molecular formula C42H81NO11S B1222392 N-Octadecanoyl-sulfatide

N-Octadecanoyl-sulfatide

货号: B1222392
分子量: 808.2 g/mol
InChI 键: GQQZXRPXBDJABR-BDZNYNMQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-O-sulfo-beta-D-galactosyl)-N-stearoylsphingosine is a N-acyl-beta-D-galactosylsphingosine having a sulfo group at the 3-position on the galactose ring and stearoyl as the N-acyl group. It has a role as an epitope. It is a N-acyl-beta-D-galactosylsphingosine and a galactosylceramide sulfate. It is a conjugate acid of a 1-(3-O-sulfo-beta-D-galactosyl)-N-stearoylsphingosine(1-).

属性

分子式

C42H81NO11S

分子量

808.2 g/mol

IUPAC 名称

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C42H81NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b31-29+/t35-,36+,37+,39-,40+,41-,42+/m0/s1

InChI 键

GQQZXRPXBDJABR-BDZNYNMQSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O

手性 SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

规范 SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Octadecanoyl-sulfatide: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-sulfatide, a subtype of sulfatide, is a sulfated galactosylceramide that plays a crucial role in the central and peripheral nervous systems. It is a major component of the myelin sheath, the protective layer that insulates nerve fibers and facilitates rapid nerve impulse conduction.[1][2][3] Beyond its structural role, this compound is implicated in a variety of cellular processes, including cell adhesion, signaling, and immune modulation.[4] Dysregulation of its metabolism is associated with severe neurological disorders, most notably metachromatic leukodystrophy (MLD) and multiple sclerosis (MS).[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological functions of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is an amphipathic molecule consisting of a hydrophilic galactose-3-sulfate headgroup and a hydrophobic ceramide tail. The ceramide portion is composed of a sphingosine (B13886) base N-acylated with an octadecanoyl (stearic acid) fatty acid chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name Octadecanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-[5]
Synonyms N-C18:0-Sulfatide, N-Octadecanoyl-sphingosyl-beta-D-galactoside-3-sulfate, C18 Sulfatide[5]
CAS Number 244215-65-4[5]
Molecular Formula C₄₂H₈₁NO₁₁S[5]
Molecular Weight 808.16 g/mol [5]
Appearance Solid[5]
Solubility Soluble in chloroform (B151607)/methanol (B129727) mixtures (e.g., 2:1 and 5:1 v/v)[6]
Storage -20°C[5]

Biological Significance and Signaling Pathways

This compound is a critical component of the myelin sheath, contributing to its stability and function.[7] Its involvement extends to various signaling pathways, particularly in the immune system and in regulating axonal growth.

Role in Immune Modulation

Sulfatides (B1148509), including the N-octadecanoyl variant, can act as endogenous stimulators of brain-resident immune cells like microglia and astrocytes.[6] This activation can trigger inflammatory responses. The signaling cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK, and JNK, as well as the transcription factors NF-κB and AP-1.[6] This suggests a role for sulfatide in the neuroinflammation observed in demyelinating diseases.

Sulfatide_Immune_Signaling This compound This compound CellSurfaceReceptor Cell Surface Receptor (e.g., L-selectin) This compound->CellSurfaceReceptor MAPK_Activation MAPK Activation (p38, ERK, JNK) CellSurfaceReceptor->MAPK_Activation NFkB_AP1_Activation NF-κB & AP-1 Activation MAPK_Activation->NFkB_AP1_Activation InflammatoryResponse Inflammatory Response (Cytokine Production) NFkB_AP1_Activation->InflammatoryResponse

Sulfatide-mediated inflammatory signaling pathway in immune cells.
Inhibition of Axonal Growth

This compound present in myelin acts as a potent inhibitor of axon outgrowth, contributing to the failure of nerve regeneration in the central nervous system after injury.[8][9] This inhibitory effect is mediated, at least in part, through the activation of the Rho signaling pathway, a key regulator of the actin cytoskeleton in neurons.

Sulfatide_Axon_Inhibition cluster_myelin Myelin Sheath cluster_axon Axon Myelin Myelin Sulfatide This compound Receptor Axonal Receptor Sulfatide->Receptor interacts with Axon Axon RhoA RhoA Activation Receptor->RhoA activates Actin Actin Cytoskeleton Reorganization RhoA->Actin leads to Inhibition Inhibition of Axon Outgrowth Actin->Inhibition results in

Inhibitory signaling of this compound on axonal growth.

Experimental Protocols

The study of this compound requires specific methodologies for its extraction, separation, and quantification.

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for extracting total lipids, including sulfatides, from biological samples.[2][10][11]

Materials:

  • Biological sample (e.g., tissue homogenate, plasma, urine)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure:

  • Homogenize the tissue sample in a chloroform/methanol (2:1, v/v) mixture. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Centrifuge the mixture to pellet the solid material and recover the liquid phase.

  • Wash the solvent extract by adding 0.2 volumes of 0.9% NaCl solution.

  • Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.

  • The lower chloroform phase, containing the lipids, is carefully collected.

  • The solvent is then evaporated under a vacuum using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.

Thin-Layer Chromatography (TLC) for Sulfatide Separation

TLC is a simple and effective method for the qualitative separation of sulfatides from other lipids.[12][13]

Materials:

  • TLC plate (silica gel coated)

  • Developing chamber

  • Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Visualization reagent (e.g., iodine vapor, primuline (B81338) spray)

  • Lipid extract containing sulfatides

Procedure:

  • Spot the lipid extract onto the baseline of the TLC plate.

  • Place the plate in a developing chamber containing the solvent system.

  • Allow the solvent to ascend the plate by capillary action until it reaches near the top.

  • Remove the plate from the chamber and allow it to dry.

  • Visualize the separated lipid spots using a suitable reagent. Sulfatides will appear as distinct spots that can be identified by comparing their migration distance (Rf value) to that of a known sulfatide standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.[10][14][15]

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer.

Procedure:

  • Chromatographic Separation: The lipid extract is injected into the LC system. A C18 reversed-phase column is commonly used to separate different lipid species. A gradient elution with solvents like methanol and water containing ammonium (B1175870) formate (B1220265) is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. This compound is typically detected in negative ion mode.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. The peak area of this transition is proportional to the amount of the analyte. An internal standard, such as a deuterated version of this compound, is used for accurate quantification.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a powerful technique for the analysis of sulfatides, especially for profiling different molecular species.[7][16][17]

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., 9-aminoacridine (B1665356) in an organic solvent)

  • Lipid extract

Procedure:

  • The lipid extract is mixed with the matrix solution.

  • A small volume of this mixture is spotted onto the MALDI target plate and allowed to co-crystallize.

  • The plate is inserted into the mass spectrometer.

  • A laser is fired at the sample spot, causing desorption and ionization of the analyte molecules.

  • The ions are accelerated in an electric field and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio. This allows for the identification and relative quantification of different sulfatide species.

Experimental_Workflow Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (Modified Folch Method) Sample->Extraction TLC Qualitative Analysis (Thin-Layer Chromatography) Extraction->TLC LCMS Quantitative Analysis (LC-MS/MS) Extraction->LCMS MALDI Molecular Species Profiling (MALDI-TOF MS) Extraction->MALDI Data Data Analysis & Interpretation TLC->Data LCMS->Data MALDI->Data

General experimental workflow for the analysis of this compound.

Conclusion

This compound is a multifaceted lipid with essential structural and signaling roles, particularly within the nervous system. Its study is paramount for understanding the pathophysiology of demyelinating diseases and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate biology of this important molecule. Further research into the specific protein interactions and downstream signaling events mediated by this compound will undoubtedly uncover new avenues for therapeutic intervention in a range of neurological and inflammatory disorders.

References

The Pivotal Role of N-Octadecanoyl-Sulfatide in Myelin Sheath Maintenance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecanoyl-sulfatide, a prominent molecular species of sulfatide, is an essential sphingolipid enriched in the myelin sheath. Its role extends beyond being a mere structural component, actively participating in the maintenance of myelin integrity, axo-glial communication, and the proper localization of key nodal and paranodal proteins. This technical guide provides an in-depth analysis of the function of this compound in myelin sheath maintenance, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and experimental workflows. Understanding the multifaceted role of this lipid is critical for developing therapeutic strategies for demyelinating diseases such as Multiple Sclerosis and Metachromatic Leukodystrophy, where sulfatide metabolism is often dysregulated.

Introduction

The myelin sheath, a specialized membrane extension of oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), is crucial for rapid saltatory conduction of nerve impulses. Its unique composition, rich in lipids, provides both insulation and structural support to axons. Among these lipids, sulfatides, and particularly this compound, constitute a significant portion, comprising approximately 4% of total myelin lipids.[1] Emerging evidence from studies on cerebroside sulfotransferase (CST) knockout mice, which are deficient in sulfatide, has unequivocally demonstrated the critical role of this lipid in myelin maintenance and function.[2][3][4] This guide will delve into the synthesis, localization, and functional interactions of this compound, providing a comprehensive resource for researchers in the field.

Synthesis and Localization of this compound in Myelinating Glia

This compound is synthesized by oligodendrocytes and Schwann cells through a well-defined enzymatic pathway.[5][6] The synthesis begins in the endoplasmic reticulum with the formation of ceramide, which is then galactosylated by UDP-galactose:ceramide galactosyltransferase (CGT) to form galactosylceramide (GalC).[7][8] Subsequently, in the Golgi apparatus, cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3'-hydroxyl group of the galactose residue of GalC, forming sulfatide.[7][8][9] this compound, characterized by its C18:0 fatty acid chain, is a major sulfatide species in myelin.[1]

Once synthesized, sulfatide is transported to the plasma membrane and becomes highly enriched in the multilamellar structure of the myelin sheath.[5][6] Its localization is crucial for the proper organization and stability of the myelin membrane.

Sulfatide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide GalC Galactosylceramide (GalC) Ceramide->GalC CGT (+ UDP-Galactose) Sulfatide This compound GalC->Sulfatide CST (+ PAPS)

Caption: Biosynthetic pathway of this compound.

Quantitative Data on the Impact of Sulfatide Deficiency

Studies utilizing CST knockout (CST-/-) mice have provided critical quantitative insights into the role of sulfatide in myelin maintenance. The absence of sulfatide leads to significant alterations in the molecular composition and ultrastructure of the myelin sheath.

Table 1: Impact of Sulfatide Depletion on Myelin Proteins in CST-/- Mice

Myelin ProteinReduction in CST-/- MiceReference
Myelin Basic Protein (MBP)~33%[4]
Proteolipid Protein (PLP)~33%[4]
Myelin-Associated Glycoprotein (MAG)Dramatically reduced[4]
Neurofascin 155 (NF155)Dramatically reduced[4]

Table 2: Alterations in Nodal and Paranodal Structures in CST-deficient Mice

ParameterObservation in CST-deficient MiceReference
Na+ Channel Clusters (Fluorescence Intensity ≥150) at 6 weeks~54% reduction compared to wild-type[10]
Na+ Channel Clusters (Fluorescence Intensity ≥150) at 22 weeks~86% reduction compared to wild-type[10]
K+ Channel LocalizationAbnormal localization to paranodal regions[11]
Contactin-associated protein (Caspr)Diffuse distribution along the internode[11]

Table 3: Ultrastructural Myelin Pathologies in Adult-Onset Sulfatide Depletion Models

Myelin PathologyObservation in CST-cKO Mice (11 months post-injection)Reference
Axonal DegenerationSignificantly increased[12]
Un-compactionNo significant difference[12]
Redundant MyelinNo significant difference[12]

Role in Myelin Sheath Stability and Axo-Glial Interactions

This compound plays a crucial role in maintaining the structural integrity and compaction of the myelin sheath. It is involved in the interaction between adjacent extracellular leaflets of the myelin membrane, contributing to the formation of the intraperiod line.[2] Depletion of sulfatide leads to uncompacted and thinner myelin sheaths.[2][4]

Furthermore, sulfatide is essential for the proper organization of the nodes of Ranvier, the paranodal junctions, and the juxtaparanodal regions.[4][11] It is required for the stable clustering of voltage-gated sodium (Na+) channels at the nodes and potassium (K+) channels at the juxtaparanodes.[11] This is achieved, in part, by ensuring the correct localization of key proteins that form the paranodal axo-glial junctions, such as Neurofascin 155 and Caspr.[4][11] The disruption of these junctions in sulfatide-deficient mice leads to aberrant ion channel distribution and consequently impaired nerve conduction.[13]

Sulfatide_Myelin_Interaction cluster_Myelin Myelin Sheath cluster_Axon Axon PLP PLP Myelin_Compaction Myelin Compaction & Intraperiod Line Formation PLP->Myelin_Compaction MAG MAG Sulfatide This compound Sulfatide->PLP Promotes Interaction Sulfatide->MAG Stabilizes in Lipid Rafts Axo_Glial_Junction Paranodal Axo-Glial Junction Stability Sulfatide->Axo_Glial_Junction Axon_proteins Nodal & Paranodal Proteins (e.g., Caspr) Ion_Channel_Clustering Ion Channel Clustering (Na+, K+) Axon_proteins->Ion_Channel_Clustering Axo_Glial_Junction->Axon_proteins Maintains Localization

Caption: Role of sulfatide in myelin protein interactions and axo-glial signaling.

Interaction with Myelin Proteins

This compound directly interacts with and modulates the function of major myelin proteins.

  • Proteolipid Protein (PLP): Sulfatide promotes the interaction between adjacent PLP extracellular domains, which is crucial for the compaction of the myelin sheath.[2][4] In the absence of sulfatide, high molecular weight PLP complexes are progressively lost.[3] There is also evidence suggesting that sulfatide is involved in the transcytotic transport of PLP to the myelin membrane.[14][15]

  • Myelin-Associated Glycoprotein (MAG): Sulfatide is important for the stability and detergent-resistant association of MAG within myelin membrane lipid rafts.[16] MAG is a key protein in the periaxonal space, involved in signaling between the myelin sheath and the axon.

Experimental Protocols

Shotgun Lipidomics for Myelin Lipid Quantification

This method allows for the comprehensive and quantitative analysis of the myelin lipidome.

  • Myelin Isolation: Myelin is purified from brain tissue using sucrose (B13894) density gradient centrifugation.

  • Lipid Extraction: Total lipids are extracted from the purified myelin using a modified Bligh-Dyer method with chloroform/methanol mixtures.[17]

  • Mass Spectrometry: The lipid extract is directly infused into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using nano-electrospray ionization.[18][19]

  • Data Analysis: Lipid species are identified and quantified based on their mass-to-charge ratio (m/z) and fragmentation patterns. Internal standards for each lipid class are used for accurate quantification.[17]

Lipidomics_Workflow start Brain Tissue Homogenate sucrose Sucrose Density Gradient Centrifugation start->sucrose myelin Purified Myelin sucrose->myelin extraction Lipid Extraction (Bligh-Dyer) myelin->extraction ms Nano-ESI Mass Spectrometry extraction->ms analysis Data Analysis & Quantification ms->analysis end Myelin Lipidome Profile analysis->end

Caption: Experimental workflow for shotgun lipidomics of myelin.
Quantitative Western Blotting for Myelin Proteins

This technique is used to quantify the levels of specific myelin proteins.

  • Protein Extraction: Proteins are extracted from brain tissue or purified myelin using lysis buffers containing detergents (e.g., RIPA or SDS buffer).[2][7]

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the myelin proteins of interest (e.g., anti-MBP, anti-PLP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20][21]

  • Detection and Quantification: The chemiluminescent signal is detected, and the band intensities are quantified using densitometry software. Normalization to a housekeeping protein (e.g., GAPDH, β-actin) is crucial for accurate quantification.[20]

Transmission Electron Microscopy (TEM) for Myelin Ultrastructure

TEM provides high-resolution images to assess the ultrastructure of the myelin sheath.

  • Tissue Fixation: Mice are transcardially perfused with a fixative solution (e.g., glutaraldehyde (B144438) and paraformaldehyde in cacodylate buffer).[1][3]

  • Post-fixation and Staining: The dissected nerve tissue is post-fixed in osmium tetroxide, dehydrated in a graded series of ethanol, and stained with uranyl acetate.[3][13][22]

  • Embedding and Sectioning: The tissue is embedded in resin (e.g., Epon), and ultrathin sections (70-90 nm) are cut using an ultramicrotome.[13][22]

  • Imaging: The sections are placed on copper grids, stained with lead citrate, and imaged using a transmission electron microscope.[3][23]

Immunohistochemistry for Nodal and Paranodal Proteins

This method is used to visualize the localization of proteins at the nodes of Ranvier.

  • Tissue Preparation: Teased nerve fibers or cryosections of nerve tissue are prepared.[24] For paraffin-embedded tissue, deparaffinization and rehydration are necessary, followed by antigen retrieval.[25]

  • Immunostaining: The tissue is permeabilized, blocked, and incubated with primary antibodies against nodal/paranodal proteins (e.g., anti-Caspr, anti-pan-neurofascin).[24][26][27]

  • Detection: The primary antibodies are detected using fluorescently labeled secondary antibodies.

  • Imaging: The stained tissue is imaged using a fluorescence or confocal microscope.

Conclusion and Future Directions

This compound is an indispensable component of the myelin sheath, playing a multifaceted role in its maintenance, structural integrity, and interaction with the underlying axon. Its deficiency leads to a cascade of pathological events, including demyelination, axonal degeneration, and severe neurological deficits. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the precise molecular mechanisms governed by this critical lipid.

Future research should focus on elucidating the downstream signaling pathways initiated by sulfatide-protein interactions, identifying potential therapeutic targets to modulate sulfatide metabolism in disease states, and developing novel drug delivery systems to restore sulfatide levels in the CNS. A deeper understanding of the biology of this compound holds immense promise for the development of effective treatments for a range of devastating demyelinating disorders.

References

The Dance of Lipids and Proteins: An In-depth Technical Guide to N-Octadecanoyl-sulfatide Interactions with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate interactions between N-Octadecanoyl-sulfatide, a crucial sphingolipid, and a variety of membrane proteins. Understanding these interactions is paramount for advancements in neuroscience, immunology, and cancer research, offering potential avenues for novel therapeutic interventions. This document provides a comprehensive overview of the binding affinities, signaling pathways, and detailed experimental protocols pertinent to the study of these molecular partnerships.

Introduction to this compound and its Biological Significance

This compound, a member of the sulfatide family of glycosphingolipids, is characterized by a galactose sugar with a sulfate (B86663) group at the 3'-position, attached to a ceramide backbone containing an N-octadecanoyl (C18:0) fatty acid. These molecules are not merely structural components of the cell membrane; they are active participants in a wide array of cellular processes.[1] Their strategic location on the outer leaflet of the plasma membrane positions them as key players in cell-cell and cell-matrix interactions, influencing signaling cascades that govern cell adhesion, myelination, immune responses, and platelet aggregation.[1]

The acyl chain composition of sulfatides (B1148509), including the C18:0 variant, is tissue-dependent and can influence their binding specificity to proteins.[1] Alterations in sulfatide levels have been implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in cancer progression, highlighting their potential as both biomarkers and therapeutic targets.

Quantitative Analysis of this compound Interactions with Membrane Proteins

The interaction between sulfatides and proteins is characterized by a range of binding affinities, typically with dissociation constants (Kd) in the low micromolar range.[2] These interactions are often driven by a combination of hydrophobic interactions with the acyl chain and electrostatic interactions with the negatively charged sulfate group.[1] The following tables summarize the available quantitative data for the interaction of sulfatides, including this compound, with key membrane proteins.

Interacting ProteinLigandMethodDissociation Constant (Kd)Reference
P-selectinSulfatide-containing liposomesELISA57 ± 5 nM (for 28% sulfatide)[3]
10.3 ± 0.7 nM (for 42% sulfatide)[3]
8.4 ± 1.3 nM (for 57% sulfatide)[3]
L-selectinSulfatide-coated chipsSurface Plasmon ResonanceHigh Affinity (qualitative)[3]
von Willebrand FactorSulfatidesSolid-Phase Binding AssayIC50 ~0.02 µM (for vWF inhibition)[4]
39/34-kDa vWF fragmentIC50 ~0.8 µM[4]
Gln-628 to Val-646 peptideIC50 ~0.6 µM[4]
Dab2 (peptide)SulfatideNot specified~30-50 µM

Table 1: Binding Affinities of Sulfatide Interactions with Select Membrane Proteins. This table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for the interaction of sulfatides with various membrane proteins. Note that the affinity of P-selectin for sulfatide-containing liposomes increases with higher sulfatide density.

Interacting ProteinLigandMethodHill Coefficient (n)InterpretationReference
Neurofascin 155 (NF155)Sulfatide-containing liposomesLiposome (B1194612) Binding Assay7.7 ± 0.9Positive cooperativity, suggesting multiple binding sites[5]

Table 2: Cooperative Binding of Neurofascin 155 to Sulfatide. This table highlights the cooperative nature of the NF155-sulfatide interaction, as indicated by the Hill coefficient.

Key Signaling Pathways Modulated by this compound-Protein Interactions

The binding of this compound to membrane proteins can initiate or modulate critical signaling pathways. These interactions are fundamental to various physiological and pathological processes.

Cell Adhesion and Migration

Sulfatides on the cell surface act as ligands for selectins, a family of cell adhesion molecules. The interaction between sulfatides and P-selectin or L-selectin is crucial for the adhesion of leukocytes to endothelial cells and platelets, a key step in the inflammatory response and immune surveillance.[3] In the context of cancer, this interaction can facilitate the metastasis of tumor cells.

cluster_cell1 Leukocyte / Tumor Cell cluster_cell2 Endothelial Cell / Platelet Sulfatide Sulfatide P_L_Selectin P-selectin / L-selectin Sulfatide->P_L_Selectin Binding Adhesion_Migration Cell Adhesion & Migration P_L_Selectin->Adhesion_Migration Initiates

Sulfatide-Selectin Mediated Cell Adhesion.

Myelination and Axon-Glia Interaction

In the nervous system, the interaction between sulfatide on the surface of oligodendrocytes and neurofascin 155 (NF155), an axonal cell adhesion molecule, is essential for the formation and maintenance of the paranodal junctions of myelinated axons. This intricate organization is critical for saltatory conduction and the overall integrity of the myelin sheath.

cluster_oligo Oligodendrocyte cluster_axon Axon Sulfatide Sulfatide NF155 Neurofascin 155 Sulfatide->NF155 Binding Paranodal_Junction Paranodal Junction Formation & Maintenance NF155->Paranodal_Junction Stabilizes

Role of Sulfatide-NF155 in Myelination.

Hemostasis and Thrombosis

Sulfatides exposed on the surface of activated platelets can bind to von Willebrand factor (vWF) and P-selectin, contributing to platelet aggregation and thrombus formation. This highlights the dual role of sulfatides in both physiological hemostasis and pathological thrombosis.

cluster_platelet Activated Platelet Sulfatide Sulfatide vWF von Willebrand Factor Sulfatide->vWF Binding P_Selectin P-selectin Sulfatide->P_Selectin Binding Platelet_Aggregation Platelet Aggregation & Thrombosis vWF->Platelet_Aggregation Promotes P_Selectin->Platelet_Aggregation Promotes

Sulfatide's Role in Hemostasis and Thrombosis.

Experimental Protocols for Studying this compound-Protein Interactions

A variety of biophysical techniques can be employed to characterize the interaction between this compound and membrane proteins. The choice of method depends on the specific research question, the nature of the interacting partners, and the desired level of detail.

Liposome Binding Assay

This is a versatile and relatively straightforward method to assess the binding of a protein to lipid vesicles (liposomes) containing this compound.

Principle: Liposomes incorporating this compound are incubated with the protein of interest. The liposomes and any bound protein are then separated from the unbound protein by centrifugation. The amount of bound protein is quantified, typically by SDS-PAGE and Western blotting.

Detailed Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform (B151607) containing a structural phospholipid (e.g., phosphatidylcholine), a fluorescently labeled lipid (e.g., Rhod-PE for visualization), and varying concentrations of this compound.

    • Dry the lipid mixture under a stream of nitrogen to form a thin film.

    • Hydrate the lipid film in an appropriate buffer (e.g., PBS) to form multilamellar vesicles.

    • Create unilamellar vesicles of a defined size by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

  • Binding Reaction:

    • Incubate the prepared liposomes with a known concentration of the purified protein of interest at room temperature for a defined period (e.g., 30 minutes).

  • Separation of Bound and Unbound Protein:

    • Separate the liposomes (with bound protein) from the unbound protein by ultracentrifugation. The liposomes will form a pellet.

  • Quantification:

    • Carefully remove the supernatant containing the unbound protein.

    • Wash the liposome pellet to remove any residual unbound protein.

    • Resuspend the pellet in a sample buffer and analyze the protein content by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the protein of interest.

    • Quantify the band intensity to determine the fraction of bound protein.

Start Prepare Liposomes with This compound Incubate Incubate Liposomes with Protein Start->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Separate Separate Supernatant (Unbound Protein) and Pellet (Bound) Centrifuge->Separate Analyze Analyze Pellet by SDS-PAGE / Western Blot Separate->Analyze End Quantify Bound Protein Analyze->End

Workflow for a Liposome Binding Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the protein is placed in the sample cell of the calorimeter, and the this compound (typically in micellar form or in small unilamellar vesicles) is titrated into the cell from a syringe. The heat released or absorbed upon binding is measured.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified protein in a suitable buffer.

    • Prepare a solution of this compound micelles or liposomes in the same buffer. The use of identical buffers is critical to minimize heats of dilution.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the sulfatide solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of small injections of the sulfatide solution into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of sulfatide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Start Prepare Protein and Sulfatide Solutions Titrate Titrate Sulfatide into Protein Solution Start->Titrate Measure Measure Heat Change per Injection Titrate->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit Data to Binding Model Plot->Fit End Determine Kd, n, ΔH, ΔS Fit->End

Isothermal Titration Calorimetry Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique for monitoring biomolecular interactions. It provides kinetic information (association and dissociation rates) in addition to binding affinity.

Principle: One of the interacting partners (either the protein or the sulfatide) is immobilized on a sensor chip. The other partner (the analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Detailed Methodology:

  • Sensor Chip Preparation:

    • Immobilize the this compound onto a lipid-capturing sensor chip (e.g., an L1 chip). This can be done by injecting liposomes containing the sulfatide over the chip surface.

    • Alternatively, immobilize the protein of interest onto a suitable sensor chip (e.g., a CM5 chip) via amine coupling.

  • SPR Measurement:

    • Flow a solution of the analyte (the protein if sulfatide is immobilized, or vice versa) at various concentrations over the sensor surface.

    • The instrument records the change in the SPR signal over time, generating a sensorgram. The association phase is monitored during the analyte injection, and the dissociation phase is monitored after the injection is stopped.

  • Data Analysis:

    • The sensorgrams are fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Start Immobilize Sulfatide or Protein on Sensor Chip Inject Inject Analyte at Varying Concentrations Start->Inject Measure Measure SPR Signal (Sensorgram) Inject->Measure Fit Fit Sensorgrams to Kinetic Models Measure->Fit End Determine ka, kd, and Kd Fit->End

Surface Plasmon Resonance Workflow.

Conclusion

The interaction of this compound with membrane proteins is a dynamic and crucial aspect of cellular function, with profound implications for health and disease. This guide has provided a comprehensive overview of the quantitative aspects of these interactions, the signaling pathways they govern, and the experimental methodologies used to study them. A deeper understanding of these molecular partnerships will undoubtedly pave the way for the development of novel diagnostic and therapeutic strategies for a range of human disorders. Further research is warranted to elucidate the precise binding kinetics and affinities for a broader range of sulfatide-protein interactions, which will be instrumental in the rational design of targeted therapies.

References

Unveiling the Enigma of C18:0 Sulfatide: A Journey of Discovery and Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), a class of sulfoglycosphingolipids, are integral components of the myelin sheath in both the central and peripheral nervous systems. Among the various sulfatide species, C18:0 sulfatide, characterized by a stearic acid (C18:0) fatty acyl chain, has garnered significant attention for its distinct distribution and potential roles in both physiological and pathological processes. This technical guide delves into the historical discovery of sulfatides, the evolving understanding of C18:0 sulfatide's significance, and the experimental methodologies that have been pivotal in this journey of scientific exploration.

The Dawn of Discovery: From "Sulfatide" to a Defined Molecular Structure

The story of sulfatide research begins in the late 19th century with the pioneering work of Johann Ludwig Wilhelm Thudichum. In 1884, while meticulously dissecting the chemical constitution of the brain, Thudichum isolated a novel sulfur-containing lipid, which he aptly named "sulfatide"[1][2]. This marked the very first isolation of a sulfoglycolipid from human brain tissue[2]. However, the precise molecular architecture of this newly discovered compound remained elusive for several decades.

It wasn't until 1933 that Blix reported that sulfatide contained an amide-bound fatty acid, 4-sphingenine, and a sulfate (B86663) group, which was initially thought to be attached to the C6 position of galactose[1]. This foundational work laid the groundwork for future investigations into the intricate structure of sulfatides. The specific identification and characterization of different sulfatide species, including C18:0 sulfatide, had to await the advent of more sophisticated analytical techniques in the latter half of the 20th century.

The Rise of Modern Analytics: Elucidating the C18:0 Sulfatide Species

The development of mass spectrometry (MS) and chromatography techniques revolutionized the field of lipidomics, enabling researchers to separate and identify individual sulfatide molecules based on their fatty acid chain length and hydroxylation. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been instrumental in characterizing the diversity of sulfatide species, including C18:0 sulfatide, in various biological samples[3][4][5][6]. These methods have revealed that while very-long-chain fatty acid (C22/C24) sulfatides are predominant in myelin, shorter-chain sulfatides like C18:0 are relatively enriched in neurons and astrocytes[2][7][8].

Quantitative Insights into C18:0 Sulfatide in Health and Disease

The ability to quantify specific sulfatide species has provided critical insights into their roles in various pathological conditions. Of particular note is the significant elevation of C18:0 sulfatide in certain diseases, as summarized in the table below.

Disease StateSample TypeFold Change of C18:0 SulfatideReference
Early-Onset Metachromatic Leukodystrophy (MLD)Dried Blood Spots8- to 20-fold increase compared to controls[3]
Human Glioma Cell Line (U87 MG) with p53 overexpressionCultured CellsDramatically increased level[2]

Key Experimental Protocols

The study of C18:0 sulfatide relies on a suite of sophisticated experimental procedures. Below are detailed methodologies for the extraction, detection, and quantification of sulfatides from biological samples, representative of modern analytical workflows.

Lipid Extraction from Tissues or Cells

This protocol outlines a standard method for extracting total lipids, including sulfatides, from biological materials.

  • Homogenization: Homogenize the tissue or cell pellet in a solvent mixture of chloroform:methanol (2:1, v/v).

  • Phase Separation: Add water to the homogenate to induce phase separation. The lower organic phase will contain the lipids.

  • Washing: Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Drying: Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

  • Storage: Store the dried lipid extract at -20°C or lower until further analysis.

Quantification of Sulfatides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a highly sensitive and specific method for quantifying individual sulfatide species.

  • Sample Preparation: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol). For quantification, add an internal standard, such as a deuterated version of the sulfatide of interest (e.g., C18:0-d3 sulfatide)[9].

  • Chromatographic Separation: Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18). Use a gradient elution with solvents such as water, methanol, and acetonitrile, often with an additive like formic acid or ammonium (B1175870) acetate, to separate the different lipid species.

  • Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer operating in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Set the mass spectrometer to monitor specific precursor-to-product ion transitions for each sulfatide species and the internal standard. For C18:0 sulfatide, this would involve selecting the m/z of the deprotonated molecule as the precursor ion and a characteristic fragment ion (e.g., m/z 97, the HSO4- ion) as the product ion.

  • Data Analysis: Integrate the peak areas for each sulfatide species and the internal standard. Calculate the concentration of each sulfatide by comparing its peak area ratio to the internal standard against a standard curve generated with known amounts of sulfatide standards.

Signaling and Metabolic Pathways Involving Sulfatides

The biological functions of sulfatides are intricately linked to their synthesis and degradation pathways, as well as their interactions within the complex environment of the cell membrane.

Sulfatide Biosynthesis and Degradation Pathway

Sulfatide metabolism is a tightly regulated process occurring in different cellular compartments.

Sulfatide_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT (UDP-Gal) Sulfatide Sulfatide GalCer->Sulfatide CST (PAPS) Lysosome Lysosome Sulfatide->Lysosome Endocytosis Lysosome->GalCer Arylsulfatase A (ASA)

Caption: Overview of sulfatide synthesis in the ER and Golgi and degradation in the lysosome.

Experimental Workflow for Sulfatide Analysis

The following diagram illustrates a typical workflow for the analysis of sulfatides from biological samples.

Sulfatide_Analysis_Workflow Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing and Quantification LCMS->Data Interpretation Biological Interpretation Data->Interpretation

Caption: A standard experimental workflow for the analysis of sulfatides.

The Evolving Role of C18:0 Sulfatide in Cellular Function and Disease

Initially considered primarily a structural component of myelin, research has unveiled a more nuanced role for sulfatides, including the C18:0 species. They are now known to be involved in a multitude of biological processes, including:

  • Myelin Maintenance and Glial-Axon Interactions: Sulfatides are crucial for the stability of the myelin sheath and proper signaling between glial cells and axons[1][10].

  • Protein Trafficking and Cell Adhesion: These lipids play a role in the sorting and transport of proteins and are involved in cell-cell recognition and adhesion processes[1].

  • Immune System Modulation: Sulfatides can be presented by CD1 molecules to natural killer T (NKT) cells, suggesting a role in the immune response[2][11].

  • Insulin (B600854) Secretion: Specific sulfatide isoforms, such as C16:0 sulfatide, have been implicated in the regulation of insulin secretion[2][12].

  • Pathogen Interaction: Sulfatides can act as receptors for various viruses and bacteria, facilitating their entry into host cells[1][2].

The distinct enrichment of C18:0 sulfatide in neurons and its significant alteration in diseases like MLD and certain cancers suggest a specific, yet to be fully elucidated, function for this particular fatty acid variant in neuronal health and disease.

Future Directions

The journey of C18:0 sulfatide research, from its initial discovery as part of a general class of brain lipids to its identification as a potential biomarker and modulator of cellular processes, is a testament to the power of advancing analytical technologies. Future research will undoubtedly focus on unraveling the specific enzymatic machinery responsible for the synthesis of different sulfatide species, the precise protein interactions of C18:0 sulfatide in different cell types, and its potential as a therapeutic target in a range of neurological and metabolic disorders. This continued exploration holds the promise of a deeper understanding of the intricate roles of individual lipid species in maintaining health and driving disease.

References

N-Octadecanoyl-Sulfatide Localization in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-sulfatide, a specific form of sulfatide with an 18-carbon acyl chain, is a crucial sphingolipid in the nervous system. While predominantly known as a major component of the myelin sheath, emerging evidence highlights its significant presence and roles within neurons and astrocytes. This technical guide provides a comprehensive overview of this compound localization in neuronal cells, its involvement in signaling pathways, and detailed methodologies for its study. The information presented is intended to support researchers and drug development professionals in elucidating the functions of this lipid and its potential as a therapeutic target in neurological disorders.

Quantitative Data on Sulfatide Distribution

The concentration and composition of sulfatides (B1148509), including this compound, vary significantly between different cell types and brain regions. This distribution is altered in several neurodegenerative diseases.

Tissue/Cell TypeSulfatide SpeciesConcentration/Relative AbundanceReference
Human Brain
Gray MatterHydroxylated SulfatidesPredominant species[1]
White MatterNon-hydroxylated SulfatidesPredominant species[1][2]
Alzheimer's Disease Brain (Gray Matter)Total Sulfatides>90% reduction compared to control[2]
Alzheimer's Disease Brain (White Matter)Total Sulfatides~50% reduction compared to control[2]
Parkinson's Disease Brain (Superior Frontal & Cerebellar Gray Matter)Total Sulfatides30-40% elevation compared to control[2]
Rodent Brain
Neurons and AstrocytesC18:0-sulfatide (this compound)Relatively large amounts; predominates over very-long-chain fatty acid sulfatides[1]
MyelinVery-long-chain fatty acid (C22/C24) sulfatidesEnriched[1]
Arylsulfatase A (ASA)-deficient mice (model for Metachromatic Leukodystrophy)C18:0-sulfatideHigher proportion (15 mol%) compared to control mice (8 mol%)[3]
Cultured Cells
AstrocytesC18:0-sulfatide (this compound)Predominant species[3]

Signaling and Metabolic Pathways

This compound is synthesized through a series of enzymatic steps and is involved in crucial cellular processes, particularly in the context of myelin maintenance and neuron-glia interactions.

Biosynthesis of this compound

The synthesis of sulfatides begins in the endoplasmic reticulum and concludes in the Golgi apparatus.

Biosynthesis of this compound cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide (with Octadecanoyl chain) GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT Sulfatide This compound GalCer->Sulfatide CST

Sulfatide Biosynthesis Pathway

CGT: Ceramide galactosyltransferase CST: Cerebroside sulfotransferase

Role in Myelin-Axon Interaction

Sulfatides are critical for the structural integrity of the paranodal junctions between myelinating glia and the axon, which is essential for saltatory conduction.

Role of Sulfatide in Myelin-Axon Interaction cluster_Myelin Myelin Sheath cluster_Axon Axonal Membrane Sulfatide Sulfatide MyelinProteins Myelin Proteins (e.g., MAG, PLP) Sulfatide->MyelinProteins Stabilizes AxonalProteins Axonal Proteins (e.g., NF155, Caspr) MyelinProteins->AxonalProteins Interacts with IonChannels Ion Channels (Na+, K+) AxonalProteins->IonChannels Clusters

Myelin-Axon Interaction

Experimental Protocols

Immunofluorescence Staining for this compound

This protocol details the localization of sulfatides in free-floating brain sections.

1. Tissue Preparation:

  • Perfuse the animal transcardially with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by sequential immersion in 15% and then 30% sucrose (B13894) in PBS until it sinks.

  • Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibratome.

  • Store sections in a cryoprotectant solution (e.g., PBS with 30% glycerol (B35011) and 30% ethylene (B1197577) glycol) at -20°C.

2. Staining Procedure:

  • Wash sections three times for 10 minutes each in PBS to remove the cryoprotectant.

  • Permeabilize the sections by incubating in PBS containing 0.3% Triton X-100 for 30 minutes at room temperature.

  • Block non-specific binding by incubating for 1-2 hours at room temperature in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

  • Incubate the sections with a primary anti-sulfatide antibody (e.g., mouse IgM clone O4, diluted 1:100 in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the sections three times for 10 minutes each in PBS with 0.1% Triton X-100.

  • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgM-Alexa Fluor 488, diluted 1:500 in blocking buffer) for 2 hours at room temperature in the dark.

  • Wash the sections three times for 10 minutes each in PBS in the dark.

  • Counterstain nuclei with DAPI (1 µg/mL in PBS) for 10 minutes.

  • Mount the sections on glass slides and coverslip with an anti-fade mounting medium.

3. Imaging:

  • Visualize the staining using a confocal or epifluorescence microscope with appropriate filter sets.

Troubleshooting:

  • High background: Increase the number and duration of washing steps, optimize blocking conditions, or titrate the primary antibody concentration.

  • Weak or no signal: Ensure proper tissue fixation and permeabilization, check antibody viability and concentration, and consider using an antigen retrieval step (though less common for lipid staining).

  • Non-specific staining: Use a more specific primary antibody if available, and include isotype controls to assess non-specific binding of the secondary antibody.

Immunofluorescence Workflow start Start: Free-floating brain sections wash1 Wash in PBS start->wash1 permeabilize Permeabilize (0.3% Triton X-100) wash1->permeabilize block Block (Normal Goat Serum) permeabilize->block primary_ab Primary Antibody Incubation (Anti-Sulfatide, overnight) block->primary_ab wash2 Wash in PBST primary_ab->wash2 secondary_ab Secondary Antibody Incubation (Fluorescently-labeled, 2 hours) wash2->secondary_ab wash3 Wash in PBS secondary_ab->wash3 dapi DAPI Staining wash3->dapi mount Mount and Coverslip dapi->mount image Image (Confocal Microscopy) mount->image

Immunofluorescence Workflow
MALDI Imaging Mass Spectrometry (MSI) for Sulfatide Localization

MALDI-MSI allows for the label-free visualization of the spatial distribution of lipids directly in tissue sections.

1. Sample Preparation:

  • Section fresh-frozen brain tissue at 10-16 µm thickness using a cryostat and thaw-mount onto indium tin oxide (ITO) coated glass slides.

  • Store the mounted sections at -80°C until analysis.

  • Prior to matrix application, bring the slides to room temperature in a desiccator to prevent condensation.

2. Matrix Application:

  • Apply a suitable MALDI matrix for lipid analysis in negative ion mode, such as 9-aminoacridine (B1665356) (9-AA) or 1,5-diaminonaphthalene (DAN).

  • Matrix sublimation is the preferred method for lipid imaging as it creates a uniform layer of small crystals, minimizing analyte delocalization.

  • Place the slides in a sublimation apparatus with the matrix. Heat the matrix under vacuum (e.g., 9-AA at 225°C for 8.5 minutes) to allow for vapor deposition onto the tissue.

3. Data Acquisition:

  • Use a MALDI-TOF or MALDI-FTICR mass spectrometer equipped for imaging.

  • Define the imaging area and set the spatial resolution (e.g., 50-150 µm).

  • Acquire mass spectra in negative ion mode over a defined m/z range (e.g., m/z 700-1000) to detect sulfatides. This compound ([M-H]⁻) has a theoretical m/z of 806.58.

4. Data Analysis:

  • Use specialized imaging software to reconstruct the spatial distribution of specific m/z values corresponding to sulfatide species across the tissue section.

  • Correlate the ion images with histological stains (e.g., H&E) of adjacent tissue sections for anatomical context.

MALDI Imaging Mass Spectrometry Workflow start Start: Frozen brain tissue sectioning Cryosectioning (10-16 µm) start->sectioning mounting Thaw-mounting on ITO slide sectioning->mounting matrix Matrix Application (Sublimation) mounting->matrix acquisition MALDI-MSI Data Acquisition (Negative Ion Mode) matrix->acquisition analysis Data Analysis and Image Generation acquisition->analysis end End: Sulfatide Distribution Map analysis->end

MALDI-MSI Workflow
LC-MS/MS for Quantitative Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species.

1. Lipid Extraction:

  • Homogenize brain tissue or cultured neuronal cells in a chloroform:methanol (2:1, v/v) solution (Folch method).

  • Add an internal standard, such as a deuterated version of the analyte (e.g., C18:0-d3-sulfatide), at a known concentration before extraction for accurate quantification.

  • After homogenization, add water to induce phase separation.

  • Centrifuge the mixture and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Sample Preparation for LC-MS/MS:

  • Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., methanol).

  • For complex samples, a solid-phase extraction (SPE) step can be used to enrich for sulfatides and remove interfering lipids.

3. LC-MS/MS Analysis:

  • Use a reverse-phase C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phases such as water:acetonitrile:formic acid (A) and acetonitrile:isopropanol:formic acid (B).

  • The mass spectrometer should be operated in negative ion mode with multiple reaction monitoring (MRM) for targeted quantification.

  • The precursor ion for this compound is m/z 806.6. A characteristic product ion is m/z 96.9, corresponding to the sulfate (B86663) head group ([HSO4]⁻).

4. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with known concentrations of the analyte.

LC-MS/MS Lipidomics Workflow start Start: Neuronal tissue/cells homogenize Homogenization with Internal Standard start->homogenize extract Lipid Extraction (Folch method) homogenize->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Solvent dry->reconstitute lc_separation LC Separation (C18 column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantify Quantification ms_detection->quantify end End: this compound Concentration quantify->end

References

genetic regulation of N-Octadecanoyl-sulfatide biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genetic Regulation of N-Octadecanoyl-sulfatide Biosynthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specific form of sulfatide, a class of sulfoglycosphingolipids crucial for numerous biological functions, particularly in the nervous system's myelin sheath. The biosynthesis of sulfatides (B1148509) is a tightly regulated process, and dysregulation is associated with severe pathologies, including metachromatic leukodystrophy (MLD) and various cancers. This document provides a comprehensive overview of the genetic and transcriptional regulation governing the synthesis of this compound. It details the core biosynthetic pathway, the key enzymes involved—UDP-galactose:ceramide galactosyltransferase (CGT) and 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST)—and the transcription factors that control the expression of their corresponding genes, UGT8 and GAL3ST1. Furthermore, this guide includes quantitative data on sulfatide expression, detailed experimental protocols for its analysis, and visual diagrams of the key pathways and workflows to facilitate a deeper understanding for research and therapeutic development.

The this compound Biosynthetic Pathway

The de novo synthesis of sulfatides, including this compound, is a two-step enzymatic process that begins in the endoplasmic reticulum and concludes in the Golgi apparatus.[1][2][3] The specific fatty acid composition, such as the C18:0 acyl chain of this compound, is determined by the initial ceramide substrate.[4]

  • Galactosylation of Ceramide : The pathway initiates in the endoplasmic reticulum with the transfer of a galactose moiety from UDP-galactose to a ceramide backbone.[1][4] This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , which is encoded by the UGT8 gene.[5][6] The product of this step is galactosylceramide (GalCer).

  • Sulfation of Galactosylceramide : The newly synthesized GalCer is then transported to the Golgi apparatus.[1][4] Here, the enzyme 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST) , encoded by the GAL3ST1 gene, catalyzes the final step: the transfer of a sulfonate group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose residue on GalCer.[1][5][7] This results in the formation of sulfatide.

Sulfatide_Biosynthesis_Pathway This compound Biosynthetic Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide N-Octadecanoyl-Ceramide GalCer N-Octadecanoyl-Galactosylceramide (GalCer) Ceramide->GalCer  CGT (UGT8) Sulfatide This compound GalCer->Sulfatide  CST (GAL3ST1)

A diagram of the two-step sulfatide biosynthesis pathway.

Genetic Regulation of Key Biosynthetic Enzymes

The expression of sulfatides in different tissues is primarily controlled at the transcriptional level through the regulation of the genes encoding the key biosynthetic enzymes, UGT8 (CGT) and GAL3ST1 (CST).

Regulation of GAL3ST1 (Cerebroside Sulfotransferase)

The GAL3ST1 gene, also known as CST, encodes the enzyme responsible for the final sulfation step.[8] Its expression is tissue-specific, with high levels observed in the brain, kidney, and testis.[7]

  • Transcriptional Control by BORIS : In spermatogenesis, the expression of a testis-specific isoform of Gal3st1 is critically regulated by the CTCF paralogous gene BORIS (CTCFL).[9][10][11] Studies in BORIS knockout mice revealed dramatically reduced transcript levels of Gal3st1 in the testes, leading to defects in spermatogenesis.[9][10] BORIS binds to and activates the promoter of this specific isoform.[9][11]

  • Other Potential Transcription Factors : The promoter region of the human GAL3ST1 gene contains binding sites for several other transcription factors, suggesting a complex regulatory network. These include ATF-2, c-Myc, CREB, Egr-1, Max, and PPAR-alpha , among others.[8]

GAL3ST1_Regulation Transcriptional Regulation of GAL3ST1 (CST) BORIS BORIS (CTCFL) GAL3ST1_Gene GAL3ST1 Gene BORIS->GAL3ST1_Gene Activates (Testis-specific) Other_TFs ATF-2, c-Myc, CREB, Egr-1, etc. Other_TFs->GAL3ST1_Gene Putative Regulation CST_Protein CST Protein GAL3ST1_Gene->CST_Protein Transcription & Translation Sulfatide Sulfatide Synthesis CST_Protein->Sulfatide

Key transcription factors regulating the GAL3ST1 gene.
Regulation of UGT8 (Ceramide Galactosyltransferase)

The expression of UGT8 (CGT) is considered the rate-limiting step that primarily dictates the tissue distribution of sulfatides.[2]

  • Transcriptional Control by Sox10 : In basal-like breast cancer (BLBC), the transcription factor Sox10 has been identified as a direct transcriptional activator of UGT8.[12] Upregulation of UGT8 by Sox10 induces the sulfatide biosynthetic pathway, which in turn activates an integrin αVβ5-mediated signaling axis, enhancing cell migration and invasion.[12]

  • Role in Cancer Progression : Elevated UGT8 expression has been noted in several cancers, including pancreatic and breast cancer, where it correlates with increased sulfatide levels and often poorer outcomes.[6][12] In pancreatic cancer precursor lesions, transcripts for UGT8, Gal3St1, and FA2H (fatty acid 2-hydroxylase) were found to be co-localized with an enrichment of sulfatides.[6]

UGT8_Regulation Transcriptional Regulation of UGT8 (CGT) Sox10 Sox10 UGT8_Gene UGT8 Gene Sox10->UGT8_Gene Activates (e.g., in BLBC) CGT_Protein CGT Protein UGT8_Gene->CGT_Protein Transcription & Translation GalCer GalCer Synthesis (Rate-limiting step) CGT_Protein->GalCer LCMS_Workflow Workflow for Sulfatide Quantification by LC-MS/MS Start Biological Sample (Tissue or Biofluid) Homogenize Homogenization & Lysis Start->Homogenize Extract Lipid Extraction (with Internal Standard) Homogenize->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject UPLC-MS/MS Analysis (ESI-, MRM Mode) Reconstitute->Inject Quantify Data Analysis & Quantification Inject->Quantify RTqPCR_Workflow Workflow for Gene Expression Analysis by RT-qPCR Start Cells or Tissue RNA_Extract Total RNA Extraction Start->RNA_Extract DNase DNase I Treatment RNA_Extract->DNase cDNA_Synth cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synth qPCR Quantitative PCR (SYBR Green or TaqMan) cDNA_Synth->qPCR Analysis Relative Quantification (ΔΔCt Method) qPCR->Analysis

References

The Role of N-Octadecanoyl-Sulfatide in Oligodendrocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecanoyl-sulfatide (C18:0 sulfatide) is a specific isoform of sulfatide, a class of sulfoglycolipids enriched in the myelin sheath of the central nervous system (CNS). Emerging evidence indicates that sulfatides (B1148509), including the C18:0 isoform, are not merely structural components of myelin but also play a crucial regulatory role in oligodendrocyte development. This technical guide provides an in-depth overview of the function of this compound in oligodendrocyte differentiation, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development investigating myelination and demyelinating disorders.

Introduction

Oligodendrocytes are the myelinating cells of the CNS, and their proper differentiation from oligodendrocyte precursor cells (OPCs) is essential for both developmental myelination and remyelination in disease contexts such as multiple sclerosis. The lipid composition of the oligodendrocyte plasma membrane undergoes significant changes during differentiation, with a notable accumulation of galactosphingolipids, including sulfatides.

This compound is a sulfatide species characterized by an 18-carbon saturated fatty acyl chain (stearic acid). While longer-chain sulfatides (C22-C24) are predominant in mature myelin, shorter-chain species like C18:0 sulfatide are more abundant during the early stages of CNS development and are found in neurons and astrocytes in addition to oligodendrocytes.[1][2] Research indicates that sulfatides, in general, act as negative regulators of oligodendrocyte differentiation.[3][4] This guide focuses specifically on the available data and methodologies related to the C18:0 isoform and its impact on this critical biological process.

Quantitative Data on the Effect of Sulfatide on Oligodendrocyte Differentiation

The primary evidence for the inhibitory role of sulfatide in oligodendrocyte differentiation comes from studies utilizing genetic knockout models where the synthesis of all sulfatide species is abolished. While specific dose-response data for this compound is limited in the current literature, the findings from these broader studies provide a quantitative baseline for understanding its function.

Experimental ModelKey FindingQuantitative EffectReference
Cerebroside Sulfotransferase (CST)-null mice (in vitro culture)Enhanced terminal differentiation of oligodendrocytes2- to 3-fold increase in the number of terminally differentiated oligodendrocytes compared to wild-type.[3]
Cerebroside Sulfotransferase (CST)-null mice (in vivo)Enhanced terminal differentiation of oligodendrocytes2- to 3-fold increase in the number of terminally differentiated oligodendrocytes in the brain and spinal cord compared to wild-type.[3]

Signaling Pathways

The signaling mechanisms by which this compound and other sulfatides regulate oligodendrocyte differentiation are complex and involve interactions with key signaling molecules within lipid rafts. The available evidence points towards the involvement of the Fyn kinase and the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) signaling pathways.

Sulfatide Synthesis and Localization

The synthesis of sulfatide is a multi-step process occurring in the endoplasmic reticulum and Golgi apparatus.[1]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT Sulfatide This compound GalCer->Sulfatide CST

Synthesis of this compound.

Negative Regulation of Oligodendrocyte Differentiation

This compound, as part of the broader pool of sulfatides, is hypothesized to negatively regulate oligodendrocyte differentiation by modulating the activity of key signaling proteins within lipid rafts. This regulation is thought to maintain OPCs in a proliferative state and prevent premature differentiation.

Sulfatide This compound (in lipid raft) Fyn Fyn Kinase Sulfatide->Fyn interacts with PDGFRa PDGFRα Sulfatide->PDGFRa modulates Differentiation Oligodendrocyte Differentiation Sulfatide->Differentiation inhibits Fyn->Differentiation promotes Proliferation OPC Proliferation PDGFRa->Proliferation promotes

Sulfatide's regulatory role in differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in oligodendrocyte differentiation.

Isolation and Culture of Oligodendrocyte Precursor Cells (OPCs)

Objective: To obtain a purified population of OPCs from rodent brain tissue for in vitro studies.

Materials:

  • P7-P9 rat or mouse pups

  • Dissection tools (sterile)

  • DMEM/F12 medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA (0.05%)

  • Soybean trypsin inhibitor

  • DNase I

  • OPC proliferation medium (DMEM/F12, 10% fetal bovine serum, N2 supplement, B27 supplement, PDGF-AA, bFGF)

  • OPC differentiation medium (DMEM/F12, N2 supplement, B27 supplement, T3)

  • Poly-D-lysine (PDL) coated culture flasks and plates

Protocol:

  • Euthanize P7-P9 pups according to institutional guidelines.

  • Dissect the cortices in ice-cold HBSS.

  • Mince the tissue and incubate in trypsin-EDTA at 37°C for 15 minutes.

  • Add soybean trypsin inhibitor and DNase I to stop the digestion.

  • Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells and resuspend in OPC proliferation medium.

  • Plate the cells onto PDL-coated flasks.

  • After 7-10 days, a mixed glial culture will be established. To isolate OPCs, shake the flasks on an orbital shaker at 200 rpm overnight at 37°C.

  • Collect the supernatant containing detached OPCs.

  • Plate the OPCs on new PDL-coated plates for experiments.

  • To induce differentiation, replace the proliferation medium with differentiation medium.

Immunocytochemistry for Oligodendrocyte Markers

Objective: To identify and quantify different stages of oligodendrocyte lineage cells in culture using specific antibody markers.

Materials:

  • Cultured OPCs on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-O4 for immature oligodendrocytes, anti-MBP for mature oligodendrocytes)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Protocol:

  • Fix the cells on coverslips with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular antigens like MBP).

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides using mounting medium.

  • Visualize and quantify the stained cells using a fluorescence microscope.

Western Blot Analysis of Myelin Proteins

Objective: To quantify the expression levels of myelin-related proteins in OPC cultures treated with this compound.

Materials:

  • Cultured OPCs

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MBP, anti-PLP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse the cultured cells in RIPA buffer on ice.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound, a prominent short-chain sulfatide in the developing CNS, plays a significant role as a negative regulator of oligodendrocyte differentiation. While the precise molecular interactions and the full extent of its dose-dependent effects require further investigation, the current evidence strongly suggests its involvement in maintaining the balance between OPC proliferation and maturation. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the function of C18:0 sulfatide and its potential as a therapeutic target in demyelinating diseases.

Future research should focus on:

  • Elucidating the specific receptor or binding partner for this compound on the OPC surface.

  • Conducting detailed dose-response studies to quantify the inhibitory effects of exogenous C18:0 sulfatide on OPC differentiation.

  • Investigating the downstream signaling events that mediate the effects of this compound on Fyn kinase and PDGFRα pathways.

  • Exploring the therapeutic potential of modulating C18:0 sulfatide levels to promote remyelination in animal models of demyelinating diseases.

By addressing these questions, the scientific community can gain a more complete understanding of the intricate role of this specific lipid in CNS myelination and potentially unlock new avenues for treating debilitating neurological disorders.

References

Physiological Concentration and Methodologies for N-Octadecanoyl-sulfatide in Brain Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-sulfatide (C18:0 sulfatide) is a specific molecular species of sulfatide, a class of sulfoglycosphingolipids highly enriched in the myelin sheath of the central and peripheral nervous systems. While traditionally considered a structural component of myelin, emerging evidence points towards its active role in various cellular processes, including cell differentiation, signaling, and axon-myelin interactions. This technical guide provides an in-depth overview of the physiological concentration of this compound in brain tissue, detailed experimental protocols for its quantification, and a summary of its known signaling pathways.

Data Presentation: Quantitative Concentration of this compound

The absolute concentration of this compound varies across different regions of the nervous system. The following table summarizes quantitative data from a lipidomics analysis of the adult mouse nervous system.

Brain RegionThis compound Concentration (nmol/mg of total protein)Reference
Cerebrum~0.05[1]
Brain Stem~0.10[1]
Spinal Cord~0.15[1]
Sciatic Nerve~0.20[1]

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound from brain tissue is critical for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for this purpose. Below is a detailed methodology adapted from established protocols.[2][3]

Tissue Homogenization
  • Excise the brain region of interest and immediately freeze it in liquid nitrogen to halt enzymatic activity.

  • Weigh the frozen tissue.

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration that allows for accurate pipetting.

Lipid Extraction (Modified Folch Method)

This procedure is designed to efficiently extract lipids, including sulfatides (B1148509), from the aqueous environment of the brain homogenate.

  • To a known volume of brain homogenate (e.g., 25 µL), add an internal standard, such as N-octadecanoyl-D3-sulfatide, to a final concentration of 200 nmol/mL.[4] The internal standard is crucial for accurate quantification as it accounts for sample loss during extraction and ionization variability in the mass spectrometer.

  • Add methanol (B129727) to the homogenate and vortex thoroughly.

  • Add chloroform (B151607) and vortex for 1 minute.

  • Allow the mixture to incubate at room temperature for 30 minutes with occasional vortexing.

  • Centrifuge the sample to pellet the protein precipitate.

  • Transfer the supernatant (containing the lipids) to a new tube.

  • To the supernatant, add chloroform and water, vortex, and centrifuge to induce phase separation.

  • The lower, chloroform-rich phase contains the majority of the lipids, including sulfatides. Carefully collect this lower phase.

Solid-Phase Extraction (SPE) - Optional Cleanup Step

For cleaner samples and to remove interfering compounds like phospholipids, an SPE step can be employed.

  • Condition a silica-based SPE cartridge with an appropriate solvent.

  • Load the lipid extract onto the cartridge.

  • Wash the cartridge with a non-polar solvent to elute neutral lipids.

  • Elute the sulfatides using a more polar solvent mixture, such as chloroform/methanol with a small percentage of water.

  • Dry the eluted fraction under a stream of nitrogen.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Analysis
  • Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., methanol).

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for separating sulfatide species based on their fatty acid chain length and degree of saturation.[2]

    • Mobile Phases: A gradient elution is employed, typically starting with a higher aqueous mobile phase (e.g., methanol:water with ammonium (B1175870) formate) and transitioning to a higher organic mobile phase (e.g., methanol with ammonium formate).[2] This allows for the separation of different lipid classes and sulfatide species.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of sulfatides due to the negatively charged sulfate (B86663) group.

    • Detection Method: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known molecules. For this compound, the specific precursor-to-product ion transition would be monitored.

Signaling Pathways Involving this compound

Sulfatides are involved in several signaling pathways, primarily through their interaction with extracellular matrix proteins and cell surface receptors.

Sulfatide-Mediated Signaling via Extracellular Matrix Proteins

Sulfatides on the surface of myelinating glial cells (oligodendrocytes in the CNS) can interact with proteins of the extracellular matrix, such as laminin (B1169045) and tenascin-R. This interaction can initiate intracellular signaling cascades.

  • Laminin-Sulfatide-Integrin/Dystroglycan Pathway: Sulfatide acts as a receptor for laminin on the cell surface.[5][6] This binding can then lead to the recruitment and activation of other cell surface receptors, namely integrins and dystroglycan.[5][6] Activation of these receptors can subsequently trigger downstream signaling through kinases like Src, Fyn, and Focal Adhesion Kinase (FAK), influencing cell adhesion, survival, and differentiation.[5][6]

  • Tenascin-R-Sulfatide Pathway: Tenascin-R, an extracellular matrix glycoprotein, can bind to sulfatides on the surface of oligodendrocytes.[7][8] This interaction is thought to be involved in regulating oligodendrocyte differentiation and adhesion.[7][9]

Dysregulation of PDGFRα Signaling by Sulfatide Accumulation

In pathological conditions where sulfatides accumulate, such as in certain lysosomal storage disorders, the function of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) can be dysregulated.[2] Elevated levels of sulfatides can impair the proper localization and signaling of PDGFRα, which in turn can inhibit the downstream PI3K/AKT signaling pathway.[2] This pathway is crucial for the proliferation and survival of oligodendrocyte precursor cells.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_tissue_prep Tissue Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis BrainTissue Brain Tissue Sample Homogenization Homogenization BrainTissue->Homogenization LipidExtraction Modified Folch Extraction (with Internal Standard) Homogenization->LipidExtraction PhaseSeparation Phase Separation LipidExtraction->PhaseSeparation CollectLowerPhase Collect Lipid-Rich Lower Phase PhaseSeparation->CollectLowerPhase SPE Solid-Phase Extraction (Optional) CollectLowerPhase->SPE UPLC_MSMS UPLC-MS/MS Analysis CollectLowerPhase->UPLC_MSMS Direct Analysis SPE->UPLC_MSMS Quantification Data Analysis & Quantification UPLC_MSMS->Quantification Sulfatide_Signaling Sulfatide-Mediated Signaling Pathways cluster_ecm Extracellular Matrix Interaction cluster_pdgfr PDGFRα Dysregulation Sulfatide This compound Laminin Laminin Sulfatide->Laminin binds TenascinR Tenascin-R Sulfatide->TenascinR binds Integrin Integrin Laminin->Integrin activates Dystroglycan Dystroglycan Laminin->Dystroglycan activates FAK FAK Integrin->FAK phosphorylates Src_Fyn Src/Fyn Dystroglycan->Src_Fyn activates Sulfatide_Accumulation Sulfatide Accumulation PDGFRa PDGFRα Sulfatide_Accumulation->PDGFRa dysregulates PI3K_AKT PI3K/AKT Pathway PDGFRa->PI3K_AKT inhibits OPC_Survival OPC Proliferation/Survival PI3K_AKT->OPC_Survival regulates

References

Methodological & Application

Application Note: Quantification of N-Octadecanoyl-sulfatide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfatides (B1148509) are a class of sulfoglycosphingolipids enriched in the myelin sheath of the nervous system.[1] N-Octadecanoyl-sulfatide (C18:0 sulfatide) is a specific molecular species of sulfatide characterized by an 18-carbon saturated fatty acyl chain. The accumulation of sulfatides is a primary biochemical hallmark of Metachromatic Leukodystrophy (MLD), a rare lysosomal storage disorder caused by the deficiency of the enzyme Arylsulfatase A (ASA).[2][3] This deficiency leads to a toxic buildup of sulfatides, resulting in progressive demyelination and severe neurological symptoms.[1]

The quantification of specific sulfatide species, including this compound, in biological matrices such as plasma, urine, and dried blood spots (DBS) is crucial for the diagnosis, monitoring, and evaluation of therapeutic interventions for MLD.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high sensitivity, specificity, and ability to resolve and quantify individual sulfatide species.[5][6] This application note provides a detailed protocol for the robust quantification of this compound in biological samples.

Principle of the Method

The method involves the extraction of lipids, including this compound and an internal standard, from the biological matrix. The extracted analytes are then separated using Ultra-Performance Liquid Chromatography (UPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (Matreya LLC or equivalent), N-Octadecanoyl-D3-sulfatide (Internal Standard, IS) (Matreya LLC or equivalent).[7]

  • Solvents: LC-MS grade methanol, chloroform, water, and isopropanol.

  • Reagents: Ammonium formate, formic acid.

  • Biological Matrix: Human plasma, Dried Blood Spots (DBS).

  • Labware: 96-well plates, autosampler vials, microcentrifuge tubes.

Sample Preparation (from Plasma)
  • Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., N-Octadecanoyl-D3-sulfatide at 200 nmol/mL in methanol).[7]

  • Protein Precipitation & Lipid Extraction: Add 500 µL of a cold extraction solution of chloroform:methanol (2:1, v/v).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant (organic layer) to a new tube or a well in a 96-well plate.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., Methanol/Isopropanol, 1:1 v/v).

  • Analysis: Vortex briefly and inject a portion (e.g., 10 µL) into the LC-MS/MS system.[6]

LC-MS/MS System and Conditions
  • LC System: Waters ACQUITY UPLC or equivalent.[8]

  • Column: Supelco Ascentis Express C8 (2.1 × 50 mm, 2.7 µm) or equivalent.[6]

  • MS System: Sciex API 5000 or equivalent triple quadrupole mass spectrometer.[6]

Table 1: Liquid Chromatography Parameters

ParameterValue
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B Methanol:Isopropanol (50:50, v/v) with 5 mM Ammonium Formate
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Total Run Time 4.0 min
LC Gradient See Table 2 below

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.0080
2.5095
3.00100
3.5080
4.0080

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage -4500 V
MRM Transitions See Table 4 below
Calibration and Quantification

Calibration standards are prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., artificial cerebrospinal fluid or stripped plasma).[6] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression model with a weighting factor of 1/x or 1/x² is typically used for fitting.

Data Presentation

Table 4: MRM Transitions for Quantification

All sulfatide precursor ions ([M-H]⁻) typically produce a common fragment ion at m/z 97.0, corresponding to [HSO₄]⁻.[2][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 806.697.050-90
N-Octadecanoyl-D3-sulfatide (IS) 809.697.050-90

Note: The precursor ion m/z for this compound is based on its chemical formula C₄₂H₈₁NO₁₁S. Exact values may require optimization on the specific instrument used.

Table 5: Representative Quantitative Data (from literature)

This table summarizes typical concentration ranges observed in MLD patients compared to healthy controls, highlighting the diagnostic utility of sulfatide measurement.

AnalyteMatrixHealthy Control RangeMLD Patient RangeReference
Total Sulfatides Plasma0.5–1.3 µM0.8–3.3 µM[7]
C18:0 Sulfatide Plasma<10 pmol/mL12–196 pmol/mL[4][9]
Total Sulfatides Dried Blood Spots0.07 µg/mL (mean)2.02 µg/mL (mean)[8]

Visualizations

experimental_workflow sample Sample Collection (Plasma, DBS) extraction Lipid Extraction (with Internal Standard) sample->extraction separation UPLC Separation (C8 Column) extraction->separation detection MS/MS Detection (Negative ESI, MRM) separation->detection quantification Data Analysis & Quantification detection->quantification MLD_Pathway cluster_normal Normal Metabolism cluster_mld Metachromatic Leukodystrophy (MLD) GalCer Galactosylceramide Sulfatide This compound GalCer->Sulfatide CST ASA Arylsulfatase A (ASA) Sulfatide->ASA Sulfatide_acc Sulfatide Accumulation (Demyelination) Degradation Degradation Products ASA->Degradation ASA_def Deficient Arylsulfatase A Sulfatide_acc->ASA_def Cannot be degraded by

References

Application Notes and Protocols for the Extraction of N-Octadecanoyl-sulfatide from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-sulfatide is a specific molecular species of sulfatide, a class of sulfoglycosphingolipids predominantly found in the myelin sheath of the nervous system.[1][2] Alterations in sulfatide metabolism and distribution are associated with several pathological conditions, including metachromatic leukodystrophy, an inherited lysosomal storage disorder characterized by the accumulation of sulfatides (B1148509).[2][3] Accurate and reliable methods for the extraction and quantification of specific sulfatide species like this compound from various tissues are crucial for advancing research and developing therapeutic interventions.

These application notes provide a detailed protocol for the extraction of this compound from biological tissues, primarily focusing on a modified Folch method, which is a gold standard for lipid extraction.[4][5][6] The protocol is designed to be applicable to a range of tissue types, with specific considerations for tissues with high lipid content such as the brain.

Experimental Protocols

Principle of the Method

The extraction of this compound from tissues is based on the principles of liquid-liquid extraction using a mixture of chloroform (B151607) and methanol. This solvent system effectively disrupts cell membranes and solubilizes lipids. The most widely used methods are variations of the Folch or Bligh-Dyer procedures.[4][7][8] The protocol outlined below is a modified Folch method, which involves homogenizing the tissue in a chloroform:methanol mixture, followed by a washing step to remove non-lipid contaminants.[9][10][11] Subsequent purification using solid-phase extraction (SPE) can be employed for cleaner samples and to isolate specific lipid classes.[12][13][14]

Materials and Reagents
  • Tissues: Fresh or frozen tissue samples (e.g., brain, kidney, liver).

  • Solvents (High Purity, HPLC grade):

    • Chloroform

    • Methanol

    • Deionized Water

  • Saline Solution: 0.9% NaCl in deionized water.[8][10]

  • Internal Standard: N-Octadecanoyl-d3-sulfatide (or other suitable deuterated standard).[12]

  • Homogenizer: Dounce or mechanical homogenizer.

  • Centrifuge: Capable of reaching at least 3,000 x g.

  • Glassware: Centrifuge tubes, pipettes, vials.

  • Nitrogen Gas Stream: For solvent evaporation.

  • Solid-Phase Extraction (SPE) Columns: Silica (B1680970) Gel (SiOH) or aminopropyl cartridges.[12][14]

  • SPE Conditioning and Elution Solvents:

    • Methanol

    • Chloroform

    • Acetone

Detailed Extraction Protocol

1. Sample Preparation and Homogenization:

  • Weigh the frozen or fresh tissue sample (e.g., 100 mg). All procedures should be performed on ice to minimize lipid degradation.

  • Add the tissue to a glass homogenizer.

  • For every 1 gram of tissue, add 20 mL of a 2:1 (v/v) mixture of chloroform:methanol.[8][9][10]

  • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.[8][9][10]

2. Lipid Extraction and Phase Separation:

  • Transfer the homogenate to a glass centrifuge tube.

  • Centrifuge at 2,000 rpm for 10 minutes to pellet the solid debris.[8][10]

  • Carefully collect the supernatant (the liquid phase) and transfer it to a new tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., for 20 mL of supernatant, add 4 mL of saline).[8][9][10]

  • Vortex the mixture for a few seconds to ensure thorough mixing.

  • Centrifuge at a low speed (e.g., 2,000 rpm) for 5-10 minutes to facilitate phase separation.[8][9][10] Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.

3. Collection of the Lipid Fraction:

  • Carefully remove the upper aqueous phase using a Pasteur pipette. This phase contains polar molecules and can be discarded or saved for the analysis of other compounds like gangliosides.[7][8][9]

  • The lower chloroform phase contains the total lipid extract, including this compound.

  • To maximize yield, the upper phase can be re-extracted with a small volume of chloroform, and the resulting lower phase can be combined with the first one.[12]

4. Solvent Evaporation and Lipid Recovery:

  • Evaporate the chloroform from the collected lower phase under a gentle stream of nitrogen gas at 35°C.[12] Avoid complete dryness.

  • The resulting lipid film should be reconstituted in a small, known volume of a suitable solvent, such as chloroform:methanol (98:2, v/v), for further analysis or purification.[12]

Optional: Solid-Phase Extraction (SPE) for Sulfatide Purification

For a cleaner sample and to isolate the sulfatide fraction, a solid-phase extraction step can be performed.[12][13][14]

  • Column Conditioning: Condition a silica gel SPE column by washing it sequentially with 2 mL of methanol, 2 mL of chloroform:methanol (1:1, v/v), and 2 mL of chloroform.[12]

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of chloroform:methanol (98:2, v/v) to elute neutral lipids.[12]

  • Elution of Sulfatides: Elute the sulfatide fraction with 1 mL of acetone:methanol (90:10, v/v).[12]

  • Final Preparation: Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., by LC-MS/MS).

Data Presentation

The following table summarizes quantitative data related to the extraction and quantification of sulfatides from various tissues as reported in the literature. This data can serve as a reference for expected concentrations and the amounts of internal standards to be used.

Tissue/FluidAnalyteInternal StandardConcentration of Internal StandardReference
Mouse PlasmaSulfatidesN-octadecanoyl-D3-sulfatide4 nmol/ml[12]
Human PlasmaSulfatidesN-octadecanoyl-D3-sulfatide2 nmol/ml[12]
Mouse Brain HomogenateSulfatidesN-octadecanoyl-D3-sulfatide200 nmol/ml[12]
Mouse Kidney Homogenate (ASA knockout)SulfatidesN-octadecanoyl-D3-sulfatide200 nmol/ml[12]
Mouse Kidney Homogenate (wild-type)SulfatidesN-octadecanoyl-D3-sulfatide120 nmol/ml[12]
Mouse Liver Homogenate (ASA knockout)SulfatidesN-octadecanoyl-D3-sulfatide5 nmol/ml[12]
Mouse Liver Homogenate (wild-type)SulfatidesN-octadecanoyl-D3-sulfatide3 nmol/ml[12]
Human UrineSulfatidesN-Octadecanoyl-D3-sulfatide0.5 nmol/ml[12]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Lipid Fraction Collection cluster_3 Optional Purification (SPE) Tissue Tissue Sample (e.g., Brain) Homogenization Homogenization in Chloroform:Methanol (2:1) Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Washing Wash with 0.9% NaCl Supernatant->Washing Centrifugation2 Centrifugation for Phase Separation Washing->Centrifugation2 UpperPhase Upper Aqueous Phase (Discard or Save) Centrifugation2->UpperPhase Remove LowerPhase Lower Chloroform Phase (Total Lipids) Centrifugation2->LowerPhase Collect Evaporation Solvent Evaporation (Nitrogen Stream) LowerPhase->Evaporation Reconstitution1 Reconstitute Lipid Extract Evaporation->Reconstitution1 SPE_Column Solid-Phase Extraction (Silica Column) Reconstitution1->SPE_Column Elution Elute Sulfatide Fraction SPE_Column->Elution FinalSample Final Sample for Analysis (LC-MS/MS) Elution->FinalSample

Caption: Workflow for the extraction and purification of this compound.

Simplified Sulfatide Biosynthesis and Degradation Pathway

G Cer Ceramide GalCer Galactosylceramide Cer->GalCer Ceramide Galactosyltransferase Sulfatide Sulfatide (e.g., this compound) GalCer->Sulfatide Cerebroside Sulfotransferase Lysosomal_Degradation Lysosomal Degradation Sulfatide->Lysosomal_Degradation Arylsulfatase A MLD Metachromatic Leukodystrophy Lysosomal_Degradation->MLD Deficiency leads to

Caption: Key steps in the biosynthesis and degradation of sulfatides.

References

Application Notes & Protocols: Utilizing N-Octadecanoyl-Sulfatide as an Internal Standard for Accurate Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of lipidomics and drug development, the precise quantification of lipid species is paramount for understanding disease mechanisms, identifying biomarkers, and evaluating therapeutic efficacy. Sulfatides (B1148509), a class of sulfoglycosphingolipids, are integral components of the myelin sheath and are implicated in various neurological and metabolic diseases.[1][2] N-Octadecanoyl-sulfatide is a specific molecular species of sulfatide that can be utilized as an internal standard to ensure the accuracy and reliability of quantitative analyses, particularly in mass spectrometry-based methods.[3] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard.

Principle of Internal Standardization

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added at a known concentration to both the calibration standards and the unknown samples prior to any sample processing steps. By comparing the signal of the analyte to the signal of the internal standard, variations in extraction efficiency, injection volume, and instrument response can be normalized, leading to more accurate and precise quantification.

The fundamental principle of quantification with an internal standard is its simplicity and accuracy due to the simultaneous processing and analysis of both the internal standard and the analyte.[4]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Spiked_Sample Sample + Internal Standard Sample->Spiked_Sample IS Internal Standard (this compound) IS->Spiked_Sample Extraction Lipid Extraction Spiked_Sample->Extraction Extracted_Lipids Extracted Lipids with IS Extraction->Extracted_Lipids LC_Separation LC Separation Extracted_Lipids->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Ratio (Analyte Area / IS Area) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1: Experimental workflow for sulfatide quantification using an internal standard.

Applications

The use of this compound as an internal standard is particularly relevant in the following research areas:

  • Metachromatic Leukodystrophy (MLD) Research: MLD is a lysosomal storage disorder characterized by the accumulation of sulfatides.[1] Accurate quantification of sulfatides in patient samples (urine, plasma, dried blood spots) is crucial for diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.[1][5][6]

  • Neuroscience and Myelin Biology: Sulfatides are abundant in the myelin sheath, and their dysregulation is associated with several neurological diseases.[7][8] this compound can be used to study the role of sulfatides in myelination, demyelination, and neuroinflammation.

  • Cancer Research: Abnormal sulfatide metabolism has been linked to certain types of cancer.[2]

  • Diabetes and Metabolic Disease Research: Antibodies to sulfatides have been observed in the serum of individuals prior to the onset of diabetes, suggesting a role for these lipids in metabolic regulation.[2]

  • Drug Development: In the development of drugs targeting lipid metabolic pathways, accurate quantification of lipid species like sulfatides is essential for preclinical and clinical studies.

Quantitative Data Summary

The concentration of N-Octadecanoyl-D3-sulfatide (a deuterated form often used as an internal standard) added to biological samples varies depending on the tissue type and the expected concentration of endogenous sulfatides. The following table summarizes recommended concentrations based on published literature.[3]

Biological Matrix Internal Standard Concentration Reference
Mouse Plasma4 nmol/ml[3]
Human Plasma2 nmol/ml[3]
Mouse Brain Homogenate200 nmol/ml[3]
Mouse Kidney Homogenate (ASA knockout)200 nmol/ml[3]
Mouse Kidney Homogenate (wild-type)120 nmol/ml[3]
Mouse Liver Homogenate (ASA knockout)5 nmol/ml[3]
Mouse Liver Homogenate (wild-type)3 nmol/ml[3]
Human Urine0.5 nmol/ml[3]

Experimental Protocols

Protocol 1: Extraction of Sulfatides from Plasma and Tissue Homogenates

This protocol is a modification of the Folch method and is suitable for the extraction of sulfatides from plasma and tissue homogenates.[3]

Materials:

Procedure:

  • To a 1.5 ml Eppendorf tube, add the appropriate volume of the biological sample (e.g., 50 µl of plasma, 25 µl of brain or kidney homogenate, 100 µl of liver homogenate).[3]

  • Add the N-Octadecanoyl-D3-sulfatide internal standard to the desired final concentration (refer to the table above).[3]

  • Vortex briefly to mix.

  • Add 25 µl of water and vortex for 1 minute.

  • Add 300 µl of methanol and vortex for 1 minute.

  • Add 150 µl of chloroform and vortex for 1 minute.[3]

  • Centrifuge the sample to separate the phases.

  • Carefully transfer the lower organic phase, which contains the lipids, to a clean tube.

  • Re-extract the upper aqueous phase with 1.3 ml of chloroform, vortex, and centrifuge.

  • Pool the lower organic phases.

  • Dry the combined organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 2: Extraction of Sulfatides from Urine

This protocol is a modification of the Folch method adapted for urine samples.[3]

Materials:

  • N-Octadecanoyl-D3-sulfatide internal standard solution (10 nmol/ml in chloroform:methanol, 1:2, v/v)

  • Chloroform

  • Methanol

  • 5 ml glass tubes

  • Centrifuge

Procedure:

  • To a 5 ml glass tube, add 0.5 ml of urine.

  • Add 25 µl of the N-Octadecanoyl-D3-sulfatide internal standard solution (final concentration: 0.5 nmol/ml of urine) and stir briefly.[3]

  • Add 2 ml of chloroform:methanol (2:1, v/v).[3]

  • Stir briefly and then centrifuge for 5 minutes at 3,220 g.[3]

  • Transfer the lower phase to a clean glass tube.

  • Re-extract the upper phase by adding 1.3 ml of chloroform, stir, and centrifuge.[3]

  • Pool the lower phases.

  • Dry the combined lower phase under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Sulfatides

This protocol provides a general framework for the analysis of sulfatides using UPLC-MS/MS. Instrument parameters may need to be optimized for specific systems.

Instrumentation:

  • UPLC system coupled to a triple-quadrupole tandem mass spectrometer.

Chromatographic Conditions:

  • Column: BEH C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: Methanol-water (37:63 v/v) with 5 mM ammonium (B1175870) formate.[3]

  • Mobile Phase B: Methanol with 5 mM ammonium formate.[3]

  • Flow Rate: 0.350 ml/min.[3]

  • Gradient:

    • 0-2.5 min: Linear gradient from 0% to 100% B.

    • 2.5-10 min: Hold at 100% B.

    • 10-11 min: Return to 0% B.

    • 11-11.5 min: Re-equilibration at 0% B.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Monitor specific precursor-to-product ion transitions for endogenous sulfatide species and the this compound internal standard.

Visualization of Sulfatide's Role in Myelin

Sulfatides are crucial for the structure and function of the myelin sheath, which insulates nerve axons and facilitates rapid nerve impulse conduction.

G cluster_0 Myelin Sheath Structure cluster_1 Molecular Composition of Myelin Oligodendrocyte Oligodendrocyte Myelin_Sheath Myelin Sheath Oligodendrocyte->Myelin_Sheath synthesizes Axon Axon Myelin_Sheath->Axon insulates Sulfatides Sulfatides Sulfatides->Myelin_Sheath Function Myelin Compaction Ion Channel Regulation Paranodal Junction Formation Sulfatides->Function contributes to Other_Lipids Other Lipids (Cholesterol, Galactosylceramide) Other_Lipids->Myelin_Sheath Myelin_Proteins Myelin Basic Protein (MBP) Proteolipid Protein (PLP) Myelin_Proteins->Myelin_Sheath

Figure 2: Role of sulfatides in the myelin sheath.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of sulfatides in a variety of biological samples. The protocols outlined in this document, in conjunction with appropriate analytical instrumentation, will enable researchers and drug development professionals to obtain high-quality quantitative data for their studies in neuroscience, metabolic diseases, and oncology. The careful application of internal standards is a critical component of rigorous quantitative lipidomics.

References

Application Notes: N-Octadecanoyl-sulfatide for Metachromatic Leukodystrophy Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metachromatic leukodystrophy (MLD) is a devastating autosomal recessive lysosomal storage disorder caused by the deficiency of the enzyme arylsulfatase A (ARSA).[1][2][3] This enzymatic deficiency leads to the accumulation of sulfatides (B1148509), primarily 3-O-sulfogalactosylceramides, in the myelin-producing cells of the central and peripheral nervous systems.[1][4] The progressive buildup of these lipids results in demyelination, leading to a range of severe neurological symptoms, including motor and cognitive decline, and ultimately, premature death.[1][3] Given the availability of new treatments, such as hematopoietic stem cell transplantation and gene therapy, early and accurate diagnosis through newborn screening is critical to enable timely intervention before the onset of irreversible neurological damage.[5][6]

N-Octadecanoyl-sulfatide (C18:0-sulfatide) is one of the key sulfatide species that accumulates in MLD patients. Its quantification in biological samples, such as dried blood spots (DBS), serves as a valuable biomarker for MLD screening.[7] This document provides detailed application notes and protocols for the use of this compound in the screening of MLD, intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The screening method is based on the principle of quantifying the elevated levels of this compound and other sulfatide species in biological samples from MLD patients compared to healthy individuals. The most common and robust analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] This method allows for the sensitive and specific measurement of individual sulfatide molecules. A two-tier screening algorithm is often employed to minimize false positives.[5][11][12] The first tier involves the quantification of sulfatides in DBS. If the sulfatide levels are above a certain cutoff, a second-tier test is performed to measure the activity of the ARSA enzyme in the same DBS sample.[5][10][11]

Data Presentation

The following tables summarize the quantitative data on the accumulation of various sulfatide species, including this compound, in MLD patients.

Table 1: Fold-Change of Total Sulfatide Concentrations in MLD Patients vs. Controls

Sample TypePatient PhenotypeFold-Change vs. ControlsReference
Dried Blood Spots (DBS)Early-Onset MLDUp to 23.2-fold[8][13]
Dried Blood Spots (DBS)Late-Onset MLDUp to 5.1-fold[8][13]
Dried Urine Spots (DUS)Early-Onset MLDUp to 164-fold[8][9]
Dried Urine Spots (DUS)Late-Onset MLDUp to 78-fold[8][9]

Table 2: Concentration of C18:0-Sulfatide in MLD Patients vs. Controls

Sample TypePatient GroupC18:0-Sulfatide ConcentrationReference
PlasmaMLD Patients12 to 196 pmol/mL[7]
PlasmaControl<10 pmol/mL (Below Limit of Quantification)[7]

Experimental Protocols

This section provides a detailed protocol for the first-tier screening of MLD by quantifying this compound and other sulfatides in dried blood spots using LC-MS/MS.

Materials and Reagents:

  • Dried blood spot punches (3 mm)

  • Internal Standard (IS) solution: Deuterated d3-C18:0-sulfatide

  • Extraction Solvent: Methanol/Acetonitrile (or other suitable organic solvent mixture)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reverse-phase column)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid

  • 96-well microtiter plates

  • Plate shaker

  • Centrifuge

Protocol for Sulfatide Extraction from DBS:

  • Punch a 3 mm disc from the dried blood spot into a well of a 96-well microtiter plate.

  • Add 100 µL of the internal standard solution (d3-C18:0-sulfatide in extraction solvent) to each well.

  • Seal the plate and incubate on a plate shaker for 30 minutes at room temperature to allow for efficient extraction of sulfatides.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet the DBS paper.

  • Carefully transfer the supernatant containing the extracted sulfatides to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Inject 10 µL of the extracted sample onto the analytical column.

    • Use a gradient elution with Mobile Phase A and Mobile Phase B to separate the different sulfatide species. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipids.

  • Tandem Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode for the detection of sulfatides.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

      • This compound (C18:0-sulfatide): Monitor the appropriate m/z transition.

      • Internal Standard (d3-C18:0-sulfatide): Monitor the corresponding deuterated m/z transition.

  • Data Analysis:

    • Quantify the amount of this compound in each sample by calculating the peak area ratio of the analyte to the internal standard.

    • Compare the calculated concentrations to a pre-defined cutoff value to identify presumptive positive screens.

Signaling Pathways and Experimental Workflows

Sulfatide Metabolism Pathway

Sulfatide_Metabolism Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide Galactosylceramide Synthase Sulfatide Sulfatide (e.g., this compound) Galactosylceramide->Sulfatide Galactosylceramide Sulfotransferase Lysosome Lysosome Sulfatide->Lysosome Lysosome->Galactosylceramide Degradation MLD Metachromatic Leukodystrophy Lysosome->MLD Deficient ARSA leads to Sulfatide Accumulation ARSA Arylsulfatase A (ARSA)

Caption: Simplified pathway of sulfatide biosynthesis and degradation.

MLD Newborn Screening Workflow

MLD_Screening_Workflow DBS Dried Blood Spot (DBS) Collection from Newborn Tier1 First-Tier Screening: Quantification of Sulfatides (including C18:0-sulfatide) by LC-MS/MS DBS->Tier1 Cutoff Sulfatide Level > Cutoff? Tier1->Cutoff Negative Screen Negative Cutoff->Negative No Tier2 Second-Tier Screening: ARSA Enzyme Activity Assay from the same DBS Cutoff->Tier2 Yes ARSA_Cutoff ARSA Activity < Cutoff? Tier2->ARSA_Cutoff Positive Presumptive Positive: Refer for Confirmatory Diagnostic Testing ARSA_Cutoff->Positive Yes Normal Screen Negative (Likely Pseudodeficiency) ARSA_Cutoff->Normal No

Caption: Two-tier newborn screening workflow for Metachromatic Leukodystrophy.

References

Synthesis of Radiolabeled N-Octadecanoyl-sulfatide for Tracer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of radiolabeled N-Octadecanoyl-sulfatide, a crucial tracer for studying the metabolism, distribution, and therapeutic targeting of sulfatides (B1148509) in various physiological and pathological contexts. Sulfatides are abundant glycosphingolipids in the myelin sheath of the nervous system, and their dysregulation is implicated in several neurological disorders, including metachromatic leukodystrophy. The use of radiolabeled analogs allows for sensitive and quantitative analysis in tracer studies.

Application Notes

Radiolabeled this compound serves as an invaluable tool in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, providing critical data for drug development and biomedical research. The introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the N-octadecanoyl chain allows for the precise tracking of the molecule's fate in vitro and in vivo.

Key Applications:

  • Metabolic Pathway Elucidation: Tracing the metabolic conversion of this compound in cellular and animal models.

  • Pharmacokinetic Studies: Determining the bioavailability, tissue distribution, and clearance rates of sulfatides.

  • Disease Modeling: Investigating the pathobiology of diseases associated with sulfatide accumulation or deficiency.

  • Drug Efficacy and Targeting: Assessing the ability of therapeutic agents to modulate sulfatide metabolism or to target specific tissues.

The choice of radionuclide depends on the specific application. Tritium (³H) labeling often provides high specific activity, which is advantageous for receptor binding assays, while carbon-14 (¹⁴C) offers a metabolically more stable label, ideal for long-term fate and mass balance studies.

Synthesis Overview

The synthesis of radiolabeled this compound can be approached through a semi-synthetic route, which involves the N-acylation of psychosine (B1678307) (galactosylsphingosine) with a radiolabeled octadecanoyl moiety, followed by sulfation of the resulting radiolabeled galactosylceramide. This method offers a high degree of control over the position of the radiolabel.

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]-N-Octadecanoyl-psychosine ([¹⁴C]-Galactosylceramide)

This protocol details the N-acylation of psychosine with [¹⁴C]-octadecanoyl chloride.

Materials:

  • Psychosine (galactosylsphingosine)

  • [1-¹⁴C]-Octadecanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of [¹⁴C]-Octadecanoyl chloride:

    • In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve [1-¹⁴C]-Octadecanoic acid in anhydrous DCM.

    • Add an excess (2-3 equivalents) of oxalyl chloride or thionyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure to yield crude [¹⁴C]-Octadecanoyl chloride. Use immediately in the next step.

  • N-acylation of Psychosine:

    • Dissolve psychosine in a mixture of anhydrous DCM and anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the freshly prepared [¹⁴C]-Octadecanoyl chloride in anhydrous DCM and add it dropwise to the psychosine solution.

    • Add triethylamine (2 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform (B151607):methanol (B129727):water, 65:25:4, v/v/v). The product, [¹⁴C]-Galactosylceramide, will have a higher Rf value than psychosine.

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to elute the [¹⁴C]-Galactosylceramide.

    • Collect fractions and analyze by TLC and autoradiography or scintillation counting to identify the product-containing fractions.

    • Pool the pure fractions and evaporate the solvent to obtain purified [¹⁴C]-N-Octadecanoyl-psychosine.

Protocol 2: Sulfation of [¹⁴C]-N-Octadecanoyl-psychosine to yield [¹⁴C]-N-Octadecanoyl-sulfatide

This protocol describes the sulfation of the galactose moiety of the synthesized [¹⁴C]-Galactosylceramide.

Materials:

  • [¹⁴C]-N-Octadecanoyl-psychosine ([¹⁴C]-Galactosylceramide)

  • Sulfur trioxide-pyridine complex

  • Anhydrous pyridine

  • Anhydrous dimethylformamide (DMF)

  • Dowex 50W-X8 (H⁺ form) resin

  • Sephadex LH-20 resin

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Sulfation Reaction:

    • Dissolve the purified [¹⁴C]-N-Octadecanoyl-psychosine in anhydrous pyridine.

    • In a separate flask, dissolve an excess (5-10 equivalents) of sulfur trioxide-pyridine complex in anhydrous DMF.

    • Add the sulfur trioxide-pyridine solution dropwise to the [¹⁴C]-Galactosylceramide solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC (the sulfated product will have a lower Rf value than the starting material).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of methanol.

    • Evaporate the solvents under reduced pressure.

    • Dissolve the residue in a chloroform:methanol:water mixture (e.g., 3:48:47, v/v/v) and apply it to a Dowex 50W-X8 (H⁺ form) column to remove pyridine.

    • Elute the product with the same solvent mixture.

    • Further purify the product by chromatography on a Sephadex LH-20 column, eluting with chloroform:methanol (1:1, v/v).

    • Analyze the fractions by TLC and autoradiography or scintillation counting.

    • Pool the pure fractions and evaporate the solvent to yield [¹⁴C]-N-Octadecanoyl-sulfatide.

Data Presentation

Table 1: Summary of Synthesis Parameters and Results

Parameter[¹⁴C]-Octadecanoyl chloride[¹⁴C]-N-Octadecanoyl-psychosine[¹⁴C]-N-Octadecanoyl-sulfatide
Starting Material [1-¹⁴C]-Octadecanoic acidPsychosine, [¹⁴C]-Octadecanoyl chloride[¹⁴C]-N-Octadecanoyl-psychosine
Radiochemical Yield >95% (crude)50-70%40-60%
Specific Activity Dependent on starting materialDependent on [¹⁴C]-Octadecanoyl chlorideMaintained from precursor
Radiochemical Purity Not applicable (intermediate)>98% (after purification)>98% (after purification)
Analytical Method -TLC, Radio-TLC, Scintillation CountingTLC, Radio-TLC, Scintillation Counting

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: N-Acylation cluster_step3 Step 3: Sulfation start1 [1-¹⁴C]-Octadecanoic Acid reagent1 Oxalyl Chloride / Thionyl Chloride start1->reagent1 prod1 [¹⁴C]-Octadecanoyl Chloride reagent1->prod1 prod2 [¹⁴C]-N-Octadecanoyl-psychosine ([¹⁴C]-Galactosylceramide) prod1->prod2 start2 Psychosine start2->prod2 reagent3 SO₃-Pyridine Complex prod2->reagent3 prod3 [¹⁴C]-N-Octadecanoyl-sulfatide reagent3->prod3

Caption: Workflow for the synthesis of radiolabeled this compound.

Signaling_Pathway cluster_synthesis Sulfatide Biosynthesis cluster_degradation Sulfatide Degradation Cer Ceramide GalCer Galactosylceramide (N-Octadecanoyl-psychosine) Cer->GalCer CGT Sulfatide Sulfatide (this compound) GalCer->Sulfatide CST Tracer Radiolabeled This compound (Tracer) Sulfatide_deg Sulfatide GalCer_deg Galactosylceramide Sulfatide_deg->GalCer_deg ARSA (Deficient in MLD) Studies Tracer Studies (Metabolism, PK/PD) Sulfatide_deg->Studies Investigates Degradation Cer_deg Ceramide GalCer_deg->Cer_deg GALC Tracer->Studies

Caption: Simplified sulfatide metabolic pathway and the role of the radiolabeled tracer.

Application Notes and Protocols for Studying N-Octadecanoyl-sulfatide Function in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the diverse functions of N-Octadecanoyl-sulfatide. Detailed protocols for key experiments are included to facilitate the study of its roles in oligodendrocyte differentiation, myelination, and its interactions in other biological systems, such as with P-selectin and in the context of renal cell carcinoma.

Introduction to this compound

This compound is a specific molecular species of sulfatide, a class of sulfoglycosphingolipids characterized by a sulfate (B86663) group attached to the galactose moiety of a ceramide. The ceramide backbone of this compound contains N-octadecanoic acid (stearic acid), a saturated fatty acid with 18 carbon atoms. Sulfatides (B1148509) are integral components of the plasma membrane in various cell types and are particularly abundant in the myelin sheath of the nervous system.[1] They are implicated in a wide array of cellular processes, including cell adhesion, signaling, and the regulation of protein function.[1] Dysregulation of sulfatide metabolism is associated with several pathological conditions, including demyelinating diseases and cancer.[1][2]

Key Functions of this compound

  • Nervous System: A major component of the myelin sheath, playing a crucial role in its formation and maintenance.[1] It acts as a negative regulator of oligodendrocyte differentiation.[1][3]

  • Hemostasis: Interacts with P-selectin on platelets, contributing to platelet aggregation and thrombosis.

  • Cancer Biology: Elevated levels of sulfatides have been observed in certain cancers, such as renal cell carcinoma, and may be involved in tumor progression.[2][4]

Application Note 1: Investigating the Role of this compound in Oligodendrocyte Differentiation

This application note describes an in vitro assay to study the inhibitory effect of this compound on the differentiation of oligodendrocyte precursor cells (OPCs).

Principle

OPCs are cultured in a differentiation-permissive medium. The addition of exogenous this compound is expected to inhibit their differentiation into mature, myelin-producing oligodendrocytes. The extent of differentiation is assessed by quantifying the expression of Myelin Basic Protein (MBP), a key marker of mature oligodendrocytes.

Experimental Workflow

oligodendrocyte_differentiation_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_opcs Isolate Oligodendrocyte Precursor Cells (OPCs) culture_opcs Culture OPCs in Proliferation Medium isolate_opcs->culture_opcs induce_diff Induce Differentiation culture_opcs->induce_diff treat_sulfatide Treat with this compound (or vehicle control) induce_diff->treat_sulfatide fix_stain Fix and Stain for Myelin Basic Protein (MBP) treat_sulfatide->fix_stain image_quantify Image and Quantify MBP-positive Cells

Figure 1: Experimental workflow for the oligodendrocyte differentiation assay.
Protocol: Oligodendrocyte Differentiation Assay

Materials:

  • Primary rat or mouse oligodendrocyte precursor cells (OPCs)

  • OPC proliferation medium (e.g., DMEM/F12, B27 supplement, PDGF, bFGF)

  • OPC differentiation medium (e.g., DMEM/F12, B27 supplement, T3)

  • This compound (synthetic)

  • Vehicle control (e.g., DMSO or ethanol)

  • Poly-D-lysine coated coverslips in 24-well plates

  • Primary antibody: anti-Myelin Basic Protein (MBP)

  • Secondary antibody: fluorescently-conjugated anti-primary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed primary OPCs onto poly-D-lysine coated coverslips in a 24-well plate at a density of 2 x 104 cells/well in proliferation medium. Allow cells to adhere and proliferate for 24-48 hours.

  • Induction of Differentiation: Aspirate the proliferation medium and replace it with differentiation medium.

  • Treatment: Add this compound to the differentiation medium at various concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle-only control.

  • Incubation: Incubate the cells for 3-5 days to allow for differentiation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

    • Incubate with anti-MBP primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Quantification:

    • Mount the coverslips on glass slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei.

Quantitative Data Presentation
Treatment GroupConcentration (µM)Percentage of MBP-positive cells (Mean ± SD)
Vehicle Control045 ± 5%
This compound142 ± 6%
This compound535 ± 4%
This compound1028 ± 5%
This compound2515 ± 3%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Application Note 2: P-selectin Binding Assay

This application note details a cell-free ELISA-based assay to investigate the direct interaction between this compound and P-selectin.

Principle

This compound is immobilized on a microplate. Recombinant P-selectin is then added, and its binding is detected using a specific antibody and a colorimetric or fluorometric substrate. This assay allows for the quantification of the binding affinity and specificity of the interaction.

Experimental Workflow

p_selectin_binding_workflow cluster_prep Plate Preparation cluster_binding Binding Reaction cluster_detection Detection coat_plate Coat Microplate with This compound block_plate Block Non-specific Binding Sites coat_plate->block_plate add_pselectin Add Recombinant P-selectin block_plate->add_pselectin wash_unbound Wash Unbound P-selectin add_pselectin->wash_unbound add_primary_ab Add anti-P-selectin Primary Antibody wash_unbound->add_primary_ab add_secondary_ab Add HRP-conjugated Secondary Antibody add_primary_ab->add_secondary_ab add_substrate Add Substrate and Measure Absorbance add_secondary_ab->add_substrate

Figure 2: P-selectin binding assay workflow.
Protocol: P-selectin Binding ELISA

Materials:

  • High-binding 96-well microplate

  • This compound

  • Recombinant human P-selectin

  • Primary antibody: anti-P-selectin

  • Secondary antibody: HRP-conjugated anti-primary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., methanol)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Plate Coating: Dissolve this compound in methanol (B129727) and add 100 µL to each well of a 96-well plate. Allow the solvent to evaporate overnight at room temperature, leaving the sulfatide coated on the well surface.

  • Blocking: Wash the wells twice with PBS. Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

  • P-selectin Binding: Wash the wells three times with wash buffer. Add serial dilutions of recombinant P-selectin (e.g., 0-10 µg/mL) to the wells and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation: Wash the wells three times with wash buffer. Add diluted anti-P-selectin primary antibody to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times with wash buffer. Add HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature in the dark.

  • Detection: Wash the wells five times with wash buffer. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Measurement: Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 450 nm using a microplate reader.

Quantitative Data Presentation
P-selectin Concentration (µg/mL)Absorbance at 450 nm (Mean ± SD)
00.05 ± 0.01
0.10.12 ± 0.02
0.50.35 ± 0.04
1.00.68 ± 0.07
2.51.25 ± 0.11
5.01.89 ± 0.15
10.02.15 ± 0.18

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Application Note 3: Investigating the Role of this compound in Renal Cell Carcinoma

This application note outlines protocols to assess the effects of this compound on the proliferation and migration of renal cell carcinoma (RCC) cell lines.

Principle

Elevated levels of sulfatides have been observed in RCC.[2][4] These experiments aim to determine if exogenous this compound can directly influence key cancer cell behaviors such as proliferation and migration.

Protocol: RCC Cell Proliferation Assay (MTT Assay)

Materials:

  • Human renal cell carcinoma cell lines (e.g., A498, Caki-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Vehicle control

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RCC cells in a 96-well plate at a density of 5 x 103 cells/well in complete culture medium and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol: RCC Cell Migration Assay (Wound Healing Assay)

Materials:

  • Human renal cell carcinoma cell lines

  • Complete culture medium

  • This compound

  • Vehicle control

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed RCC cells in a 6-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

  • Treatment: Wash the cells with PBS to remove debris and replace the medium with fresh medium containing this compound or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Quantification: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Quantitative Data Presentation

Table 3: Effect of this compound on RCC Cell Proliferation (72h)

Treatment GroupConcentration (µM)Cell Viability (% of Control) (Mean ± SD)
Vehicle Control0100 ± 8%
This compound198 ± 7%
This compound1085 ± 6%
This compound5062 ± 9%

Table 4: Effect of this compound on RCC Cell Migration (24h)

Treatment GroupConcentration (µM)Wound Closure (%) (Mean ± SD)
Vehicle Control035 ± 5%
This compound1052 ± 6%

Note: The data presented in these tables is hypothetical and for illustrative purposes. Actual results may vary.

Signaling Pathways Involving Sulfatide

Sulfatides are involved in various signaling pathways, often by interacting with cell surface receptors and modulating their activity.

Sulfatide Signaling in Oligodendrocyte Differentiation

In oligodendrocytes, sulfatide is thought to act as a negative regulator of differentiation, possibly through interactions with extracellular matrix components like laminin (B1169045) and subsequent modulation of integrin signaling. This can influence the activity of downstream kinases such as Fyn, which is known to be involved in oligodendrocyte maturation.

sulfatide_oligodendrocyte_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sulfatide This compound integrin Integrin sulfatide->integrin modulates laminin Laminin laminin->integrin binds fyn Fyn Kinase integrin->fyn activates downstream Downstream Signaling (e.g., Rho GTPases) fyn->downstream transcription Transcription Factors downstream->transcription differentiation Oligodendrocyte Differentiation (Inhibition) transcription->differentiation

Figure 3: Putative signaling pathway of sulfatide in oligodendrocyte differentiation.
Sulfatide and P-selectin Interaction in Platelets

On the surface of activated platelets, sulfatides can interact with P-selectin, leading to the activation of intracellular signaling cascades that promote platelet aggregation and thrombus formation.

sulfatide_platelet_signaling cluster_platelet1 Activated Platelet 1 cluster_platelet2 Activated Platelet 2 sulfatide1 This compound pselectin2 P-selectin sulfatide1->pselectin2 binds inside_out Inside-out Signaling pselectin2->inside_out activates aggregation Platelet Aggregation inside_out->aggregation

Figure 4: Sulfatide-P-selectin signaling in platelet aggregation.

References

Application Notes and Protocols for N-Octadecanoyl-sulfatide in Lipid-Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-sulfatide is a prominent member of the sulfatide family of glycosphingolipids, characterized by a galactose sugar with a sulfate (B86663) group at the 3'-position, and an N-octadecanoyl acyl chain. These lipids are integral components of the outer leaflet of the plasma membrane in various cell types, particularly in the myelin sheath of the nervous system.[1] The unique structural features of this compound facilitate specific interactions with a range of proteins, playing crucial roles in fundamental cellular processes. These include myelin maintenance, cell adhesion, signaling pathways, and immune responses.[1][2] Understanding the binding kinetics and specificity of these interactions is paramount for elucidating disease mechanisms and for the development of novel therapeutics.

This document provides detailed application notes and protocols for studying the binding of this compound to proteins using established biophysical assays.

Data Presentation: Quantitative Analysis of Sulfatide-Protein Interactions

The interaction between sulfatides (B1148509) and proteins typically occurs with dissociation constants (Kd) in the low micromolar range, indicating moderate binding affinities that are often physiologically relevant for transient signaling events.[1][3][4][5] Below is a summary of reported binding affinities for various sulfatide-protein interactions. While specific data for the N-Octadecanoyl variant is limited, these values provide a representative range for expected binding strengths.

ProteinSulfatide VariantMethodDissociation Constant (Kd)Reference
Disabled-2 (Dab2) peptideSulfatide liposomesSurface Plasmon Resonance (SPR)~30–50 μM[1][5]
CD1-γδ T-cell Receptor (TCR) complexSulfatideNot specified10–22 μM[1]
P-selectinSulfatide liposomesNot specifiedNot specified[6][7]
Neurofascin-155 (NF155)Sulfatide liposomesLiposome (B1194612) Sedimentation AssayNot a direct Kd, but showed cooperative binding[8]

Signaling Pathway Involving Sulfatide

This compound is a key player in signaling cascades, particularly in the context of the nervous system and cell adhesion. One well-characterized pathway involves the interaction of sulfatide with laminin, a major component of the basement membrane. This interaction is crucial for the proper function of Schwann cells and the maintenance of the myelin sheath.

laminin_sulfatide_signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Matrix cluster_cytosol Cytosol NOctadecanoyl_sulfatide N-Octadecanoyl- sulfatide Integrin Integrin NOctadecanoyl_sulfatide->Integrin Clusters with Dystroglycan Dystroglycan NOctadecanoyl_sulfatide->Dystroglycan Clusters with Src_Fyn c-Src/Fyn Kinase Integrin->Src_Fyn Activates Dystroglycan->Src_Fyn Activates Laminin Laminin Laminin->NOctadecanoyl_sulfatide Binds Downstream Downstream Signaling (e.g., Myelin Maintenance) Src_Fyn->Downstream

Laminin-Sulfatide Signaling Pathway

Experimental Protocols

The following are detailed protocols for three common lipid-protein binding assays, adapted for the use of this compound.

Liposome Sedimentation Assay

This assay is a straightforward method to qualitatively or semi-quantitatively assess the binding of a protein to lipid vesicles (liposomes) containing this compound.

Experimental Workflow:

liposome_sedimentation_workflow start Start prepare_liposomes Prepare Liposomes (with/without this compound) start->prepare_liposomes incubate Incubate Protein with Liposomes prepare_liposomes->incubate centrifuge Ultracentrifugation to Pellet Liposomes incubate->centrifuge separate Separate Supernatant (Unbound Protein) and Pellet (Bound Protein) centrifuge->separate analyze Analyze by SDS-PAGE/Western Blot separate->analyze end End analyze->end

Liposome Sedimentation Assay Workflow

Materials:

  • This compound

  • Background lipid (e.g., Phosphatidylcholine - PC)

  • Protein of interest

  • Binding Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Ultracentrifuge and tubes

Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture of this compound and a background lipid (e.g., 90:10 mol% PC:this compound). A control set of liposomes with 100% PC should also be prepared.

    • Dissolve the lipids in chloroform (B151607) in a glass vial.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with Binding Buffer to a final lipid concentration of 1 mg/mL.

    • Generate large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane with a 100 nm pore size.

  • Binding Reaction:

    • In a microcentrifuge tube, mix the protein of interest (e.g., 1-5 µM final concentration) with the prepared liposomes (e.g., 0.1-0.5 mg/mL final concentration).

    • Incubate the mixture at room temperature for 30-60 minutes with gentle agitation.

  • Sedimentation:

    • Centrifuge the samples in an ultracentrifuge at 100,000 x g for 30 minutes at 4°C to pellet the liposomes.

  • Analysis:

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet gently with Binding Buffer and then resuspend it in a volume equal to the supernatant.

    • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of bound versus unbound protein.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free quantification of binding kinetics and affinity.

Experimental Workflow:

spr_workflow start Start prepare_chip Prepare Sensor Chip (e.g., L1 chip) start->prepare_chip immobilize_liposomes Immobilize Liposomes (with this compound) on the chip prepare_chip->immobilize_liposomes inject_protein Inject Protein (Analyte) at various concentrations immobilize_liposomes->inject_protein measure_response Measure Binding Response (Sensorgram) inject_protein->measure_response analyze_data Analyze Data to Determine Kd, kon, koff measure_response->analyze_data end End analyze_data->end

Surface Plasmon Resonance Workflow

Materials:

  • SPR instrument and sensor chips (e.g., L1 chip for lipid bilayers)

  • This compound containing liposomes (prepared as in the Liposome Sedimentation Assay)

  • Protein of interest (analyte)

  • Running Buffer (e.g., HBS-P+, pH 7.4)

Protocol:

  • Chip Preparation and Liposome Immobilization:

    • Equilibrate the L1 sensor chip with Running Buffer.

    • Inject the this compound containing liposomes (0.5 mg/mL in Running Buffer) over the sensor surface to allow for the formation of a lipid bilayer. A control flow cell should be prepared with PC-only liposomes.

  • Binding Analysis:

    • Prepare a dilution series of the protein of interest in Running Buffer (e.g., ranging from 0.1 to 10 times the expected Kd).

    • Inject the protein solutions over the immobilized liposome surface at a constant flow rate.

    • Record the association and dissociation phases for each concentration.

    • Regenerate the sensor surface between each protein injection if necessary, using a suitable regeneration solution (e.g., a brief pulse of NaOH or glycine-HCl).

  • Data Analysis:

    • Subtract the signal from the control flow cell from the signal of the experimental flow cell.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.

Experimental Workflow:

mst_workflow start Start label_protein Label Protein with a Fluorophore start->label_protein mix_and_incubate Mix Labeled Protein with Liposome Dilutions label_protein->mix_and_incubate prepare_titration Prepare a Serial Dilution of this compound Liposomes prepare_titration->mix_and_incubate load_capillaries Load Samples into Capillaries mix_and_incubate->load_capillaries measure_thermophoresis Measure Thermophoretic Movement load_capillaries->measure_thermophoresis analyze_data Analyze Data to Determine Kd measure_thermophoresis->analyze_data end End analyze_data->end

Microscale Thermophoresis Workflow

Materials:

  • MST instrument and capillaries

  • Fluorescently labeled protein of interest

  • This compound containing liposomes

  • Assay Buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

  • Sample Preparation:

    • Label the protein of interest with a suitable fluorescent dye according to the manufacturer's instructions.

    • Prepare a 16-point serial dilution of the this compound liposomes in Assay Buffer. The highest concentration should be at least 20-fold higher than the expected Kd.

  • Binding Reaction:

    • Mix the fluorescently labeled protein (at a constant concentration, typically in the low nM range) with each dilution of the liposomes.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium (typically 5-10 minutes at room temperature).

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

  • Data Analysis:

    • Plot the change in the normalized fluorescence against the logarithm of the liposome concentration.

    • Fit the resulting binding curve to a suitable model (e.g., the Kd model) to determine the dissociation constant.

Conclusion

The protocols and data presented herein provide a comprehensive guide for researchers interested in the application of this compound in lipid-protein binding assays. The choice of assay will depend on the specific research question, available equipment, and the nature of the protein of interest. By employing these methods, researchers can gain valuable insights into the molecular basis of sulfatide-protein interactions and their roles in health and disease.

References

Application Notes: N-Octadecanoyl-sulfatide as a Biomarker for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Octadecanoyl-sulfatide (C18:0 sulfatide) is a specific isoform of sulfatide, a class of sulfoglycosphingolipids enriched in the myelin sheath of the nervous system.[1][2][3][4][5] Alterations in the levels of sulfatides (B1148509), including the C18:0 isoform, have been implicated in the pathophysiology of several neurological disorders, making them promising biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions.[1][5] These application notes provide an overview of the role of this compound as a biomarker and detailed protocols for its quantification.

Sulfatides are synthesized in the endoplasmic reticulum and Golgi apparatus and are crucial for myelin maintenance and function.[1][4][5] Their degradation occurs in the lysosomes, and defects in this pathway can lead to an accumulation of sulfatides, as seen in metachromatic leukodystrophy.[1] Conversely, a depletion of sulfatides is observed in other neurodegenerative conditions.

This compound in Neurological Disorders

Alzheimer's Disease (AD)

In Alzheimer's disease, a significant depletion of sulfatides is observed, with a reduction of up to 90% in the gray matter and around 50% in the white matter.[6][7] This loss of sulfatides is considered an early event in AD pathogenesis.[7] While total sulfatide levels are affected, the compositional distribution of different fatty acid isoforms, including C18:0, remains relatively unchanged.[6]

Parkinson's Disease (PD)

The role of sulfatides in Parkinson's disease is more complex. Some studies have reported elevated levels of sulfatides in the superior frontal and cerebellar gray matter of PD patients.[8] In contrast, a reduction in sulfatide levels has been noted in lipid rafts isolated from the frontal cortex of individuals with Parkinson's.[8]

Multiple Sclerosis (MS)

In multiple sclerosis, an autoimmune demyelinating disease, plasma levels of C18:0 and C24:1 sulfatides have been found to positively correlate with the Expanded Disability Status Scale (EDSS), a measure of disability in MS patients.[3] This suggests that higher levels of these sulfatide isoforms are associated with greater disease severity.[3]

Quantitative Data Summary

The following tables summarize the quantitative changes of this compound and total sulfatides in various neurological disorders based on published literature.

Neurological DisorderBrain Region/BiofluidChange in Sulfatide LevelsReference
Alzheimer's DiseaseGray MatterUp to 90% reduction[6][7]
White MatterUp to 58% reduction[7]
Parkinson's DiseaseSuperior Frontal Gray MatterElevated[8]
Cerebellar Gray MatterElevated[8]
Frontal Cortex Lipid RaftsReduced[8]
Multiple SclerosisPlasma (C18:0)Positive correlation with EDSS[3]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes the quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Homogenize brain tissue samples in a suitable buffer.

  • Extract lipids using a modified Folch method with chloroform (B151607) and methanol (B129727).

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with solvents such as methanol and water containing a suitable modifier.

  • Set the mass spectrometer to operate in negative ion mode.

  • Monitor the specific transition for this compound.

3. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a C18:0 sulfatide standard.

  • Normalize the results to the initial tissue weight or protein concentration.

Quantification of Anti-Sulfatide Antibodies by ELISA

This protocol provides a general procedure for the detection of anti-sulfatide antibodies in serum or cerebrospinal fluid (CSF) using an enzyme-linked immunosorbent assay (ELISA).

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a solution of purified sulfatides.

  • Incubate the plate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA).

2. Sample Incubation:

  • Add diluted serum or CSF samples to the wells.

  • Incubate for a specified time to allow anti-sulfatide antibodies to bind to the coated antigen.

  • Wash the plate to remove unbound antibodies.

3. Detection:

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Incubate the plate.

  • Wash the plate to remove unbound secondary antibody.

  • Add a substrate solution that will be converted by the enzyme into a colored product.

4. Measurement:

  • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • The intensity of the color is proportional to the amount of anti-sulfatide antibodies in the sample.

Visualizations

Sulfatide_Metabolism_Pathway Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide Sulfatide This compound Galactosylceramide->Sulfatide Lysosome Lysosomal Degradation Sulfatide->Lysosome ARSA Lysosome->Ceramide Recycling

Caption: Sulfatide Biosynthesis and Degradation Pathway.

Biomarker_Discovery_Workflow Sample_Collection Sample Collection (e.g., CSF, Plasma, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Untargeted_Lipidomics Untargeted Lipidomics (LC-MS/MS) Lipid_Extraction->Untargeted_Lipidomics Data_Analysis Data Analysis & Candidate Biomarker Identification Untargeted_Lipidomics->Data_Analysis Targeted_Assay Targeted Assay Development (e.g., LC-MS/MS, ELISA) Data_Analysis->Targeted_Assay Candidate Biomarkers Large_Cohort_Validation Validation in Large Patient Cohorts Targeted_Assay->Large_Cohort_Validation Clinical_Utility Assessment of Clinical Utility Large_Cohort_Validation->Clinical_Utility

Caption: General Workflow for Lipid Biomarker Discovery.

References

Application Notes and Protocols for Fluorescently Labeled N-Octadecanoyl-sulfatide in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-sulfatide, a prominent glycosphingolipid in the myelin sheath, plays a crucial role in oligodendrocyte differentiation and the maintenance of myelin integrity.[1] Dysregulation of sulfatide metabolism is implicated in several neurodegenerative diseases, making it a key target for research and therapeutic development. Fluorescently labeled this compound serves as a powerful tool for real-time visualization of its subcellular localization, trafficking, and metabolism in living cells. This document provides detailed application notes and protocols for utilizing fluorescently labeled this compound in cell imaging studies.

Application Notes

Fluorescent analogs of sulfatides (B1148509), such as those labeled with BODIPY (boron-dipyrromethene), enable researchers to investigate various cellular processes:

  • Myelin Research: As a major component of myelin, fluorescent sulfatide analogs can be used to study myelin formation by Schwann cells and oligodendrocytes. The rate of synthesis and transport of these lipids within the myelin sheath can be monitored using fluorescence microscopy.[2]

  • Oligodendrocyte Development: The fatty acid composition of sulfatides changes as oligodendrocytes mature.[3] Fluorescently labeled this compound can be used to study the uptake and trafficking of specific sulfatide species during different developmental stages of these myelin-forming cells.[3][4]

  • Lipid Trafficking and Metabolism: These fluorescent probes allow for the detailed study of endocytic pathways and subsequent intracellular transport of sulfatides.[5] Studies have shown that fluorescent sulfatide analogs are internalized and can be metabolized, with fluorescently labeled ceramide being a major metabolic product.[6] The unique spectral properties of BODIPY-labeled lipids, which exhibit a concentration-dependent shift in fluorescence emission, can be used to estimate the relative concentration of the analog within intracellular membranes.[5]

  • Neurodegenerative Disease Modeling: Given the link between sulfatide depletion and axonal degeneration, as seen in models of Multiple Sclerosis, fluorescent this compound can be a valuable tool in studying the cellular mechanisms underlying these pathologies.[7][8]

Quantitative Data Summary

The following table summarizes quantitative findings from studies using fluorescent sulfatide analogs, providing a basis for comparative analysis.

ParameterFluorescent ProbeCell TypeKey FindingReference
Endosomal Concentration BODIPY-sulfatide vs. BODIPY-LacCerDifferentiating OligodendrocytesThe concentration of BODIPY-sulfatide in endosomes was approximately three-fold different from that of BODIPY-LacCer, suggesting distinct trafficking or processing.[5]
Metabolite Formation N-lissamine rhodaminyl-(12-aminododecanoyl) cerebroside 3-sulfateNormal Human Skin FibroblastsCeramide was identified as the primary metabolic product, with lesser amounts of galactosylceramide and sphingomyelin.[6]
Myelination Rate C5-DMB-ceramide (precursor to fluorescent galactocerebroside and sphingomyelin)Schwann Cell/Neuronal Co-culturesThe rate of fluorescent lipid synthesis was ~5-fold greater during active myelination compared to fully myelinated internodes.[2]

Experimental Protocols

This section provides detailed protocols for utilizing fluorescently labeled this compound for live-cell imaging.

Protocol 1: General Labeling and Imaging of Cultured Cells

This protocol is a general guideline for labeling adherent cells with fluorescent this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Fluorescently labeled this compound (e.g., BODIPY-N-Octadecanoyl-sulfatide)

  • Defatted Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Fluorescent Sulfatide-BSA Complex:

    • Prepare a stock solution of the fluorescent sulfatide in ethanol (B145695) or DMSO.

    • Prepare a solution of defatted BSA in serum-free medium (e.g., 1 mg/mL).

    • Slowly add the fluorescent sulfatide stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically 1-5 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%).

    • Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation.

  • Cell Labeling:

    • Grow cells to the desired confluency on a suitable imaging substrate.

    • Wash the cells twice with warm PBS.

    • Replace the medium with the pre-warmed fluorescent sulfatide-BSA complex solution.

    • Incubate the cells at 37°C for 30-60 minutes. Incubation at lower temperatures (e.g., 4°C or 10°C) can be used to study initial plasma membrane binding and subsequent internalization upon warming.[5]

  • Washing and Imaging:

    • After incubation, remove the labeling solution and wash the cells three times with cold PBS or serum-free medium to remove unbound probe.

    • A "back-exchange" step can be performed by incubating the cells with a solution of defatted BSA (e.g., 1-2 mg/mL) in serum-free medium for 10-15 minutes on ice to remove any probe that is loosely associated with the outer leaflet of the plasma membrane.

    • Replace the wash solution with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).

    • Image the cells using a fluorescence microscope. For BODIPY-labeled sulfatide, use standard FITC/GFP filter sets. If studying concentration-dependent spectral shifts, imaging at both green and red emission wavelengths will be necessary.[5]

Protocol 2: Investigating Endocytosis and Trafficking in Oligodendrocytes

This protocol is adapted for studying the endocytosis of fluorescent this compound in oligodendrocyte precursor cells or differentiated oligodendrocytes.

Materials:

  • Same as Protocol 1

  • Oligodendrocyte culture medium

  • Markers for specific organelles (e.g., LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)

Procedure:

  • Preparation of Fluorescent Sulfatide-BSA Complex: As described in Protocol 1. A final concentration of 1 µM BODIPY-sulfatide is a good starting point.[5]

  • Pulse-Chase Labeling:

    • Culture oligodendrocytes on a suitable substrate.

    • Cool the cells to 10°C for 10 minutes.

    • Incubate the cells with 1 µM BODIPY-sulfatide-BSA complex at 10°C for 30 minutes to label the plasma membrane.

    • Wash the cells three times with cold medium to remove unbound probe.

    • To initiate internalization (the "chase"), warm the cells to 37°C by adding pre-warmed culture medium.

    • Image the cells at various time points (e.g., 0, 15, 30, 60 minutes) to follow the trafficking of the fluorescent sulfatide through endocytic compartments.

  • Co-localization Studies:

    • To identify the organelles involved in trafficking, cells can be co-labeled with organelle-specific fluorescent markers.

    • Following the pulse-chase procedure, incubate the cells with the desired organelle marker according to the manufacturer's instructions.

    • Acquire images in both the sulfatide and the organelle marker channels and analyze for co-localization.

Visualizations

G cluster_workflow Experimental Workflow for Cell Imaging prep Prepare Fluorescent Sulfatide-BSA Complex labeling Incubate Cells with Probe (e.g., 37°C or 10°C) prep->labeling wash Wash to Remove Unbound Probe labeling->wash back_exchange Optional: Back-Exchange with Defatted BSA wash->back_exchange image Live-Cell Imaging via Fluorescence Microscopy wash->image Without Back-Exchange back_exchange->image

Caption: Experimental workflow for fluorescent sulfatide imaging.

G cluster_pathway Cellular Uptake and Metabolism of Fluorescent Sulfatide extracellular Fluorescent Sulfatide (in medium with BSA) pm Plasma Membrane Binding extracellular->pm endocytosis Endocytosis pm->endocytosis endosome Early/Late Endosomes endocytosis->endosome lysosome Lysosomal Trafficking endosome->lysosome metabolism Metabolism lysosome->metabolism ceramide Fluorescent Ceramide metabolism->ceramide other Other Fluorescent Metabolites metabolism->other

Caption: Uptake and metabolism of fluorescent sulfatide.

References

Troubleshooting & Optimization

improving solubility of N-Octadecanoyl-sulfatide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Octadecanoyl-sulfatide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions for experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions challenging?

A1: this compound is a type of sulfatide, which is a class of sulfoglycolipids. It consists of a galactose sugar with a sulfate (B86663) group attached, linked to a ceramide molecule that has an N-octadecanoyl (C18:0) fatty acid chain. This long, saturated fatty acid chain gives the molecule a significant hydrophobic character, making it poorly soluble in aqueous solutions. Like many lipids with long acyl chains, this compound tends to aggregate in water to minimize the unfavorable interactions between its hydrophobic tail and the polar water molecules.

Q2: I am observing precipitation or a cloudy suspension when I try to dissolve this compound in my aqueous buffer. What is happening and how can I fix it?

A2: Precipitation or cloudiness indicates that the this compound is not fully solubilized and is forming aggregates or has exceeded its solubility limit in the aqueous buffer. To address this, you can employ several strategies:

  • Use of Organic Co-solvents: Prepare a concentrated stock solution in an organic solvent where the lipid is soluble, such as a 2:1 chloroform (B151607):methanol mixture, and then dilute it into your aqueous buffer with vigorous vortexing. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

  • Detergent-Assisted Solubilization: Incorporate a detergent into your aqueous buffer. Detergents are amphipathic molecules that can form micelles and encapsulate the hydrophobic portions of the sulfatide, thereby increasing its solubility.

  • Sonication: After adding the sulfatide to the buffer, sonication can help to break down larger aggregates into smaller, more stable micelles or vesicles.

  • Heating: Gently warming the solution can sometimes aid in dissolution, but be cautious as excessive heat can degrade the molecule.

Q3: Which detergents are recommended for solubilizing this compound, and at what concentrations?

A3: The choice of detergent depends on the downstream application. For applications requiring the maintenance of protein structure and function, non-denaturing detergents are preferred.

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate): A zwitterionic detergent that is effective in solubilizing membrane proteins while preserving their native state. A typical starting concentration is 1-2% (w/v), which is well above its critical micelle concentration (CMC).

  • Triton X-100: A non-ionic detergent commonly used for cell lysis and membrane protein solubilization. A concentration of around 0.1% to 1% (v/v) is generally effective.

  • Sodium Dodecyl Sulfate (SDS): An anionic detergent that is highly effective at solubilizing lipids and proteins but is also strongly denaturing. It is suitable for applications like SDS-PAGE but not for functional assays.

It is crucial to work with detergent concentrations above their CMC to ensure the formation of micelles necessary for solubilization.

Q4: What is the Critical Micelle Concentration (CMC) of this compound?

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent system and the presence of solubilizing agents.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemSolubilityReference/Notes
WaterPoorly solubleForms aggregates and precipitates.
Chloroform:Methanol (2:1, v/v)SolubleA common solvent for preparing stock solutions.
Aqueous Buffer with DetergentSolubility is enhancedDependent on the type and concentration of the detergent.

Table 2: Properties of Commonly Used Detergents for Solubilization

DetergentTypeTypical Working ConcentrationCritical Micelle Concentration (CMC)
CHAPSZwitterionic1 - 2% (w/v)6 - 10 mM
Triton X-100Non-ionic0.1 - 1% (v/v)~0.24 mM
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v)~8 mM (in water)

Experimental Protocols

Protocol 1: Detergent-Assisted Solubilization of this compound

This protocol describes a general method for solubilizing this compound in an aqueous buffer using a non-denaturing detergent for use in cell-based assays.

Materials:

  • This compound

  • Chloroform:Methanol (2:1, v/v)

  • Aqueous buffer of choice (e.g., PBS, HEPES)

  • CHAPS or Triton X-100

  • Glass vials

  • Nitrogen gas stream

  • Sonicator (bath or probe)

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: Dissolve the desired amount of this compound in a chloroform:methanol (2:1, v/v) solution in a glass vial to create a concentrated stock solution.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Detergent-Containing Buffer Preparation: Prepare the aqueous buffer containing the desired concentration of detergent (e.g., 1% CHAPS). Ensure the detergent is fully dissolved.

  • Hydration of Lipid Film: Add the detergent-containing buffer to the vial with the lipid film.

  • Vortexing: Vortex the mixture vigorously for 5-10 minutes to hydrate (B1144303) the lipid film and form a suspension of mixed micelles.

  • Sonication: For a more uniform solution, sonicate the suspension. A bath sonicator can be used for 10-15 minutes, or a probe sonicator can be used for short bursts on ice to avoid overheating.

  • Final Preparation: The resulting solution should be clear to slightly opalescent. This solution can then be diluted as needed for your experiment.

Protocol 2: Preparation of Sulfatide-Containing Liposomes

This protocol outlines the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • This compound

  • Phosphatidylcholine (PC) or other desired lipids

  • Chloroform

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: Dissolve this compound and the other lipids (e.g., PC) in chloroform in a round-bottom flask at the desired molar ratio.

  • Thin-Film Formation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation for at least 1 hour at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): To improve the encapsulation efficiency, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrusion: Load the MLV suspension into an extruder and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes). This will produce a homogenous population of SUVs.

  • Storage: Store the prepared liposomes at 4°C.

Visualizations

Sulfatide Synthesis and Degradation Pathway

sulfatide_pathway Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT (UDP-Galactose) Sulfatide Sulfatide Galactosylceramide->Sulfatide CST (PAPS) Sulfatide->Galactosylceramide ARSA

Caption: Biosynthetic and degradative pathway of sulfatide.

Experimental Workflow for Detergent-Assisted Solubilization

solubilization_workflow cluster_prep Preparation cluster_solubilization Solubilization Stock Solution Stock Solution Lipid Film Lipid Film Stock Solution->Lipid Film Solvent Evaporation Hydration Hydration Lipid Film->Hydration Detergent Buffer Detergent Buffer Detergent Buffer->Hydration Vortexing Vortexing Hydration->Vortexing Sonication Sonication Vortexing->Sonication Final Solution Final Solution Sonication->Final Solution Ready for Use

Technical Support Center: Mass Spectrometry Analysis of N-Octadecanoyl-sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Octadecanoyl-sulfatide (C18:0 sulfatide). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (C18:0) challenging to analyze using mass spectrometry?

A1: The analysis of this compound presents several challenges:

  • Ion Suppression: Co-eluting lipids and other matrix components can interfere with the ionization of sulfatides (B1148509), leading to reduced signal intensity and inaccurate quantification. This is a significant issue in complex biological samples.[1][2][3]

  • Low Relative Abundance: C18:0 sulfatide is often a less abundant species compared to other sulfatides with longer fatty acyl chains (e.g., C22:0, C24:1), which can make it difficult to detect, especially in samples where total sulfatide levels are low.[4]

  • In-Source Fragmentation: The sulfate (B86663) group on the galactose moiety is labile and can be lost during the ionization process (in-source decay), complicating spectral interpretation and potentially reducing the abundance of the precursor ion.[2]

  • Isomeric Overlap: Sulfatides can exist as different isomers (e.g., α- and β-anomers of the glycosidic bond) which are not easily resolved by standard chromatographic or mass spectrometric techniques.[5][6]

  • Quantification Complexities: The common fragment ion used for quantification in negative ion mode, m/z 96.9 ([HSO₄]⁻), can suffer from isobaric interference from phosphate-containing lipids ([H₂PO₄]⁻).[4][7]

Q2: Which ionization mode is best for analyzing this compound?

A2: The choice of ionization mode depends on the experimental goals:

  • Negative Ion Mode (ESI⁻): This is the most common and generally most sensitive approach for underivatized sulfatides. It takes advantage of the negatively charged sulfate group. Quantification is typically performed using Multiple Reaction Monitoring (MRM) of the transition from the deprotonated molecule [M-H]⁻ to the sulfate fragment ion at m/z 96.9.[4]

  • Positive Ion Mode (ESI⁺): While less sensitive for native sulfatides, positive ion mode can be advantageous for multiplexing with other positively charged analytes. To enhance sensitivity, derivatization may be required to introduce a highly basic functional group.[1] An alternative approach involves enzymatic conversion of all sulfatide species to a single lysosulfatide, which is then derivatized for improved positive-ion mode detection.[1]

Q3: What is a suitable internal standard for quantifying C18:0 sulfatide?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as C18:0-D3-sulfatide .[8] This standard co-elutes with the endogenous analyte and experiences similar matrix effects, ensuring the most accurate quantification. If a deuterated standard is unavailable, a non-endogenous, structurally similar homolog like C17:0 sulfatide can be used.[4] However, it is important to note that differences in chromatographic retention and ionization efficiency between C17:0 and C18:0 sulfatides can introduce variability.[9]

Q4: Can MALDI-MS be used for C18:0 sulfatide analysis?

A4: Yes, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a viable technique. Using specific matrices, such as 9-aminoacridine (B1665356) (9-AA), can allow for the selective desorption and ionization of sulfatides directly from crude lipid extracts.[2][10] This approach can minimize ion suppression from other lipid classes like glycerophospholipids and has been shown to have a high degree of selectivity and sensitivity, with a wide linear dynamic range.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem 1: Low or No Signal for C18:0 Sulfatide
Potential Cause Recommended Solution
Ion Suppression Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][11] Optimize chromatographic separation to resolve C18:0 sulfatide from co-eluting suppressive agents.[12] Dilute the sample extract to reduce the concentration of interfering compounds.
Poor Extraction Recovery Optimize the extraction solvent system. A common method involves extraction with ethyl acetate (B1210297) or methanol-based systems.[1][4] Ensure complete solvent evaporation and proper reconstitution in a mobile-phase compatible solvent.
Sub-optimal MS Parameters Tune the mass spectrometer specifically for C18:0 sulfatide ([M-H]⁻ at m/z 806.5 for negative mode). Optimize collision energy for the m/z 806.5 -> 96.9 transition. Ensure the capillary temperature and spray voltage are appropriate for lipid analysis.
Analyte Degradation Avoid excessive heat and harsh acidic or basic conditions during sample preparation. Store samples at -20°C or -80°C to prevent degradation.
Problem 2: High Variability in Quantitative Results
Potential Cause Recommended Solution
Inconsistent Matrix Effects Utilize a stable isotope-labeled internal standard (e.g., C18:0-D3-sulfatide) to compensate for variations in ion suppression/enhancement between samples.[8][9]
Poor Chromatographic Peak Shape Ensure the column is properly conditioned. Use a guard column to protect the analytical column from contaminants.[12] Check for column degradation or blockage. The sample should be reconstituted in a solvent weaker than the initial mobile phase to ensure good peak focusing.
Carryover Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject blank samples between experimental samples to assess and monitor for carryover.
Internal Standard Issues Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all steps. Verify the concentration and stability of the internal standard stock solution.
Problem 3: Unexplained Peaks or High Background Noise
Potential Cause Recommended Solution
Contamination Use high-purity, LC-MS grade solvents and reagents.[4] Be aware of contaminants from plasticware (e.g., plasticizers).[13]
In-Source Fragmentation Optimize source conditions (e.g., temperature, voltages) to minimize in-source decay. While some fragmentation is unavoidable, gentler conditions can preserve the precursor ion.[14][15]
Isobaric Interference For the m/z 96.9 fragment, consider interference from phospholipids. Enhance chromatographic separation to resolve sulfatides from phospholipids.[4] If available, use a high-resolution mass spectrometer (HRMS) to distinguish between [HSO₄]⁻ (m/z 96.9598) and [H₂PO₄]⁻ (m/z 96.9689).[7]

Quantitative Data Summary

The following table summarizes representative mass transitions and concentration ranges for sulfatides, including C18:0, in various biological matrices. These values can serve as a reference for method development and data interpretation.

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Biological MatrixTypical Concentration Range (Controls)Reference
C18:0 Sulfatide 806.597.0Human Plasma<10 pmol/mL[16]
C18:1 Sulfatide804.597.0Human CSFLLOQ: 0.020 µg/mL (Total Sulfatides)[8]
C22:0 Sulfatide862.697.0Dried Blood Spot (DBS)0 - 0.37 µg/mL (Total Sulfatides)[1]
C24:1 Sulfatide888.697.0Dried Urine Spot (DUS)Undetectable - 0.179 µg/mL (Total)[1]
C17:0 Sulfatide (IS)792.597.0N/AN/A[4]
C18:0-D3-Sulfatide (IS)809.597.0N/AN/A[17]

LLOQ: Lower Limit of Quantification. IS: Internal Standard.

Experimental Protocols

Protocol 1: Sulfatide Extraction from Dried Blood Spots (DBS)

This protocol is adapted from methods used for the analysis of sulfatides in DBS for screening purposes.[1]

  • Sample Preparation: Punch a 3-mm disk from the dried blood spot into a well of a 96-well plate.

  • Internal Standard Addition: Add the internal standard (e.g., C18:0-D3-sulfatide in methanol) to each well.

  • Rehydration: Add 30 µL of water to each well and incubate for 2 hours at 37°C with orbital shaking.

  • Extraction: Add 300 µL of methanol (B129727) to each well. Pipette the mixture up and down approximately 10 times to ensure thorough mixing.

  • Centrifugation: Centrifuge the plate for 5 minutes at 2000 x g at room temperature.

  • Sample Transfer: Transfer 200 µL of the supernatant to a new 96-well plate.

  • Analysis: The sample is now ready for direct injection into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis of Sulfatides

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of sulfatides.[1][4]

  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Waters Xevo TQ or equivalent triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: Waters ACQUITY HSS T3 C18 (50 x 2.1 mm, 1.8 µm) with a VanGuard pre-column.[4]

    • Mobile Phase A: Water/Acetonitrile (50:50) with 0.1% Formic Acid.[1]

    • Mobile Phase B: 2-Propanol/Acetonitrile (80:20) with 0.1% Formic Acid.[1]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 82% B

      • 1.3 min: 92% B

      • 3.0 min: 92% B

      • 3.1 min: 82% B

      • 4.0 min: 82% B

    • Injection Volume: 10 µL.

  • Mass Spectrometry (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 2.5 - 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 - 500 °C.

    • MRM Transitions: Monitor the specific [M-H]⁻ -> 96.9 transition for each sulfatide species of interest (see table above). Dwell times should be optimized for the number of analytes and expected peak width.

Visualizations

Ion_Suppression_Concept cluster_source Ion Source (ESI) cluster_gas_phase Gas Phase Analyte C18:0 Sulfatide (Analyte of Interest) Droplet ESI Droplet Analyte->Droplet Enters Droplet Matrix Matrix Component (e.g., Phospholipid) Matrix->Droplet Enters Droplet Analyte_Ion Analyte Ion [M-H]⁻ Droplet->Analyte_Ion Successful Ionization Suppressed_Analyte Neutral Analyte (Suppressed) Droplet->Suppressed_Analyte Ionization Suppressed by Matrix Component Matrix_Ion Matrix Ion Droplet->Matrix_Ion Matrix Ionizes Preferentially MS_Inlet To Mass Analyzer Analyte_Ion->MS_Inlet Detected Signal Suppressed_Analyte->MS_Inlet Reduced Signal Matrix_Ion->MS_Inlet

Caption: Conceptual workflow of ion suppression in the electrospray source.

Troubleshooting_Workflow start Start: Poor C18:0 Sulfatide Signal check_ms Q: Are MS parameters and tuning optimized? start->check_ms check_chrom Q: Is chromatographic peak shape acceptable? check_ms->check_chrom Yes tune_ms Action: Re-tune MS for m/z 806.5 -> 97.0 check_ms->tune_ms No check_sample Q: Is sample preparation adequate? check_chrom->check_sample Yes dev_chrom Action: Optimize gradient, check/replace column check_chrom->dev_chrom No improve_cleanup Action: Enhance sample cleanup (SPE/LLE), use IS check_sample->improve_cleanup No end_bad Consult Instrument Specialist check_sample->end_bad Yes tune_ms->check_chrom dev_chrom->check_sample end_good Problem Resolved improve_cleanup->end_good

Caption: A decision tree for troubleshooting low signal intensity issues.

References

preventing degradation of N-Octadecanoyl-sulfatide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Octadecanoyl-sulfatide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a type of sulfatide, which is a sulfated galactocerebroside. Sulfatides (B1148509) are crucial components of the myelin sheath in the nervous system and are involved in various cellular processes, including protein trafficking, cell adhesion, and signaling pathways.[1][2] Maintaining the structural integrity of this compound during sample preparation is critical for accurate quantification and functional studies. Degradation can lead to erroneous results and misinterpretation of its biological role.

Q2: What are the primary pathways of this compound degradation?

The primary degradation pathway for sulfatides, including this compound, occurs in the lysosomes. The process is initiated by the enzyme arylsulfatase A (ASA), which hydrolyzes the sulfate (B86663) group. This enzymatic action requires the presence of an activator protein, saposin B, which facilitates the interaction between ASA and the sulfatide embedded in the membrane.[3] An alternative, sulfatase-independent degradation pathway that directly generates ceramide from sulfatide has also been suggested.

Q3: What are the initial signs of this compound degradation in a sample?

Degradation of this compound can be detected through analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Signs of degradation may include the appearance of additional spots on a TLC plate corresponding to lysosulfatide (B1235030) or other breakdown products, or the detection of unexpected masses in an LC-MS analysis. A decrease in the expected concentration of this compound over time or after certain processing steps is also a key indicator of degradation.

Q4: How should this compound samples be stored to minimize degradation?

For long-term stability, this compound should be stored as a solid or in a suitable organic solvent at low temperatures. Storage at -20°C or lower is recommended.[4] To prevent oxidative degradation, it is advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) and to use solvents that are free of peroxides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Low Recovery of this compound After Extraction

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Incomplete Cell/Tissue Lysis Insufficient disruption of the sample matrix can leave this compound trapped within cells or tissues, leading to poor extraction efficiency.Ensure thorough homogenization of the sample. For tissues, consider mechanical disruption (e.g., bead beating, sonication) or enzymatic digestion. The choice of method should be optimized for the specific sample type.
Inappropriate Solvent System The polarity of the extraction solvent is crucial for efficiently solubilizing sulfatides.A common and effective method for lipid extraction is a modified Folch procedure using a chloroform:methanol mixture.[2] The ratios may need to be optimized depending on the water content of the sample. Solid-phase extraction (SPE) with a C18 stationary phase can also be an effective purification step.[2]
Formation of Emulsions During liquid-liquid extraction, the formation of a stable emulsion between the aqueous and organic phases can trap lipids and hinder their recovery.To break emulsions, try centrifugation at a higher speed or for a longer duration. Adding a small amount of a demulsifying agent or altering the ionic strength of the aqueous phase can also be effective.
Adsorption to Surfaces Sulfatides can adsorb to the surfaces of plasticware, leading to sample loss.Use glass or polypropylene (B1209903) labware whenever possible. Pre-rinsing containers with a solvent that will be used in the extraction can help to saturate non-specific binding sites.
Issue 2: Degradation of this compound During Sample Processing

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Enzymatic Degradation If the sample contains active arylsulfatases or other lipases, these enzymes can degrade this compound during homogenization and extraction.Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize enzymatic activity. Consider adding a cocktail of protease and phosphatase inhibitors to the homogenization buffer. For tissue samples, rapid freezing in liquid nitrogen immediately after collection is recommended.
pH-induced Hydrolysis Extreme pH conditions can lead to the hydrolysis of the sulfate group or the amide bond. While sulfatides are relatively stable at physiological pH, prolonged exposure to strongly acidic or basic conditions should be avoided.[4][5]Maintain the pH of aqueous solutions within a neutral range (pH 6-8) during extraction and processing. Use appropriate buffers to control the pH.
Oxidation The unsaturated fatty acid chain of this compound can be susceptible to oxidation, especially if the sample is exposed to air and light for extended periods.Minimize exposure of the sample to air and light. Work in a dimly lit environment and keep sample containers tightly sealed. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents.
Thermal Degradation High temperatures can accelerate the degradation of this compound.Avoid excessive heat during all sample preparation steps. If solvent evaporation is necessary, use a stream of inert gas (e.g., nitrogen) at a gentle temperature.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues (Modified Folch Method)
  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (3 mL) on ice.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (0.6 mL) to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Washing: Wash the organic phase with a pre-equilibrated mixture of chloroform:methanol:0.9% NaCl (3:48:47, v/v/v) to remove non-lipid contaminants.

  • Drying: Evaporate the solvent from the organic phase under a stream of nitrogen gas.

  • Storage: Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -20°C or lower under an inert atmosphere.

Visualizations

This compound Degradation Pathway

Figure 1. Lysosomal Degradation of this compound This compound This compound ASA Arylsulfatase A (ASA) This compound->ASA Hydrolysis of sulfate group Galactosylceramide Galactosylceramide GALC Galactosylceramidase (GALC) Galactosylceramide->GALC Hydrolysis of galactose Ceramide Ceramide AC Acid Ceramidase (AC) Ceramide->AC Hydrolysis of fatty acid Sulfate Sulfate Octadecanoic Acid Octadecanoic Acid Sphingosine Sphingosine ASA->Galactosylceramide ASA->Sulfate SapB Saposin B SapB->ASA Activator GALC->Ceramide AC->Octadecanoic Acid AC->Sphingosine

Caption: Lysosomal degradation pathway of this compound.

Experimental Workflow for Sulfatide Extraction

Figure 2. General Workflow for this compound Extraction cluster_start Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_purification Purification & Analysis A Tissue/Cell Sample B Homogenization (on ice) A->B C Addition of Chloroform:Methanol B->C D Phase Separation (Addition of Salt Solution) C->D E Centrifugation D->E F Collect Organic Phase E->F G Solvent Evaporation (under Nitrogen) F->G H Reconstitution & Storage (-20°C or below) G->H I LC-MS Analysis H->I

Caption: A generalized workflow for the extraction of this compound.

Sulfatide Signaling Interaction

Figure 3. This compound in Cell Adhesion Signaling Sulfatide This compound (on cell surface) PSelectin P-Selectin Sulfatide->PSelectin Binds to Laminin Laminin Sulfatide->Laminin Interacts with CellAdhesion Cell Adhesion (e.g., Platelet Aggregation) PSelectin->CellAdhesion Mediates Integrin Integrin Signaling Laminin->Integrin Activates

Caption: Role of this compound in mediating cell adhesion.

References

Technical Support Center: Optimizing the Separation of N-Octadecanoyl-sulfatide Isoforms by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-Octadecanoyl-sulfatide isoforms. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isoforms by HPLC?

A1: The main challenges stem from the structural similarities between isoforms. This compound isoforms can differ subtly in aspects such as the hydroxylation of the fatty acid chain and the sphingoid base, as well as the degree of unsaturation. These minor structural variations result in very similar physicochemical properties, making their separation by conventional HPLC methods difficult. Common issues include co-elution, poor resolution, and peak tailing.

Q2: Which HPLC mode is most suitable for separating this compound isoforms: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A2: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the separation of sulfatide isoforms, with the choice depending on the specific isoforms of interest and the desired selectivity.

  • Reversed-Phase (RP) HPLC: This is the most commonly used technique for lipid analysis. Separation is primarily based on the hydrophobicity of the analytes. C18 columns are frequently used and can effectively separate isoforms based on differences in fatty acid chain length and unsaturation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that separates compounds based on their polarity. For highly polar sulfatides, HILIC can offer different selectivity compared to RP-HPLC, particularly for separating hydroxylated and non-hydroxylated isoforms.

Q3: How do mobile phase additives affect the separation of sulfatide isoforms?

A3: Mobile phase additives play a crucial role in improving peak shape and resolution. For sulfatide analysis, which involves acidic sulfate (B86663) groups, additives can suppress unwanted interactions with the stationary phase and enhance ionization for mass spectrometry detection.[1][2]

  • Acidic Modifiers (e.g., Formic Acid, Acetic Acid): These are often added to the mobile phase in small concentrations (0.1-1%) to protonate the sulfate group, reducing peak tailing caused by interactions with residual silanols on the stationary phase.

  • Buffers (e.g., Ammonium Formate, Ammonium Acetate): These are essential for controlling the pH of the mobile phase, which is critical for achieving reproducible retention times, especially for ionizable compounds.[3] They are also volatile, making them compatible with mass spectrometry detectors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound isoforms.

Problem 1: Poor Resolution and Co-elution of Isoforms

Q: My this compound isoforms are co-eluting or showing very poor resolution. What steps can I take to improve their separation?

A: Poor resolution is a common issue when separating structurally similar isoforms. Here is a systematic approach to troubleshoot and optimize your separation:

Troubleshooting Workflow for Poor Resolution

cluster_solutions Troubleshooting Steps start Poor Resolution/ Co-elution gradient Optimize Gradient Profile start->gradient Steeper gradient may improve peak shape but decrease resolution. Try a shallower gradient. mobile_phase Adjust Mobile Phase Composition gradient->mobile_phase If gradient optimization is insufficient column Evaluate Column Chemistry mobile_phase->column If mobile phase adjustment is insufficient flow_rate Decrease Flow Rate column->flow_rate If column change is not feasible temperature Adjust Column Temperature flow_rate->temperature If flow rate adjustment is insufficient resolution_improved Resolution Improved temperature->resolution_improved If resolution is satisfactory cluster_solutions Troubleshooting Steps start Peak Tailing mobile_phase_ph Adjust Mobile Phase pH start->mobile_phase_ph Ensure pH is low enough to protonate the sulfate group. additive Increase Additive Concentration mobile_phase_ph->additive If pH adjustment is insufficient column_check Check Column Condition additive->column_check If additive adjustment is insufficient sample_solvent Check Sample Solvent column_check->sample_solvent If column is in good condition peak_shape_improved Peak Shape Improved sample_solvent->peak_shape_improved If solvent mismatch is resolved

References

troubleshooting N-Octadecanoyl-sulfatide quantification in complex lipid mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N-Octadecanoyl-sulfatide (C18:0 sulfatide) and other sulfatide species in complex biological mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a specific molecular species of sulfatide, which is a type of acidic glycosphingolipid. Sulfatides (B1148509) are composed of a ceramide backbone linked to a sulfated galactose sugar.[1][2] The "N-Octadecanoyl" part specifies that the fatty acid attached to the sphingosine (B13886) base has an 18-carbon saturated chain (C18:0).

Quantification is critical because sulfatides are essential for numerous biological processes, including:

  • Nervous System Function: They are a major component of the myelin sheath, crucial for proper nerve conduction and glial-axon signaling.[2][3][4]

  • Cellular Regulation: Sulfatides are involved in cell adhesion, intracellular signaling, and protein trafficking.[2][3]

  • Disease Biomarkers: Abnormal metabolism or altered levels of sulfatides are linked to various pathologies, such as demyelinating diseases (e.g., Metachromatic Leukodystrophy), Alzheimer's disease, diabetes, and certain cancers.[1][4] Specifically, C18:0 sulfatide has been noted as a potential marker for disease severity in some conditions.[5]

Q2: What is the general experimental workflow for quantifying this compound?

The quantification of this compound typically involves lipid extraction from a biological matrix, followed by chromatographic separation and detection using tandem mass spectrometry (LC-MS/MS).

Quantification_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, Urine) IS Add Internal Standard Sample->IS Extract Lipid Extraction IS->Extract Cleanup SPE Cleanup (Optional but Recommended) Extract->Cleanup Dry Dry & Reconstitute Cleanup->Dry LC LC Separation (e.g., C18 Column) Dry->LC MS MS/MS Detection (Negative Ion Mode) LC->MS Data Data Acquisition MS->Data Integrate Peak Integration Data->Integrate Quantify Quantification (vs. Internal Standard) Integrate->Quantify Report Reporting Quantify->Report

A typical workflow for sulfatide quantification.
Q3: What is the optimal ionization mode and MS/MS strategy for sulfatide analysis?

Negative ion mode electrospray ionization (ESI) is the standard and most sensitive method for detecting sulfatides.[5][6] In tandem mass spectrometry (MS/MS), all sulfatide species, regardless of their fatty acyl chain, produce a common and dominant fragment ion at m/z 96.9 , which corresponds to the sulfate (B86663) head group ([HSO₄]⁻).[6][7]

This characteristic fragmentation allows for highly specific detection methods:

  • Precursor Ion Scan: Scanning for all parent ions that fragment to produce m/z 96.9 is an excellent way to identify the full profile of sulfatide species within a sample.[7]

  • Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): For targeted quantification of this compound, monitor the specific transition from its precursor ion [M-H]⁻ to the m/z 96.9 fragment.

Q4: Which internal standard should be used for accurate quantification?

The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, as it shares near-identical chemical and physical properties, ensuring it accounts for variability in extraction, chromatography, and ionization.[8]

  • Recommended: N-octadecanoyl-D3-sulfatide is an excellent choice as it is a deuterated form of the target analyte.[7]

  • Alternatives: If a labeled standard is unavailable, a structurally similar but non-endogenous sulfatide species, such as C17:0-sulfatide , can be used.[6]

Troubleshooting Guide

Problem: I am seeing low or no signal for my this compound peak.

This common issue can stem from problems in sample extraction, sample cleanup, or instrument settings.

Troubleshooting_Low_Signal cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Signal Cause1 Inefficient Lipid Extraction Problem->Cause1 Cause2 Ion Suppression (Matrix Effects) Problem->Cause2 Cause3 Analyte Loss During Cleanup Problem->Cause3 Cause4 Incorrect MS/MS Parameters Problem->Cause4 Sol1 Optimize Extraction Protocol (See Table 1) Cause1->Sol1 Sol2 Incorporate SPE Cleanup Step Cause2->Sol2 Sol3 Use a Stable Isotope-Labeled Internal Standard (IS) Cause2->Sol3 Cause3->Sol3 Sol4 Verify Precursor/Product Ions & Collision Energy Cause4->Sol4

Troubleshooting logic for low signal intensity.

Answer & Solutions:

  • Review Your Lipid Extraction Method: The choice of solvent system is critical for efficiently extracting sulfatides, which are amphipathic molecules. While many methods exist, the Folch and acidified Bligh & Dyer methods are often reported to have high extractability for a broad range of lipids, including sulfatides.[9][10][11] A hexane:isopropanol method is also used but may be better suited for more apolar lipids.[9][12]

    Table 1: Comparison of Common Lipid Extraction Solvent Systems

    Extraction Method Typical Solvent Ratio Key Advantages Considerations
    Folch Chloroform (B151607):Methanol (B129727) (2:1, v/v) Considered a "gold standard"; high efficiency for a broad range of lipids.[9][11][13] Uses toxic chloroform; requires a washing step to remove non-lipid contaminants.
    Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v initial) Uses less solvent than Folch; good for samples with high water content.[13] Efficiency can be sensitive to initial sample volume and water content.
    Acidified Bligh & Dyer Same as above, with acid Can improve recovery of acidic lipids like sulfatides.[9] Acid may degrade other lipid classes if not handled properly.

    | Hexane:Isopropanol | Hexane:Isopropanol (3:2, v/v) | Less toxic than chloroform-based methods.[12] | May be less efficient for extracting polar and complex lipids compared to Folch.[9][11] |

  • Mitigate Matrix Effects: Co-eluting compounds from the sample matrix (especially abundant phospholipids) can interfere with the ionization of sulfatides, suppressing their signal.[7]

    • Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step after the initial lipid extraction. This can effectively remove interfering phospholipids (B1166683) and neutral lipids, enriching the sulfatide fraction and reducing ion suppression.[7]

    • Chromatography: Ensure your LC method provides adequate separation of sulfatides from the bulk of other lipid classes.

  • Use the Correct Internal Standard: Add a suitable internal standard before the extraction begins. This is the only way to accurately account for analyte loss during every step of the sample preparation and analysis. An isotopically labeled standard like N-octadecanoyl-D3-sulfatide is highly recommended.[7][8]

Problem: My chromatographic peaks are broad, tailing, or co-eluting with other peaks.

Answer & Solutions:

This points to a need for optimizing your Liquid Chromatography (LC) method.

  • Column Selection:

    • Reversed-Phase (e.g., C18): This is the most common choice. A column with a particle size of 1.8 µm can provide excellent resolution for separating different sulfatide species based on their fatty acid chain length and saturation.[6]

    • HILIC: Hydrophilic Interaction Chromatography (HILIC) can also be used and separates lipids based on polarity, offering an alternative selectivity.[9]

  • Mobile Phase Optimization:

    • A typical mobile phase setup for reversed-phase separation of sulfatides involves:

      • Solvent A: Water with an additive like 0.1% formic acid or 20 mM ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.[6][14]

      • Solvent B: An organic mixture like 2-propanol/methanol (80/20) with 0.1% formic acid.[6]

    • Gradient: A shallow, linear gradient is often required to resolve sulfatide species with similar structures. Experiment with the gradient slope and duration to achieve baseline separation of your peak of interest.

Problem: My results show high variability between replicate injections or samples.

Answer & Solutions:

Poor reproducibility is often caused by inconsistent sample handling or unaddressed matrix effects.

  • Standardize Sample Preparation: Ensure every step of your protocol—from initial sample volume to solvent volumes, vortexing times, and final reconstitution volume—is performed with high precision and consistency across all samples.

  • Address Matrix Effects: High variability is a classic sign of matrix effects. Even if you get a signal, its intensity can be inconsistently suppressed by interfering compounds that vary from sample to sample.

    • Implement SPE Cleanup: As mentioned previously, this is a key step to reduce matrix complexity.[7]

    • Use a Co-eluting Labeled IS: The best way to correct for variable matrix effects is to use a stable isotope-labeled internal standard that elutes at the same retention time as your analyte. Any suppression that affects the analyte will also affect the IS, allowing for an accurate ratio-based quantification.[8]

Key Experimental Protocols

Protocol 1: Modified Folch Extraction for Sulfatides from Plasma/Urine

This protocol is adapted from established methods for sulfatide extraction.[7]

  • Preparation: To 0.5 mL of sample (e.g., urine or plasma) in a glass tube, add 25 µL of internal standard solution (e.g., 10 nmol/mL N-Octadecanoyl-D3-sulfatide in Chloroform:Methanol 1:2). Vortex briefly.

  • Initial Extraction: Add 2 mL of ice-cold Chloroform:Methanol (2:1, v/v). Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Carefully collect the lower organic phase and transfer it to a new clean glass tube.

  • Re-extraction: Add another 1.3 mL of chloroform to the remaining upper phase, vortex, and centrifuge again. Combine this second lower phase with the first one.

  • Drying: Evaporate the combined organic phases to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or the initial mobile phase) for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Method Parameters

These parameters are a starting point and should be optimized for your specific instrument and column.[6][14]

  • LC System: UPLC/UHPLC system

  • Column: C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: 2-Propanol:Methanol (80:20) with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 82% B, increase linearly to 92% B over 1.5 minutes, hold for 1.5 minutes, then re-equilibrate. (Total run time ~3-4 minutes).

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Negative ESI

  • MRM Transition for this compound (C18:0): Monitor the transition from the specific [M-H]⁻ precursor ion to the product ion at m/z 96.9 .

Visualizations

Sulfatide Biosynthesis and Role in Myelin

Sulfatides are synthesized from ceramide and are critical for the structure and function of the myelin sheath that insulates neuronal axons.[1][4]

Signaling_Pathway Simplified Role of Sulfatide in Myelin Sheath cluster_myelin Myelin Sheath cluster_legend Legend Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT Sulfatide Sulfatide GalCer->Sulfatide CST Myelin Myelin Compaction & Glial-Axon Interaction Sulfatide->Myelin Incorporation CGT_node CGT: Ceramide Galactosyltransferase CST_node CST: Cerebroside Sulfotransferase

Role of sulfatides in the myelin sheath.

References

minimizing ion suppression effects for N-Octadecanoyl-sulfatide in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges encountered during the analysis of N-Octadecanoyl-sulfatide using Electrospray Ionization Mass Spectrometry (ESI-MS). The primary focus is on identifying and minimizing ion suppression effects to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of ESI-MS?

A1: Ion suppression is a type of matrix effect where the signal intensity of the target analyte, such as this compound, is reduced due to the presence of other co-eluting components in the sample matrix.[1][2] This phenomenon occurs within the ESI source when matrix components interfere with the ionization process of the analyte, often by competing for available charge or space at the droplet surface, which hinders the formation of gas-phase ions.[1][3] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[1]

Q2: Why is this compound analysis susceptible to ion suppression?

A2: The analysis of lipids like this compound often involves complex biological matrices such as plasma, urine, or tissue extracts.[4] These matrices contain a high abundance of other lipids (e.g., phospholipids), salts, and proteins that can co-extract and co-elute with the analyte.[5][6] Phospholipids, in particular, are a major source of ion suppression in lipidomics studies.[5] The presence of these interfering substances can significantly suppress the ionization of sulfatides (B1148509).[7]

Q3: What are the most common sources of ion suppression in biological samples?

A3: Common sources of ion suppression include:

  • Endogenous matrix components: High concentrations of phospholipids, salts, and proteins are known to cause significant suppression.[5][6]

  • Sample preparation reagents: Non-volatile buffers (e.g., phosphate (B84403) buffers), detergents, and ion-pairing agents can suppress the signal and contaminate the MS source.[6][8][9]

  • Mobile phase additives: While often necessary, high concentrations of additives can sometimes reduce analyte response.[10]

  • Exogenous contaminants: Plasticizers or other compounds leached from labware can introduce unexpected interference.[1][11]

Q4: How can I determine if my analysis is affected by ion suppression?

A4: A common method to assess ion suppression is a post-column infusion experiment.[6] In this procedure, a standard solution of this compound is continuously infused into the mobile phase flow after the LC column. A blank matrix sample is then injected. Any dip in the constant analyte signal at retention times where matrix components elute indicates the presence of ion suppression. Another approach is to compare the signal response of an analyte spiked into a clean solvent versus the response when spiked into an extracted blank matrix sample.[6]

Troubleshooting Guide

Problem: Low or No Signal for this compound

Q: My signal for this compound is significantly lower than expected or completely absent. What are the likely causes and how can I troubleshoot this?

A: This is a common issue often linked to severe ion suppression. Follow this workflow to diagnose and resolve the problem.

start Low / No Signal Observed sample_prep Step 1: Review Sample Preparation start->sample_prep dilution Dilute the Sample Extract (Reduces matrix concentration) sample_prep->dilution cleanup Improve Sample Cleanup (Use LLE or specific SPE, e.g., HybridSPE) sample_prep->cleanup solvents Verify Solvents & Additives (Avoid non-volatile buffers/detergents) sample_prep->solvents chromatography Step 2: Optimize Chromatography gradient Modify LC Gradient (Separate analyte from suppression zones) chromatography->gradient mobile_phase Change Mobile Phase (e.g., Acetonitrile (B52724) instead of Methanol) chromatography->mobile_phase ms_params Step 3: Check MS Parameters source_tuning Tune Ion Source (Optimize spray voltage, gas flow, temp) ms_params->source_tuning flow_rate Reduce Flow Rate (Consider nano-ESI) ms_params->flow_rate dilution->chromatography If signal is still low cleanup->chromatography If signal is still low solvents->chromatography If signal is still low gradient->ms_params If signal is still low mobile_phase->ms_params If signal is still low end_node Signal Restored source_tuning->end_node Problem Resolved flow_rate->end_node Problem Resolved

Caption: Troubleshooting workflow for low analyte signal.

Problem: Poor Reproducibility and Inaccurate Quantification

Q: I am observing high variability in my results and my quality controls are failing. Could ion suppression be the cause?

A: Yes, inconsistent ion suppression between samples is a primary cause of poor reproducibility.[5] The composition of the biological matrix can vary slightly from sample to sample, leading to different degrees of suppression.

  • Solution: The most effective way to compensate for this variability is by using a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for your analysis would be N-octadecanoyl-D3-sulfatide.[12] This standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing the ratio of the analyte to the internal standard to remain constant, which leads to accurate quantification.

Experimental Protocols and Data

Protocol 1: Optimized Sulfatide Extraction from Biological Fluids

This protocol is adapted for enhanced recovery and reduced matrix effects.

  • Sample Hydration: Rehydrate the dried blood or urine spot by incubating with a small volume of pure water.

  • Solvent Extraction: Add an extraction solvent mixture. A switch from a protic solvent (methanol) to an aprotic solvent (acetonitrile) in the extraction or mobile phase can lead to significant signal improvement.[13]

  • Phospholipid Removal (Optional but Recommended): For plasma or tissue extracts, use a specialized SPE column (e.g., HybridSPE) that works on the principle of Lewis acid-base interaction to selectively remove phospholipids, a major source of interference.[14]

  • Evaporation & Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the extract in a solvent compatible with your LC mobile phase, ensuring the addition of your internal standard (e.g., N-octadecanoyl-D3-sulfatide).

Protocol 2: General LC-MS/MS Parameters for Sulfatide Analysis

These parameters serve as a starting point and should be optimized for your specific instrument.

  • Chromatography: Use a C18 or HILIC column for separation.

  • Mobile Phase: A gradient using:

    • Solvent A: Water with an additive like 0.1% formic acid or ammonium (B1175870) formate. Formic acid can improve peak shape and negative ion response.[13]

    • Solvent B: Acetonitrile/Methanol (B129727) mixture. Substituting methanol with acetonitrile has been shown to substantially increase signal in negative ion mode.[13]

  • Mass Spectrometry:

    • Ionization Mode: ESI Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Argon.

    • Instrument Tuning: Optimize collision-induced dissociation conditions by direct infusion of pure standards.[12]

Quantitative Data Summary

Table 1: Effect of Mobile Phase Organic Modifier on Sulfatide Signal

Organic Modifier Ionization Mode Relative Signal Intensity Change Reference
Methanol Negative Baseline [13]

| Acetonitrile | Negative | ~10-fold increase |[13] |

Table 2: Optimized MRM Transitions for Sulfatide and Lysosulfatide

Analyte Precursor Ion (m/z) Product Ion (m/z) Note Reference
This compound 888.7 96.9 Corresponds to [HSO4]⁻ fragment [12]
N-Octadecanoyl-D3-sulfatide (IS) 890.7 96.9 Corresponds to [HSO4]⁻ fragment [12]

| Lysosulfatide | 540.4 | 96.9 | Corresponds to [HSO4]⁻ fragment |[12] |

Visual Guides

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, Tissue) extraction Lipid Extraction (e.g., LLE) sample->extraction cleanup Matrix Cleanup (e.g., SPE for Phospholipid Removal) extraction->cleanup reconstitution Reconstitution (in Mobile Phase with Internal Standard) cleanup->reconstitution lc UHPLC Separation reconstitution->lc ms ESI-MS/MS Detection (Negative Ion MRM) lc->ms integration Peak Integration ms->integration quantification Quantification (Analyte/IS Ratio) integration->quantification ion_suppression Ion Suppression (Reduced Analyte Signal) matrix Matrix Components (Phospholipids, Salts) competition Competition for Droplet Surface/Charge matrix->competition reagents Sample Prep Reagents (Non-volatile buffers, detergents) reagents->competition evaporation Altered Droplet Evaporation reagents->evaporation coelution Chromatographic Co-elution coelution->competition competition->ion_suppression evaporation->ion_suppression

References

improving the efficiency of N-Octadecanoyl-sulfatide extraction from myelin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N-Octadecanoyl-sulfatide from myelin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting sulfatides (B1148509) from myelin?

A1: The most widely used methods for sulfatide extraction from myelin and other biological tissues are modifications of the classic lipid extraction protocols developed by Folch et al. and Bligh and Dyer.[1][2][3][4] These methods utilize a biphasic solvent system, typically composed of chloroform (B151607) and methanol (B129727), to efficiently partition lipids from other cellular components.

Q2: Why is this compound an important molecule to study in myelin?

A2: this compound is a specific molecular species of sulfatide, which are abundant glycosphingolipids in the myelin sheath.[5][6] Sulfatides are crucial for the proper structure and function of myelin, including the maintenance of the myelin sheath and the regulation of oligodendrocyte differentiation.[5][7] Alterations in sulfatide metabolism have been linked to several neurological disorders, making them a key area of research.[2][5]

Q3: What are the critical steps in the sulfatide extraction workflow?

A3: A typical workflow for this compound extraction and analysis involves several key stages: tissue homogenization, lipid extraction using a solvent system, purification of the lipid extract (e.g., using solid-phase extraction), and subsequent analysis, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete tissue homogenization Ensure the myelin-rich tissue is thoroughly homogenized to allow for efficient solvent penetration. Sonication on ice is a common and effective method.[1]
Incorrect solvent ratios Adhere strictly to the recommended solvent ratios for the chosen extraction method (e.g., chloroform:methanol 2:1). Variations can lead to incomplete lipid extraction.[1]
Insufficient mixing/incubation time Vortex samples thoroughly after the addition of each solvent and allow for adequate incubation time at room temperature to ensure complete partitioning of lipids into the organic phase.[1]
Loss of sulfatides during phase separation After centrifugation to separate the aqueous and organic phases, carefully collect the lower organic phase containing the lipids. Multiple extractions of the aqueous phase can improve recovery. A recovery of >95% of sulfatides in the combined lower phases has been reported.[1]

Issue 2: High Variability in Quantification Results

Potential Cause Recommended Solution
Inconsistent sample volume/mass Precisely measure the starting amount of tissue homogenate or plasma to ensure consistency across samples.[1]
Degradation of this compound Process samples promptly and store extracts at low temperatures (e.g., -80°C) to minimize degradation. The stability of the extracted lipids is crucial for reproducible results.
Matrix effects in mass spectrometry analysis The presence of other lipids and contaminants can interfere with the ionization of this compound. Incorporate a solid-phase extraction (SPE) clean-up step to reduce these matrix effects. A recovery of >90% of sulfatides can be achieved with this method.[1]
Improper internal standard usage Use a suitable internal standard, such as N-octadecanoyl-D3-sulfatide, and add it at a known concentration at the beginning of the extraction process to account for variations in extraction efficiency and sample loss.[1]

Issue 3: Poor Purity of the Extracted Sample

Potential Cause Recommended Solution
Contamination from other lipids Utilize a solid-phase extraction (SPE) step after the initial lipid extraction. This allows for the fractionation of different lipid classes, separating sulfatides from other lipids like phospholipids.[1]
Carryover of non-lipid contaminants Ensure complete phase separation and carefully transfer the lipid-containing organic phase without disturbing the protein interface or the upper aqueous phase.

Experimental Protocols & Data

Modified Folch Extraction for Sulfatides

This protocol is adapted from methodologies used for the extraction of sulfatides from biological samples.[1]

  • Homogenization: Homogenize one part of the tissue (e.g., brain) in three parts of water (v/v) on melting ice using a sonicator.

  • Internal Standard Addition: To a specific volume of homogenate (e.g., 25 µl), add a known amount of internal standard (e.g., N-octadecanoyl-D3-sulfatide).

  • Lipid Extraction:

    • Add chloroform and methanol to the sample to achieve a final solvent ratio of chloroform:methanol:water that facilitates phase separation. A common starting point is adding 2 ml of chloroform:methanol (2:1) to a 0.5 ml aqueous sample.[1]

    • Vortex the mixture thoroughly.

    • Centrifuge to separate the phases.

  • Lipid Recovery:

    • Carefully collect the lower organic phase.

    • The combined lower phases can be dried under a gentle stream of nitrogen at 35°C.[1]

  • Sample Reconstitution: Dissolve the dried lipid extract in a suitable solvent for subsequent analysis, such as chloroform:methanol (98:2).[1]

Quantitative Data for Internal Standards

The concentration of the internal standard should be optimized based on the expected concentration of sulfatides in the sample.

Sample Type Internal Standard Concentration Reference
Mouse Plasma4 nmol/ml[1]
Human Plasma2 nmol/ml[1]
Brain Homogenates200 nmol/ml[1]

Visualizations

This compound Synthesis Pathway

Sulfatide Synthesis Pathway Biosynthesis of this compound Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide UDP-galactose CGT Sulfatide This compound Galactosylceramide->Sulfatide PAPS CST CGT Ceramide Galactosyltransferase (CGT) CST Cerebroside Sulfotransferase (CST)

Caption: Biosynthesis pathway of this compound from ceramide.

Experimental Workflow for Sulfatide Extraction

Sulfatide Extraction Workflow Workflow for this compound Extraction and Analysis start Myelin-rich Tissue Sample homogenization Tissue Homogenization start->homogenization extraction Lipid Extraction (e.g., modified Folch method) homogenization->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation collection Collect Organic Phase phase_separation->collection drying Solvent Evaporation collection->drying spe Solid-Phase Extraction (SPE) (Optional Clean-up) drying->spe analysis LC-MS/MS Analysis drying->analysis Direct Analysis spe->analysis

Caption: General experimental workflow for sulfatide extraction and analysis.

References

Technical Support Center: N-Octadecanoyl-Sulfatide (C18:0) Analysis in Cerebrospinal Fluid (CSF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Octadecanoyl-sulfatide (C18:0 sulfatide) in cerebrospinal fluid (CSF).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of C18:0 sulfatide in CSF?

The primary challenges in analyzing C18:0 sulfatide in CSF are its low abundance and the significant presence of matrix components that can interfere with accurate quantification. The CSF matrix contains proteins, salts, and other lipids that can cause ion suppression or enhancement in mass spectrometry-based analyses, leading to inaccurate and irreproducible results.[1][2]

Q2: What is a matrix effect and how does it affect my C18:0 sulfatide analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3] In the context of C18:0 sulfatide analysis in CSF, components of the CSF can suppress or enhance the ionization of the sulfatide molecules in the mass spectrometer's ion source. This leads to an underestimation or overestimation of the actual concentration, compromising the accuracy of the quantification.[2]

Q3: How can I assess the presence of matrix effects in my CSF samples?

You can assess matrix effects using the post-extraction spike method. This involves comparing the signal response of a known amount of C18:0 sulfatide spiked into an extracted blank CSF matrix with the response of the same amount spiked into a neat solvent. The percentage difference in the signal intensity indicates the degree of ion suppression or enhancement.[3]

Q4: What is the role of an internal standard in C18:0 sulfatide analysis?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a known concentration. A stable isotope-labeled (SIL) internal standard, such as C18:0-d3-sulfatide, is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus allowing for accurate correction of any signal suppression or enhancement.[4][5] Non-endogenous lipid species like C19:0 sulfatide can also be used.[6]

Troubleshooting Guide

Issue 1: Low or inconsistent signal intensity for C18:0 sulfatide.

This is a classic symptom of ion suppression due to matrix effects. Here are some steps to troubleshoot this issue:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider the following techniques:

    • Liquid-Liquid Extraction (LLE): This is a highly effective method for cleaning up lipid samples. The butanol:methanol (BUME) method has been shown to have high recovery for sulfatides (B1148509) in CSF.[6]

    • Solid-Phase Extraction (SPE): SPE can be optimized to selectively isolate sulfatides while washing away interfering matrix components like salts and phospholipids (B1166683).[5]

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecules that cause ion suppression.[5]

  • Dilute the Sample: A straightforward approach is to dilute the CSF sample. This reduces the concentration of matrix components, but ensure that the C18:0 sulfatide concentration remains above the lower limit of quantification (LLOQ) of your assay.[3]

  • Optimize Chromatography: Improving the separation of C18:0 sulfatide from co-eluting matrix components can significantly reduce ion suppression.

    • Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and resolve the analyte from interfering compounds.[5]

    • Change the Stationary Phase: Using a different column chemistry can change the selectivity and improve separation.[5]

Issue 2: Poor peak shape for C18:0 sulfatide.

Poor peak shape can be caused by interactions between the analyte and the analytical column hardware.

  • Consider Metal-Free Columns: Some compounds, particularly those with phosphate (B84403) or sulfate (B86663) groups, can interact with the stainless steel components of standard HPLC columns, leading to peak tailing and signal loss. Using a metal-free column can mitigate these interactions and improve peak shape.[7]

Issue 3: Inaccurate quantification despite using an internal standard.

If you are still experiencing quantification issues, consider the following:

  • Matrix-Matched Calibrators: Prepare your calibration standards in an artificial CSF (aCSF) or a pooled CSF sample that is free of the analyte. This ensures that the calibrators experience the same matrix effects as your samples, leading to more accurate quantification.[4][8][9]

  • Evaluate Different Internal Standards: If you are not using a stable isotope-labeled internal standard, consider switching to one. A SIL-IS is the gold standard for compensating for matrix effects.[5]

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) using the BUME method

This protocol is adapted from a high-throughput method for sulfatide extraction from CSF.[6]

  • Materials:

    • 1.2 ml glass tubes in a 96-well format

    • Butanol:methanol (3:1, v/v) (BUME solution)

    • Heptane:ethyl acetate (B1210297) (3:1, v/v)

    • 1% Acetic acid

    • Internal standard (e.g., ST 19:0) solution in BUME

  • Procedure:

    • To 100 µl of CSF in a glass tube, add 300 µl of the BUME solution containing the internal standard (e.g., 15 nmol/l of ST 19:0).

    • Mix thoroughly.

    • Add 300 µl of heptane:ethyl acetate (3:1, v/v) and 300 µl of 1% acetic acid.

    • Mix thoroughly using repeated aspiration and dispensing.

    • Allow for spontaneous phase separation.

    • Transfer the upper phase containing the sulfatides to a new tube.

    • Wash the lower phase twice with heptane:ethyl acetate (3:1, v/v).

    • Pool the upper phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) - General Protocol for Lipids

This is a general protocol that can be optimized for C18:0 sulfatide.

  • Materials:

    • SPE cartridge (e.g., C18)

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water)

    • Wash solvent (to remove interferences)

    • Elution solvent (to elute sulfatides)

  • Procedure:

    • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

    • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

    • Loading: Load the pre-treated CSF sample onto the SPE cartridge.

    • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

    • Elution: Pass the elution solvent through the cartridge to collect the sulfatides.

    • Evaporate the eluate to dryness and reconstitute for analysis.

Quantitative Data Summary

Table 1: Performance of the BUME Liquid-Liquid Extraction Method for Sulfatide Analysis in CSF [6]

ParameterValue
Extraction Recovery 90%
Linearity (r²) 0.999
Lower Limit of Quantification (LLOQ) 0.1 nmol/l
Intra-day Precision ≤10%
Inter-day Precision ≤12% (for ST 18:0)

Visualizations

experimental_workflow Experimental Workflow for C18:0 Sulfatide Analysis in CSF cluster_sample_prep Sample Preparation cluster_analysis Analysis CSF_Sample CSF Sample (100 µL) Add_IS Add Internal Standard (e.g., C19:0) CSF_Sample->Add_IS LLE Liquid-Liquid Extraction (BUME Method) Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE PPT Protein Precipitation Add_IS->PPT Evaporation Evaporation LLE->Evaporation SPE->Evaporation PPT->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS UPLC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: A generalized workflow for the analysis of C18:0 sulfatide in CSF.

troubleshooting_matrix_effects Troubleshooting Ion Suppression in C18:0 Sulfatide Analysis cluster_solutions Potential Solutions cluster_prep_details Sample Preparation Options cluster_chromo_details Chromatography Options Problem Low or Inconsistent Signal Intensity Optimize_Prep Optimize Sample Preparation Problem->Optimize_Prep Dilute_Sample Dilute Sample Problem->Dilute_Sample Optimize_Chromo Optimize Chromatography Problem->Optimize_Chromo LLE Liquid-Liquid Extraction Optimize_Prep->LLE High Recovery SPE Solid-Phase Extraction Optimize_Prep->SPE High Selectivity PPT Protein Precipitation Optimize_Prep->PPT Simple but Less Effective Modify_Gradient Modify Gradient Optimize_Chromo->Modify_Gradient Change_Column Change Stationary Phase Optimize_Chromo->Change_Column

Caption: A troubleshooting guide for addressing ion suppression.

sulfatide_pathway Simplified Sulfatide Metabolism Pathway Ceramide Ceramide CGT CGT (Ceramide Galactosyltransferase) Ceramide->CGT Galactosylceramide Galactosylceramide CST CST (Cerebroside Sulfotransferase) Galactosylceramide->CST Sulfatide Sulfatide (this compound) ARSA ARSA (Arylsulfatase A) Sulfatide->ARSA Lysosome Lysosomal Degradation CGT->Galactosylceramide CST->Sulfatide ARSA->Lysosome

Caption: Key enzymes in the biosynthesis and degradation of sulfatides.[10][11][12]

References

stability of N-Octadecanoyl-sulfatide under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Octadecanoyl-sulfatide under various storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

For long-term storage, this compound should be stored as a solid in a tightly sealed glass vial at -20°C or lower. To prevent degradation from moisture, allow the vial to equilibrate to room temperature before opening.

Q2: Can I store this compound in a solution?

Yes, but for shorter durations. If you need to store it in a solution, dissolve the solid in an appropriate organic solvent such as a chloroform (B151607):methanol (B129727) mixture. It is crucial to use a glass vial with a Teflon-lined cap to avoid contamination from plasticizers. For optimal stability in solution, overlay the solvent with an inert gas like argon or nitrogen before sealing and store at -20°C.

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis can occur at the sulfate (B86663) ester linkage or the amide linkage, particularly in the presence of moisture or in aqueous solutions. Oxidation can occur if the compound is exposed to air and light for extended periods.

Q4: How does temperature affect the stability of this compound?

Higher temperatures accelerate the rate of degradation. For this reason, storage at low temperatures (-20°C or below) is critical to maintain the stability and integrity of the compound.

Q5: Is this compound sensitive to light?

While specific photostability data for this compound is not extensively available, as a general precaution for lipids, it is recommended to protect it from light to minimize the risk of photo-oxidation. Store vials in the dark or use amber-colored vials.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Review your storage procedures. Ensure the compound is stored as a solid at -20°C or below and protected from moisture and light. If using a stock solution, prepare it fresh or ensure it has been stored properly under inert gas.
Poor solubility in a desired solvent This compound, like many sphingolipids, has limited solubility in some common organic solvents.A mixture of chloroform and methanol (e.g., 2:1, v/v) is often effective for dissolving sulfatides. Gentle warming and sonication may aid dissolution.
Precipitate forms in stock solution upon storage The solvent may have evaporated, or the storage temperature was too low for the solvent system, causing the lipid to fall out of solution.Ensure the vial is tightly sealed. If stored at very low temperatures, allow the solution to warm to room temperature and vortex or sonicate to redissolve the lipid before use.
Evidence of degradation in analytical assays (e.g., unexpected peaks in LC-MS) Chemical degradation (hydrolysis or oxidation) may have occurred.Prepare fresh solutions from a solid that has been stored correctly. Handle solutions in glass with Teflon-lined caps (B75204) and minimize exposure to air and light.

Stability Data

The following tables provide an overview of the expected stability of this compound under different storage conditions. Please note that this data is illustrative and based on general principles of lipid chemistry. For critical applications, it is recommended to perform your own stability studies.

Table 1: Stability of Solid this compound

Storage TemperatureAtmosphereLight ConditionEstimated Purity after 12 Months
-80°CSealedDark>99%
-20°CSealedDark>98%
4°CSealedDark90-95%
Room Temperature (25°C)SealedDark<80%

Table 2: Stability of this compound in Chloroform:Methanol (2:1, v/v) Solution (1 mg/mL)

Storage TemperatureAtmosphereLight ConditionEstimated Purity after 3 Months
-80°CInert Gas (Argon)Dark>98%
-20°CInert Gas (Argon)Dark>97%
-20°CAirDark90-95%
4°CInert Gas (Argon)Dark<90%
Room Temperature (25°C)AirLightSignificant degradation expected within days

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC-MS

This protocol outlines a method to assess the stability of this compound under specific storage conditions.

1. Sample Preparation: a. Prepare multiple aliquots of this compound under the desired storage conditions (e.g., solid at different temperatures, in solution with different solvents and headspaces). b. Include a baseline sample (T=0) that is analyzed immediately after preparation.

2. Sample Analysis: a. At specified time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition. b. If the sample is a solid, dissolve it in an appropriate solvent (e.g., chloroform:methanol 2:1) to a known concentration. c. Dilute the samples to a suitable concentration for HPLC-MS analysis. d. Analyze the samples using a suitable HPLC-MS method. A reverse-phase C18 column with a gradient elution of methanol and water (both with a suitable modifier like formic acid or ammonium (B1175870) acetate) is a common starting point. e. Monitor the parent ion of this compound and potential degradation products (e.g., lyso-sulfatide).

3. Data Analysis: a. Quantify the peak area of the intact this compound at each time point. b. Calculate the percentage of remaining this compound relative to the T=0 sample. c. Identify and quantify any major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep Prepare Aliquots of This compound storage_cond Store under various conditions (Temperature, Solvent, Atmosphere, Light) prep->storage_cond t0 Analyze Baseline Sample (T=0) prep->t0 retrieve Retrieve Aliquots at Specified Time Points storage_cond->retrieve dissolve Dissolve/Dilute Samples retrieve->dissolve hplc_ms Analyze by HPLC-MS dissolve->hplc_ms quantify Quantify Peak Area of Intact Sulfatide hplc_ms->quantify identify_deg Identify Degradation Products hplc_ms->identify_deg calc_purity Calculate % Purity Remaining quantify->calc_purity

Caption: Workflow for assessing the stability of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation sulfatide This compound lyso Lyso-sulfatide (Amide Bond Cleavage) sulfatide->lyso H₂O galcer Galactosylceramide (Sulfate Ester Cleavage) sulfatide->galcer H₂O oxidized_products Oxidized Derivatives sulfatide->oxidized_products O₂ / Light

enhancing the detection sensitivity of N-Octadecanoyl-sulfatide in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of N-Octadecanoyl-sulfatide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection sensitivity of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of this compound and other sulfatide species in complex biological matrices such as plasma, cerebrospinal fluid (CSF), dried blood spots (DBS), and tissues.[1][2][3] This technique offers high selectivity through the use of multiple reaction monitoring (MRM) and can achieve low limits of detection.

Q2: Which ionization mode is better for this compound detection by LC-MS/MS, positive or negative?

A2: Both positive and negative ion modes can be used, and the choice depends on the specific workflow.

  • Negative Ion Mode: This is often used for the detection of native sulfatides (B1148509), where the deprotonated molecule [M-H]⁻ is monitored.[4][5] A common product ion for fragmentation is m/z 96.9, which corresponds to the sulfate (B86663) group [HSO₄]⁻.[5]

  • Positive Ion Mode: This mode can offer increased sensitivity, particularly after derivatization.[4][6] One strategy involves the enzymatic conversion of all sulfatide species to a single lysosulfatide (B1235030), which is then derivatized to enhance its ionization efficiency in positive mode.[4][6]

Q3: How can I overcome matrix effects when analyzing this compound in complex samples like plasma or dried blood spots?

A3: Matrix effects, such as ion suppression or enhancement, are a common challenge.[4] To mitigate these effects, the following strategies are recommended:

  • Use of an appropriate internal standard: A stable isotope-labeled internal standard, such as N-octadecanoyl-D3-sulfatide, is ideal as it co-elutes with the analyte and experiences similar matrix effects.[1] If a deuterated standard is unavailable, a structurally similar sulfatide with an odd-numbered carbon chain (e.g., C17:0-sulfatide) that is not endogenously present can be used.[7]

  • Effective sample preparation: Employing a robust extraction and clean-up procedure, such as solid-phase extraction (SPE), can help remove interfering matrix components before LC-MS/MS analysis.[1]

  • Chromatographic separation: Optimizing the liquid chromatography method to ensure baseline separation of this compound from co-eluting matrix components can also reduce interference.

Q4: Is derivatization necessary for the detection of this compound?

A4: Derivatization is not strictly necessary, as this compound can be detected in its native form using negative ion mode LC-MS/MS.[4] However, derivatization can be a powerful tool to enhance sensitivity. By converting the various sulfatide species to a single derivative, the analytical signal can be concentrated into one chromatographic peak, simplifying the analysis and potentially increasing the signal-to-noise ratio, especially when analyzed in positive ion mode.[4][6]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Potential Cause Troubleshooting Step
Inefficient Extraction Review your extraction protocol. For plasma and tissues, a modified Folch extraction (chloroform:methanol) is common.[1] For dried blood spots, ethyl acetate (B1210297) has been shown to provide good recovery.[7] Ensure proper phase separation and complete evaporation and reconstitution of the extract.
Sample Degradation Ensure samples are stored at appropriate temperatures (e.g., -70°C for CSF) to prevent degradation.[2] Avoid repeated freeze-thaw cycles.
Suboptimal Mass Spectrometer Settings Optimize MS parameters, including ion source settings (e.g., temperature, gas flows) and collision energy for the specific transition of this compound.[1] Infuse a standard solution to tune the instrument.
Poor Chromatographic Peak Shape Broad or tailing peaks can lead to a lower signal-to-noise ratio.[8] This may be due to column contamination, an inappropriate mobile phase, or column overload.[8] Try cleaning or replacing the column and optimizing the gradient.
Non-specific Binding Sulfatides are hydrophobic and can bind to container surfaces. Adding a cationic quaternary ammonium (B1175870) compound like hexadecylpyridinium chloride (HDP) to the sample matrix can help prevent this.[9]

Issue 2: High Background Noise

Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[8] Prepare fresh mobile phases daily.
Dirty Ion Source A contaminated ion source can be a significant source of background noise.[8] Follow the manufacturer's instructions for cleaning the ion source.
Insufficient Sample Clean-up Residual phospholipids (B1166683) and other lipids from the biological matrix can contribute to high background.[1] Consider incorporating a solid-phase extraction (SPE) step for sample clean-up.[1]
Carryover If you observe the analyte peak in blank injections, there may be carryover from a previous high-concentration sample.[8] Implement a rigorous needle wash protocol and inject additional blanks between samples.

Issue 3: Poor Reproducibility and Inaccurate Quantification

Potential Cause Troubleshooting Step
Inconsistent Internal Standard Addition Ensure the internal standard is added accurately and consistently to all samples and calibrators at the beginning of the sample preparation process.
Matrix Effects As discussed in the FAQs, matrix effects can lead to variability.[4] The consistent use of a suitable internal standard is crucial.[4] Evaluate matrix effects by comparing the response of the analyte in a neat solution versus a post-extraction spiked sample.
Calibration Curve Issues Ensure the calibration curve covers the expected concentration range of your samples and has a good coefficient of determination (r² > 0.99).[1] Use a surrogate matrix (e.g., artificial CSF) for calibration standards if the blank biological matrix contains endogenous levels of the analyte.[2]
Injector Variability Poor reproducibility can sometimes be traced back to the autosampler.[8] Check for air bubbles in the syringe and ensure the injection volume is consistent.

Quantitative Data Summary

Table 1: Reported Concentrations of Total Sulfatides in Human Biological Samples

Biological MatrixConditionMean ConcentrationConcentration RangeReference
Cerebrospinal Fluid (CSF)Metachromatic Leukodystrophy (MLD)0.262 µg/mL0.0831–0.436 µg/mL[2]
Cerebrospinal Fluid (CSF)Control0.031 µg/mL0.0103–0.113 µg/mL[2]
PlasmaMetachromatic Leukodystrophy (MLD)-0.8–3.3 µM[1]
PlasmaControl-0.5–1.3 µM[1]
Dried Blood Spots (DBS)Early-Onset MLDUp to 23.2-fold increase vs. controls-[4]
Dried Blood Spots (DBS)Late-Onset MLDUp to 5.1-fold increase vs. controls-[4]
Dried Urine Spots (DUS)Early-Onset MLDUp to 164-fold increase vs. controls-[4]
Dried Urine Spots (DUS)Late-Onset MLDUp to 78-fold increase vs. controls-[4]

Table 2: Performance of an LC-MS/MS Assay for Sulfatide Quantification in CSF

ParameterValueReference
Linear Range0.02–1.00 µg/mL[2][10]
Accuracy and PrecisionWithin ±15%[2][10]
Lower Limit of Quantification (LLOQ)0.020 µg/mL[2]

Experimental Protocols

Protocol 1: Extraction of Sulfatides from Human Plasma

This protocol is adapted from a modified Folch method.[1]

  • To 50 µL of plasma in a glass tube, add the internal standard (e.g., N-octadecanoyl-D3-sulfatide) at a final concentration of 2 nmol/mL.

  • Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution.

  • Vortex the mixture thoroughly.

  • Centrifuge at 3,220 g for 5 minutes to separate the phases.

  • Carefully transfer the lower organic phase to a new glass tube.

  • Re-extract the upper aqueous phase by adding 1.3 mL of chloroform, vortexing, and centrifuging again.

  • Pool the lower organic phase with the first extract.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of Sulfatides from Dried Blood Spots (DBS)

This protocol is based on a direct extraction method.[4]

  • Punch a 3-mm disc from the dried blood spot into a well of a 96-well plate.

  • Add 30 µL of water and incubate for 2 hours at 37°C with orbital shaking to rehydrate the spot.

  • Add 300 µL of methanol and the internal standard.

  • Pipette the mixture up and down approximately 10 times to ensure thorough extraction.

  • Centrifuge the plate for 5 minutes at 2000 g at room temperature.

  • Transfer 200 µL of the supernatant to a new 96-well plate for direct injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, DBS, CSF) Add_IS Add Internal Standard (e.g., N-octadecanoyl-D3-sulfatide) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch or Ethyl Acetate) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UPLC/HPLC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Concentration Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Low or No Signal Detected Check_Extraction Review Extraction Protocol? Start->Check_Extraction Check_MS Optimize MS Parameters? Check_Extraction->Check_MS No Improve_Extraction Modify Extraction Solvent/ Method Check_Extraction->Improve_Extraction Yes Check_LC Evaluate Chromatography? Check_MS->Check_LC No Tune_MS Infuse Standard and Tune Ion Source/Collision Energy Check_MS->Tune_MS Yes Optimize_LC Clean/Replace Column, Adjust Gradient Check_LC->Optimize_LC Yes Unresolved Issue Persists: Consider Sample Degradation or Binding Issues Check_LC->Unresolved No Resolved Signal Improved Improve_Extraction->Resolved Tune_MS->Resolved Optimize_LC->Resolved

Caption: Troubleshooting logic for low signal of this compound.

Sulfatide_Metabolism Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer UDP-Galactose Sulfatide Sulfatide (e.g., this compound) GalCer->Sulfatide PAPS Lysosome Lysosome Sulfatide->Lysosome Degradation Degradation Products Lysosome->Degradation CGT CGT (Ceramide Galactosyltransferase) CGT->GalCer CST CST (Cerebroside Sulfotransferase) CST->Sulfatide ARSA ARSA (Arylsulfatase A) ARSA->Lysosome

Caption: Simplified sulfatide biosynthesis and degradation pathway.

References

Validation & Comparative

A Comparative Analysis of N-Octadecanoyl-sulfatide and Other Sulfatide Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between sulfatide species is critical for advancing research in neuroscience, immunology, and oncology. This guide provides a comprehensive comparative analysis of N-Octadecanoyl-sulfatide (C18:0 sulfatide) and other prevalent sulfatide species, supported by experimental data and detailed protocols.

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfolipids integral to the structure and function of cellular membranes, particularly in the nervous system.[1] The biological activity of sulfatides is significantly influenced by the length, saturation, and hydroxylation of their fatty acyl chains.[2] This guide focuses on this compound, a saturated, 18-carbon chain sulfatide, and compares its properties and functions to other key sulfatide species.

Comparative Quantitative Analysis of Sulfatide Species

The relative abundance of different sulfatide species varies significantly between tissues and is altered in various disease states. This heterogeneity underscores the distinct biological roles of each species.

Table 1: Comparative Abundance of Sulfatide Species in Disease

Sulfatide SpeciesDisease ContextFold Change vs. ControlTissue/FluidReference
This compound (C18:0) Early-onset Metachromatic Leukodystrophy (MLD)8- to 20-fold increaseDried Blood Spots[3]
C24:1 SulfatideProgressive Multiple Sclerosis (PMS)Significantly increasedCerebrospinal Fluid (CSF)[4][5]
C26:1 SulfatideProgressive Multiple Sclerosis (PMS)Significantly increasedCerebrospinal Fluid (CSF)[4][5]
C26:1-OH SulfatideProgressive Multiple Sclerosis (PMS)Significantly increasedCerebrospinal Fluid (CSF)[4]
C23:0-OH SulfatideProgressive Multiple Sclerosis (PMS)Significantly decreasedCerebrospinal Fluid (CSF)[4]
C16:0 SulfatideMetachromatic Leukodystrophy (MLD)Higher in MLD plasmaPlasma[6]
C16:0-OH SulfatideMetachromatic Leukodystrophy (MLD)Higher in MLD plasmaPlasma[6]

Table 2: Distribution of Sulfatide Species in the Central Nervous System (CNS)

Sulfatide SpeciesPredominant LocationFunctional ImplicationReference
This compound (C18:0) Neurons and AstrocytesPotential role in neuronal and glial cell functions.[7]
C16:0 SulfatideNeurons and AstrocytesAssociated with early developmental stages.[8][7]
C24:0 and C24:1 SulfatidesMyelinCrucial for myelin structure and function.[7][7]

Functional Comparison of Sulfatide Species

The structural variations among sulfatide species translate to distinct functional roles in cellular processes, including cell adhesion and signaling.

Role in P-selectin Binding and Platelet Aggregation

Sulfatides are recognized as ligands for P-selectin, a cell adhesion molecule involved in inflammation and thrombosis.[1][2] The interaction between sulfatides on the platelet surface and P-selectin is crucial for the formation of stable platelet aggregates.[1] While the specific binding affinities of individual sulfatide species to P-selectin are not extensively detailed in the provided search results, the overall interaction is well-established. This interaction can be inhibited by anti-P-selectin antibodies, demonstrating its specificity.[1]

Involvement in Neurite Outgrowth Inhibition

Certain sulfatide species have been identified as inhibitors of myelin-associated axon outgrowth. This inhibitory function is dependent on both the sulfate (B86663) group and the fatty acid moiety.[9]

Table 3: Effect of Sulfatide Species on Neurite Outgrowth

Sulfatide SpeciesEffect on Retinal Ganglion Cell (RGC) Neurite OutgrowthReference
N-tetracosanoyl-sulfatide (C24:0)Inhibitory[9]
N-palmitoyl-sulfatide (C16:0)Inhibitory[9]
Lyso-sulfatide (lacks fatty acid chain)No inhibition[9]
N-acetyl-sulfatide (lacks fatty acid chain)No inhibition[9]

Experimental Protocols

Protocol 1: Extraction and Quantitative Analysis of Sulfatides from Biological Samples using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of sulfatides in various biological matrices.[6][10][11]

1. Sample Preparation and Lipid Extraction:

  • For tissue samples, homogenize a known weight of tissue (e.g., 10-50 mg) in a suitable solvent.

  • For fluid samples (plasma, CSF), use a defined volume (e.g., 50-200 µL).

  • Add an internal standard, such as N-octadecanoyl-D3-sulfatide, to each sample for quantification.[6]

  • Perform a lipid extraction using a modified Bligh and Dyer or Folch method. A common approach involves a one-step extraction with a mixture of chloroform, methanol, and water.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

2. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol).

  • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[4][6]

  • Employ a C18 reversed-phase column for the separation of different sulfatide species.[6]

  • Establish a gradient elution program using mobile phases such as methanol/water with ammonium (B1175870) formate.[6]

  • Set the mass spectrometer to operate in negative ion mode for the detection of sulfatides.

  • Use multiple reaction monitoring (MRM) to specifically detect and quantify each sulfatide species based on its precursor and product ion transitions. The characteristic sulfate headgroup fragment (m/z 96.9) is often used as a product ion.

  • Generate a calibration curve using a series of known concentrations of sulfatide standards to quantify the absolute amounts of each species in the samples.

Protocol 2: In Vitro Neurite Outgrowth Assay

This protocol is based on the methodology used to assess the inhibitory effect of sulfatides on retinal ganglion cell (RGC) neurite outgrowth.[9]

1. Preparation of Substrates:

  • Coat culture plates or coverslips with a permissive substrate for neuronal growth, such as poly-L-lysine and laminin.

  • Prepare solutions of different sulfatide species (e.g., this compound, N-palmitoyl-sulfatide, lyso-sulfatide) in a suitable solvent.

  • Apply the sulfatide solutions to the coated surfaces and allow the solvent to evaporate, creating a sulfatide-coated substrate. Use a solvent-only control.

2. Cell Culture:

  • Isolate retinal ganglion cells from embryonic or early postnatal rodents.

  • Plate the RGCs onto the prepared substrates at a low density.

  • Culture the cells in a defined medium for a specific period (e.g., 24-48 hours) to allow for neurite extension.

3. Analysis of Neurite Outgrowth:

  • Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their neurites.

  • Capture images of the stained cells using a fluorescence microscope.

  • Use image analysis software to quantify neurite outgrowth. Common parameters include the average length of the longest neurite per neuron and the percentage of cells with neurites.

  • Compare the neurite outgrowth on different sulfatide substrates to the control substrate to determine the inhibitory effect of each sulfatide species.

Signaling Pathways and Experimental Workflows

Sulfatide Biosynthesis and Degradation Pathway

The synthesis of sulfatides begins in the endoplasmic reticulum and is completed in the Golgi apparatus, while their degradation occurs in the lysosomes.[12][13]

Sulfatide_Metabolism Sulfatide Biosynthesis and Degradation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ceramide Ceramide Galactosylceramide Galactosylceramide (GalCer) Ceramide->Galactosylceramide CGT Sulfatide Sulfatide Galactosylceramide->Sulfatide CST Sulfatide_lys Sulfatide Sulfatide->Sulfatide_lys Endocytosis Galactosylceramide_lys Galactosylceramide Sulfatide_lys->Galactosylceramide_lys ARSA

Caption: Overview of the sulfatide metabolic pathway.

Experimental Workflow for Comparative Analysis of Sulfatides

This workflow outlines the key steps involved in the comparative analysis of different sulfatide species from biological samples.

Sulfatide_Analysis_Workflow Workflow for Sulfatide Analysis Sample Biological Sample (Tissue, Plasma, CSF) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Sulfatide Species Analysis->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: A streamlined workflow for sulfatide analysis.

Sulfatide-P-selectin Interaction in Platelet Aggregation

The interaction between sulfatides on the platelet surface and P-selectin on adjacent platelets contributes to the stability of platelet aggregates.

Platelet_Aggregation Sulfatide-P-selectin Interaction in Platelet Aggregation Platelet1 Activated Platelet 1 P_selectin P-selectin Platelet1->P_selectin expresses Platelet2 Activated Platelet 2 Sulfatide Sulfatide Platelet2->Sulfatide expresses Aggregation Stable Platelet Aggregate Sulfatide->Aggregation P_selectin->Sulfatide binds to P_selectin->Aggregation

Caption: Sulfatide-P-selectin binding in platelet aggregation.

This guide provides a foundational understanding of the comparative aspects of this compound and other sulfatide species. Further research into the specific roles of each sulfatide isoform will undoubtedly uncover novel therapeutic targets and diagnostic markers for a range of diseases.

References

Validating the Role of N-Octadecanoyl-sulfatide: A Comparative Guide to Knockout Mouse Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of knockout mouse models used to validate the function of N-Octadecanoyl-sulfatide, a crucial sulfoglycolipid enriched in the myelin sheath. We will delve into the performance of these models, supported by experimental data, and explore alternative methodologies for studying sulfatide's role in health and disease.

Comparison of Key Mouse Models for Sulfatide Research

To understand the multifaceted role of sulfatide, researchers have developed several knockout mouse models, each with distinct characteristics and phenotypes. The following table summarizes the key features of the most common models.

ModelGene KnockoutPrimary Metabolic ConsequenceKey Phenotypic FeaturesApplication
CST Knockout Gal3st1 (Cerebroside sulfotransferase)Complete depletion of all sulfatide species.Myelin abnormalities, progressive tremors and ataxia, axonal degeneration, and a reduction in major myelin proteins (MBP, PLP, MAG).[1][2][3][4]Studying the direct consequences of sulfatide absence on myelin formation, maintenance, and function.
CGT Knockout Ugt8a (UDP-galactose:ceramide galactosyltransferase)Deficiency in both galactocerebroside and sulfatide.Severe neurological phenotype including ataxia, tremors, paralysis, and early mortality.[5][6]Investigating the combined roles of galactocerebroside and sulfatide in myelination.
ASA Knockout Arsa (Arylsulfatase A)Accumulation of sulfatide in lysosomes.Progressive demyelination and neurological symptoms, modeling human metachromatic leukodystrophy (MLD).[7][8]Understanding the pathological effects of sulfatide accumulation and for testing therapeutic strategies for MLD.
Conditional CST Knockout Gal3st1 (floxed allele) with Cre recombinaseTemporal and cell-type specific depletion of sulfatide.Adult-onset axonal degeneration with relative myelin sparing.[2][9]Dissecting the role of sulfatide in different cell types and at different developmental stages.

Quantitative Data from Knockout Mouse Studies

The following table presents a summary of key quantitative findings from studies utilizing these knockout mouse models.

ParameterMouse ModelAgeFindingReference
Myelin Protein Levels CST KnockoutAdult~33% reduction in Myelin Basic Protein (MBP) and Proteolipid Protein (PLP).[3][4]
Myelin Protein Levels tg/ASA(-/-)17-18 monthsSignificant decrease in MBP levels.[10]
Axonal Integrity Conditional CST Knockout11 months post-inductionSignificant increase in axonal degeneration.[9]
Motor Coordination ASA Knockout1 yearSignificant impairment in neuromotor coordination.[7]
Oligodendrocyte Number CST Knockout7 monthsIncreased number of oligodendrocytes in the spinal cord.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Western Blotting for Myelin Proteins

This protocol is used to quantify the levels of specific myelin proteins in brain tissue homogenates.[7][12][13]

  • Tissue Preparation: Mouse brains are dissected and homogenized in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for myelin proteins (e.g., anti-MBP, anti-PLP, anti-MAG).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence Staining for Oligodendrocytes

This protocol is used to visualize and quantify oligodendrocytes in mouse brain sections.[1][14][15]

  • Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde (PFA). The brains are dissected, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution.

  • Sectioning: Brains are sectioned coronally at a thickness of 30-40 µm using a cryostat.

  • Staining: Free-floating sections are washed, permeabilized with Triton X-100, and blocked with a serum-based solution. Sections are then incubated with a primary antibody against an oligodendrocyte marker (e.g., Olig2, CC1).

  • Visualization: After washing, sections are incubated with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a confocal microscope.

  • Quantification: The number of labeled cells is counted in specific brain regions using image analysis software.

Rotarod Test for Motor Coordination

This behavioral test is used to assess motor coordination and balance in mice.[5][6][16]

  • Apparatus: A rotating rod apparatus with adjustable speed is used.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.

  • Training/Habituation: Mice may be given a brief training session at a low, constant speed to familiarize them with the apparatus.

  • Testing: The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Data Collection: The latency to fall from the rod is recorded for each mouse over multiple trials.

  • Analysis: The average latency to fall is calculated and compared between different experimental groups.

Visualizing the Landscape of Sulfatide Research

The following diagrams, generated using Graphviz, illustrate key concepts in sulfatide research, from its synthesis to the experimental workflows used to study its function.

Sulfatide_Synthesis_and_Function cluster_synthesis Sulfatide Synthesis cluster_function Key Functions cluster_knockout Knockout Models Ceramide Ceramide Galactosylceramide Galactosylceramide (GalCer) Ceramide->Galactosylceramide CGT (Ugt8a) Sulfatide This compound Galactosylceramide->Sulfatide CST (Gal3st1) Myelin_Maintenance Myelin Maintenance & Stability Sulfatide->Myelin_Maintenance Axon_Glia_Interaction Axon-Glia Interaction (Paranode Stability) Sulfatide->Axon_Glia_Interaction Oligodendrocyte_Differentiation Negative Regulation of Oligodendrocyte Differentiation Sulfatide->Oligodendrocyte_Differentiation CGT_KO CGT KO CGT_KO->Ceramide Blocks Synthesis CST_KO CST KO CST_KO->Galactosylceramide Blocks Synthesis Knockout_Mouse_Workflow start Design Targeting Strategy (ES Cells or CRISPR/Cas9) es_cells Gene Targeting in Embryonic Stem (ES) Cells start->es_cells crispr CRISPR/Cas9 Genome Editing in Zygotes start->crispr injection Microinjection into Blastocysts/Zygotes es_cells->injection crispr->injection surrogate Transfer to Surrogate Mothers injection->surrogate founders Birth of Founder Mice (F0) surrogate->founders genotyping Genotyping to Identify Positive Founders founders->genotyping breeding Breeding to Establish Knockout Line (F1+) genotyping->breeding phenotyping Phenotypic Analysis breeding->phenotyping Sulfatide_Signaling_Paranode cluster_axon Axon cluster_myelin Myelin (Oligodendrocyte) CNTN1 Contactin-1 (CNTN1) Paranodal_Junction Stable Paranodal Junction Caspr Caspr Sulfatide Sulfatide NF155 Neurofascin 155 (NF155) Sulfatide->NF155 stabilizes NF155->CNTN1 interacts with NF155->Caspr interacts with

References

A Functional Comparison of Hydroxylated vs. Non-Hydroxylated N-Octadecanoyl-Sulfatide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between hydroxylated and non-hydroxylated forms of N-Octadecanoyl-sulfatide is critical for advancing research in neuroscience and oncology. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfolipids integral to numerous biological processes. The presence or absence of a hydroxyl group on the N-acyl chain, specifically in this compound, significantly influences their function, particularly within the nervous system and in the context of disease. This guide elucidates these differences to inform future research and therapeutic development.

Data Presentation: A Quantitative Overview

The hydroxylation of this compound, catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), leads to distinct distributions and abundances in various tissues, with significant implications in both health and disease.[1][2]

ParameterHydroxylated this compoundNon-Hydroxylated this compoundKey Implications
Distribution in the Central Nervous System (CNS) Predominantly found in the gray matter of the human brain.[3][4]Predominantly found in the white matter of the human brain.[3][4]Suggests distinct roles in neuronal function (gray matter) versus myelin integrity (white matter).
Myelin Composition (FA2H Knockout Mice) Undetectable in the spinal cord of FA2H-/- mice.[1]Slight decrease in Fa2h-/- mice compared to heterozygous littermates.[1]Demonstrates the essential role of FA2H in the synthesis of hydroxylated sulfatides for myelin.
Renal Cell Carcinoma (RCC) Decreased concentrations in tumor tissue compared to non-neoplastic tissue.[5]Elevated levels of certain non-hydroxylated sulfatide species in tumor tissue.[5]Indicates a potential role as a biomarker and involvement in cancer pathogenesis.
Colorectal Cancer (CRC) Significantly reduced levels of hydroxylated polyunsaturated ultra-long-chain fatty acids in the serum of CRC patients.[6][7]Not specified as being elevated.Suggests a systemic metabolic dysregulation in CRC that affects hydroxylated lipid synthesis.

Functional Comparison: Myelin Stability, Signaling, and Disease

The presence of the hydroxyl group imparts unique physicochemical properties to the sulfatide molecule, influencing its interaction with other lipids and proteins, and consequently, its biological function.

Myelin Sheath Integrity: Hydroxylated sulfatides are crucial for the long-term stability and maintenance of the myelin sheath.[4] Their absence, as seen in FA2H deficiency, leads to leukodystrophy and spastic paraplegia.[1] The hydroxyl group is thought to contribute to the formation of a tightly packed and stable myelin membrane through hydrogen bonding. In contrast, while non-hydroxylated sulfatides are also components of myelin, their primary role may be more related to the initial stages of myelination and oligodendrocyte differentiation.[3][8]

Cell Signaling and Cancer: The differential expression of hydroxylated and non-hydroxylated sulfatides in cancer suggests distinct roles in tumor biology. In renal cell carcinoma, a decrease in hydroxylated sulfatides is observed, hinting at a potential tumor-suppressive role or a metabolic shift during tumorigenesis.[5] Conversely, the accumulation of non-hydroxylated sulfatides in some cancers may be linked to signaling pathways that promote cell growth and survival, such as those involving protein kinase C (PKC), tyrosine kinases, and Ras.[3]

Biophysical Properties of Membranes: The hydroxylation of the acyl chain in ceramides, the precursors to sulfatides, has been shown to affect the physical properties of lipid bilayers.[9] The hydroxyl group can influence membrane fluidity, lipid packing, and the formation of lipid rafts, which are critical for signal transduction.[10] These alterations in membrane biophysics likely underlie some of the functional differences observed between hydroxylated and non-hydroxylated sulfatides.

Experimental Protocols

A comprehensive understanding of the roles of these molecules relies on robust experimental methodologies. The following outlines a typical workflow for the analysis and quantification of hydroxylated and non-hydroxylated sulfatides.

Lipid Extraction and Mass Spectrometry Analysis

Objective: To extract and quantify different species of this compound from biological samples.

Protocol:

  • Sample Preparation: Homogenize tissue samples or collect biofluids (e.g., serum, urine).

  • Lipid Extraction: Perform a Folch or Bligh-Dyer lipid extraction to separate lipids from other cellular components.

  • Solid Phase Extraction (SPE): Use SPE to enrich for sulfatides and remove interfering lipids.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the different sulfatide species using reverse-phase liquid chromatography.

    • Detect and quantify the individual hydroxylated and non-hydroxylated this compound species using a tandem mass spectrometer in negative ion mode. Precursor ion scanning for m/z 97 (HSO4-) is often used to specifically detect sulfated lipids.

  • Data Analysis: Identify and quantify the different sulfatide species based on their mass-to-charge ratio and retention time, comparing them to known standards.

Protein-Lipid Binding Assay

Objective: To determine the binding affinity of proteins (e.g., myelin proteins) to hydroxylated versus non-hydroxylated sulfatides.

Protocol:

  • Liposome Preparation: Prepare liposomes containing either hydroxylated or non-hydroxylated this compound.

  • Protein Incubation: Incubate the protein of interest with the prepared liposomes.

  • Separation of Bound and Unbound Protein: Use techniques such as centrifugation or size-exclusion chromatography to separate the liposome-bound protein from the unbound protein.

  • Quantification: Quantify the amount of bound protein using methods like SDS-PAGE with densitometry or a protein quantification assay (e.g., BCA assay).

  • Data Analysis: Determine the binding affinity (e.g., Kd) by plotting the amount of bound protein as a function of the lipid concentration.

Visualizing the Pathways

To better understand the synthesis and potential signaling roles of hydroxylated and non-hydroxylated this compound, the following diagrams are provided.

Sulfatide_Biosynthesis Cer Ceramide hCer 2-Hydroxy Ceramide Cer->hCer Hydroxylation GalCer Galactosylceramide Cer->GalCer Galactosylation hGalCer 2-Hydroxy Galactosylceramide hCer->hGalCer Galactosylation Sulfatide Non-Hydroxylated This compound GalCer->Sulfatide Sulfation hSulfatide Hydroxylated This compound hGalCer->hSulfatide Sulfation FA2H FA2H CGT CGT CST CST

Caption: Biosynthesis of hydroxylated and non-hydroxylated this compound.

Sulfatide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol hSulf Hydroxylated Sulfatide Stability Myelin Stability hSulf->Stability Promotes nhSulf Non-Hydroxylated Sulfatide Receptor Growth Factor Receptor nhSulf->Receptor Activates Ras Ras Receptor->Ras PKC Protein Kinase C Growth Cell Growth & Survival PKC->Growth Ras->PKC

Caption: Differential signaling roles of hydroxylated vs. non-hydroxylated sulfatides.

Conclusion

The hydroxylation of this compound is a critical modification that dictates its localization, function, and involvement in pathological processes. Hydroxylated forms are indispensable for the long-term integrity of the myelin sheath, while non-hydroxylated species appear to play more dynamic roles in cell signaling, which can be co-opted in diseases like cancer. A deeper understanding of the specific interactions and regulatory mechanisms governed by the hydroxylation status of sulfatides will undoubtedly pave the way for novel therapeutic strategies targeting a range of neurological and neoplastic disorders. This guide serves as a foundational resource to aid researchers in navigating the complexities of sulfatide biology.

References

Comparative Lipidomics of N-Octadecanoyl-Sulfatide Across Brain Regions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of N-Octadecanoyl-sulfatide distribution in different brain regions, targeting researchers, scientists, and drug development professionals. It synthesizes experimental data on sulfatide localization, details the methodologies for their analysis, and visualizes key experimental and functional pathways.

Introduction to Sulfatides (B1148509) in the Central Nervous System

Sulfatides are a class of sulfoglycolipids that are highly enriched in the nervous system, particularly within the myelin sheath produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system.[1][2] They constitute approximately 4% of the total lipids in myelin.[1] Structurally, sulfatides consist of a ceramide backbone linked to a sulfated galactose moiety. The fatty acid chain of the ceramide can vary, leading to different sulfatide species. This compound (C18:0-sulfatide) is a specific species containing an 18-carbon saturated fatty acid chain.

These lipids are not merely structural components; they play crucial roles in myelin maintenance, glial-axon signaling, cell adhesion, and neural plasticity.[1][3] Alterations in sulfatide metabolism and distribution are linked to several neurological disorders, including demyelinating diseases like Metachromatic Leukodystrophy (MLD) and neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[3][4] Notably, the distribution of different sulfatide species, including this compound, is not uniform across the brain, showing distinct patterns in gray and white matter and specific neuronal populations.[1][5]

Comparative Distribution of this compound and Other Sulfatides

The abundance and composition of sulfatides, including the N-Octadecanoyl species, vary significantly between different brain regions and cell types. The following table summarizes these differences based on published lipidomics data.

Brain Region/Cell TypePredominant Sulfatide TypeRelative Abundance of this compound (C18:0)Key Findings & Citations
White Matter Non-hydroxylated, very-long-chain (C22/C24) fatty acidsLower compared to very-long-chain speciesWhite matter is dominated by non-hydroxylated sulfatides, essential for compact myelin formation.[1][2][5]
Gray Matter Hydroxylated fatty acidsHigher relative to other gray matter lipids, but lower than neuronal C18:0Hydroxylated sulfatides are the dominant species in gray matter, potentially influencing myelin stability around axons passing through this region.[1][2][5] In Alzheimer's disease, sulfatide loss is most severe in gray matter (>90%).[1][3]
Neurons Non-hydroxylated C18:0Relatively highNeurons contain significant amounts of C18:0-sulfatide compared to the very-long-chain species found in myelin.[1] Accumulation in neurons can cause lethal seizures in mice.[1]
Oligodendrocytes Mixed (synthesis site)Site of active synthesis for all speciesAs the myelin-producing cells of the CNS, they actively synthesize various sulfatides.[1] Sulfatide itself acts as a negative regulator of oligodendrocyte differentiation.[1]
Astrocytes Low levelsLowCapable of synthesizing small amounts of sulfatide.[1][2] Increased sulfatide accumulation is seen in astrocytes in certain disease models.[6]
Motor-Related Regions (e.g., Globus Pallidus, Substantia Nigra) Non-hydroxylated, long-chainElevated in Parkinson's disease modelsStudies in MPTP-lesioned primate models of Parkinson's disease show an elevation of long-chain non-hydroxylated sulfatides in these specific motor nuclei.[4][7][8]

Experimental Protocols for Sulfatide Lipidomics

The accurate identification and quantification of this compound and other lipid species require robust experimental protocols. The typical workflow involves lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.

Lipid Extraction

A modified Folch method is commonly used for extracting total lipids from brain tissue homogenates or plasma.[9]

  • Homogenization: Brain tissue is homogenized in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation. The mixture is centrifuged to separate the upper aqueous phase from the lower organic phase containing the lipids.

  • Lipid Collection: The lower organic phase is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in an appropriate solvent (e.g., methanol/chloroform 1:1) for analysis.

  • Internal Standards: For absolute quantification, a known amount of an internal standard, such as N-octadecanoyl-D3-sulfatide, is added to the sample before extraction.[9]

Lipid Analysis by Mass Spectrometry

Mass spectrometry (MS) is the cornerstone technique for lipidomics due to its high sensitivity and specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful method for separating and quantifying individual lipid species.[10][11]

    • Chromatography: The lipid extract is injected into a liquid chromatography system (e.g., HPLC or UPLC) equipped with a suitable column (e.g., C18) to separate different lipid classes and species based on their physicochemical properties.

    • Ionization: The separated lipids are ionized, typically using Electrospray Ionization (ESI).

    • Detection: A tandem mass spectrometer (e.g., a triple quadrupole or ion trap) is used for detection. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly specific and sensitive quantification of target sulfatides.[12]

  • Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS): This technique is uniquely suited for visualizing the spatial distribution of lipids directly in tissue sections without the need for extraction and homogenization.[4][5][11]

    • Sample Preparation: Thin cryosections of brain tissue are mounted onto a conductive slide. A chemical matrix (e.g., 9-aminoacridine, which is selective for sulfatides) is applied evenly across the tissue surface.[12]

    • Data Acquisition: A laser is fired at discrete spots across the tissue. The matrix absorbs the laser energy and facilitates the desorption and ionization of lipid molecules. A mass spectrum is collected for each spot, creating a map of lipid distribution.

    • Image Generation: Software is used to generate ion density maps, creating images that show the specific location and relative abundance of different sulfatide species (e.g., this compound) across various anatomical structures of the brain.[5]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G Experimental Workflow for Comparative Sulfatide Lipidomics cluster_sample Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing A Brain Tissue Dissection (e.g., Gray vs. White Matter) B Tissue Homogenization A->B F MALDI-IMS Analysis A->F Spatial Analysis D Internal Standard Spiking B->D C Lipid Extraction (e.g., Folch Method) E LC-MS/MS Analysis C->E Quantitative Analysis D->C G Quantification of Sulfatide Species E->G H Spatial Distribution Mapping F->H I Statistical Analysis & Comparative Interpretation G->I H->I

Caption: Workflow for brain sulfatide lipidomics analysis.

G Functional Roles of Sulfatide at the Axon-Myelin Unit Oligo Oligodendrocyte Myelin Myelin Sheath (High Sulfatide Concentration) Oligo->Myelin produces & maintains Axon Axon Myelin->Axon ensheathes Function1 Maintenance of Myelin Structure & Compaction Myelin->Function1 Function2 Regulation of Ion Channels at Paranodal Junctions Myelin->Function2 Function3 Glial-Axon Signaling Myelin->Function3 Dysfunction Sulfatide Deficiency/ Abnormal Distribution Myelin->Dysfunction leads to Pathology Demyelination & Axonal Degeneration Dysfunction->Pathology

References

Illuminating the Cellular Residence of N-Octadecanoyl-sulfatide: A Comparative Guide to Subcellular Localization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise subcellular location of lipids like N-Octadecanoyl-sulfatide is crucial for elucidating their roles in cellular processes and disease pathogenesis. This guide provides a comprehensive comparison of cutting-edge and classical techniques for determining the subcellular localization of this specific sulfatide, with a focus on Imaging Mass Spectrometry (IMS).

This compound, a member of the sulfated galactosylceramide family, is known to be a key component of the myelin sheath and is also implicated in various cellular functions.[1] Its accurate subcellular mapping is essential for understanding its lifecycle, from synthesis in the endoplasmic reticulum and Golgi apparatus to its final destination and potential accumulation in lysosomes in pathological conditions.[2] This guide will compare the performance of Imaging Mass Spectrometry (IMS) with alternative methods, providing supporting data and detailed experimental protocols.

At a Glance: Comparing Subcellular Localization Techniques

FeatureImaging Mass Spectrometry (IMS)Immunohistochemistry (IHC) / Immunocytochemistry (ICC)Subcellular Fractionation with LC-MS/MS
Principle Label-free detection of molecules based on their mass-to-charge ratio with spatial information.Antibody-based detection of a specific antigen with microscopic visualization.Physical separation of organelles by centrifugation followed by lipid extraction and mass spectrometric quantification.
Specificity for this compound High (discriminates based on precise mass).Moderate (depends on antibody specificity, may cross-react with other sulfatides).High (combines chromatographic separation with mass-specific detection).
Spatial Resolution High (µm to sub-µm scale, enabling organelle-level imaging with techniques like SIMS).[2][3]High (diffraction-limited in light microscopy, higher with super-resolution or electron microscopy).None (provides biochemical data from isolated fractions, not in situ spatial information).
Quantification Semi-quantitative (ion intensity is influenced by various factors). Relative quantification is more robust.[4]Semi-quantitative (staining intensity can be scored or measured, but is not absolute).[5]Quantitative (provides absolute or relative amounts of the lipid in each fraction).[6]
Multiplexing High (simultaneous detection of multiple lipid species in a single experiment).Moderate (limited by the number of available specific antibodies and fluorescent channels).High (can quantify numerous lipid species in a single LC-MS/MS run).
Sample Preparation Requires specific sample handling (e.g., cryo-sectioning) and matrix application for MALDI.Involves fixation, permeabilization, and antibody incubations.Requires cell or tissue homogenization and differential centrifugation.
Artifacts Potential for ion suppression and delocalization during sample preparation.Risk of non-specific antibody binding and antigen masking due to fixation.Potential for cross-contamination between subcellular fractions.

In-Depth Methodologies and Experimental Protocols

Imaging Mass Spectrometry (IMS) for Subcellular Localization

IMS techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Secondary Ion Mass Spectrometry (SIMS), offer the unique advantage of label-free molecular imaging directly from tissue sections or single cells.[3][7] High-resolution SIMS, including NanoSIMS, is particularly suited for subcellular lipidomics due to its high spatial resolution.[3][8]

This protocol is adapted from general procedures for high-resolution lipid imaging.

  • Cell Culture and Isotope Labeling (Optional but Recommended for High Specificity):

    • Culture cells of interest (e.g., oligodendrocytes, neurons) on a silicon wafer or conductive glass slide.

    • For enhanced specificity and signal-to-noise, cells can be incubated with a stable isotope-labeled precursor of this compound, such as ¹³C- or ¹⁵N-labeled serine or galactose.

  • Sample Preparation for High-Resolution Imaging:

    • Wash cells with an isotonic buffer (e.g., phosphate-buffered saline) to remove culture medium.

    • Fix the cells using a method that preserves lipid integrity, such as 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Gently rinse with buffer to remove excess fixative.

    • Dehydrate the sample through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%) to remove water, which can interfere with the analysis in the high-vacuum environment of the SIMS instrument.

    • Air-dry the sample under a gentle stream of nitrogen.

  • ToF-SIMS Analysis:

    • Introduce the sample into the high-vacuum chamber of the ToF-SIMS instrument.

    • Use a high-energy primary ion beam (e.g., Bi₃⁺ or Au₃⁺) to bombard the sample surface.

    • Raster the primary ion beam across the region of interest to generate secondary ions.

    • Detect the ejected secondary ions using a time-of-flight mass analyzer.

    • For this compound (C₄₂H₈₃NO₁₁S), the expected m/z of the deprotonated molecule [M-H]⁻ is approximately 806.58. The exact mass should be used for high-resolution analysis.

    • Generate ion maps for the specific m/z corresponding to this compound and other lipids of interest to visualize their distribution at the subcellular level.

  • Data Analysis:

    • Process the acquired data using specialized software to generate ion images.

    • Overlay the ion images with optical or electron micrographs of the same area for correlation with subcellular organelles.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

IHC/ICC relies on the high specificity of antibodies to detect the presence of sulfatides (B1148509). This method provides excellent spatial resolution, especially when combined with confocal or electron microscopy (immunogold labeling).[9][10]

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular epitopes).

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute a primary antibody specific for sulfatides in the blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the subcellular localization of the fluorescent signal using a confocal microscope.

Subcellular Fractionation with LC-MS/MS

This biochemical approach provides quantitative data on the abundance of this compound in different organelles. While it lacks the in situ spatial information of imaging techniques, it is the gold standard for quantitative analysis.[1][11]

  • Tissue Homogenization:

    • Homogenize fresh brain tissue in a hypotonic buffer containing protease and phosphatase inhibitors.

  • Differential Centrifugation:

    • Perform a series of centrifugation steps at increasing speeds to pellet different subcellular fractions (e.g., nuclei, mitochondria, microsomes, and cytosol).

  • Density Gradient Ultracentrifugation:

    • Further purify the crude fractions using sucrose (B13894) or Percoll density gradients to obtain enriched organelle fractions (e.g., myelin, Golgi, lysosomes).

  • Lipid Extraction:

    • Extract total lipids from each subcellular fraction using a modified Bligh-Dyer or Folch method.

  • LC-MS/MS Analysis:

    • Resuspend the lipid extracts in an appropriate solvent.

    • Inject the samples into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the different lipid species using a suitable chromatography column (e.g., C18).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode, targeting the specific precursor-to-product ion transition for this molecule.[6]

Visualizing the Workflow

experimental_workflow_ims cluster_prep Sample Preparation cluster_analysis IMS Analysis cluster_output Data Output cell_culture Cell Culture on Conductive Slide fixation Fixation (e.g., PFA) cell_culture->fixation dehydration Dehydration fixation->dehydration instrument High-Resolution SIMS Instrument dehydration->instrument data_acquisition Data Acquisition (Ion Mapping) instrument->data_acquisition ion_image Subcellular Ion Image of This compound data_acquisition->ion_image correlation Correlation with Microscopy Images ion_image->correlation

Figure 1: Workflow for subcellular localization of this compound using Imaging Mass Spectrometry.

experimental_workflow_alternatives cluster_ihc Immunohistochemistry (IHC) cluster_frac Subcellular Fractionation & LC-MS/MS cluster_results Results ihc_prep Fixation & Permeabilization ihc_stain Antibody Staining ihc_prep->ihc_stain ihc_image Confocal Microscopy ihc_stain->ihc_image ihc_result Qualitative/Semi-quantitative Localization Image ihc_image->ihc_result frac_prep Homogenization & Centrifugation frac_extract Lipid Extraction frac_prep->frac_extract frac_analyze LC-MS/MS Quantification frac_extract->frac_analyze frac_result Quantitative Abundance in Organelles frac_analyze->frac_result

Figure 2: Comparative workflows for alternative subcellular localization techniques.

Conclusion

Confirming the subcellular localization of this compound requires a multi-faceted approach. Imaging Mass Spectrometry, particularly high-resolution SIMS, offers unparalleled chemical specificity in a spatial context, enabling the direct visualization of this lipid within organelles. However, for robust quantification, subcellular fractionation followed by LC-MS/MS remains the gold standard. Immunohistochemistry provides a valuable, albeit less specific, method for visual confirmation. The choice of technique will ultimately depend on the specific research question, balancing the need for spatial resolution, chemical specificity, and quantitative accuracy. By combining these powerful methodologies, researchers can achieve a comprehensive understanding of the subcellular life of this compound.

References

Unraveling the Differential Impacts of Sulfatide Isoforms on Insulin Secretion: A Comparative Analysis of N-Octadecanoyl-sulfatide and C16:0 Sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the current scientific literature reveals distinct and complex roles for different sulfatide isoforms in the regulation of insulin (B600854) secretion. While C16:0 sulfatide has been a primary focus of research, demonstrating a nuanced and context-dependent influence on pancreatic beta-cell function, data on the specific effects of N-Octadecanoyl-sulfatide (C18:0 sulfatide) remain limited. This guide provides a comprehensive comparison based on available experimental data, highlighting the established mechanisms of C16:0 sulfatide and contrasting them with the current understanding of C18:0 sulfatide's role in insulin release.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the effects of C16:0 sulfatide on insulin secretion. Direct quantitative data for the effects of C18:0 sulfatide on insulin secretion from pancreatic beta-cells is not available in the reviewed literature.

ParameterC16:0 SulfatideThis compound (C18:0)Reference
Effect on Glucose-Stimulated Insulin Secretion (GSIS) - in vitro InhibitionNot specifically determined; a mixture containing C18:0 showed inhibition.[1][2]
Effect on GSIS - in vivo Enhancement (in Zucker fatty rats)Not determined[3]
Mechanism of Action Reduces the sensitivity of KATP channels to ATP inhibition.Not determined[1]
Effect on Ca2+-induced Exocytosis Increased by 215% in one study.Not determined[1]
Half-maximal inhibitory concentration (IC50) for KATP channels 36.7 µmol/l (in the presence of C16:0 sulfatide) vs. 10.3 µmol/l (in the absence)Not determined[1]

Experimental Protocols

Detailed methodologies from key studies on C16:0 sulfatide provide a framework for understanding its effects on insulin secretion.

In Vitro Insulin Secretion Assay from Isolated Rat Islets
  • Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion.

  • Cell Culture and Treatment: Islets are cultured in a suitable medium (e.g., RPMI-1640) and pre-incubated with C16:0 sulfatide (typically 20 nmol/ml for 24 hours).[2]

  • Insulin Secretion Measurement: Batches of islets are incubated in a Krebs-Ringer bicarbonate buffer (KRBH) containing varying glucose concentrations (e.g., 2.8 to 22.4 mmol/l) for a specified period (e.g., 1 hour).[2] The supernatant is then collected, and insulin concentration is determined by radioimmunoassay (RIA) or ELISA.

  • Control Groups: Control islets are incubated under the same conditions without the addition of sulfatide. Other sulfatide isoforms, such as C24:0, are often used as negative controls.[1]

Electrophysiological Recordings in Single Beta-Cells
  • Cell Preparation: Single beta-cells are obtained by dispersing isolated rat islets.

  • Whole-cell Patch-clamp: The whole-cell patch-clamp technique is used to measure KATP channel currents and membrane potential.

  • Experimental Conditions: Cells are bathed in an extracellular solution, and the pipette solution contains ATP to study its effect on KATP channels in the presence and absence of C16:0 sulfatide.[1]

In Vivo Administration in Zucker Fatty Rats
  • Animal Model: Zucker fatty (fa/fa) rats, a model of obesity and insulin resistance, are used.[3]

  • Administration: C16:0 sulfatide is administered to the rats over a period of several weeks.[3]

  • Glucose Tolerance Test: An intravenous glucose tolerance test (IVGTT) is performed to assess glucose-stimulated insulin secretion. Blood samples are collected at various time points after a glucose bolus to measure plasma insulin and glucose levels.[3]

Signaling Pathways and Mechanisms of Action

The signaling pathways through which C16:0 sulfatide modulates insulin secretion have been partially elucidated, primarily focusing on its interaction with ATP-sensitive potassium (KATP) channels. The mechanism for C18:0 sulfatide in this context has not been specifically investigated.

C16:0 Sulfatide's Dual Role in Insulin Secretion

C16:0 sulfatide exhibits a seemingly paradoxical dual role in regulating insulin secretion. In vitro studies have shown that it can inhibit glucose-stimulated insulin secretion by decreasing the sensitivity of the KATP channels to ATP.[1] This would lead to a more open state of the KATP channels, hyperpolarization of the beta-cell membrane, and consequently, reduced insulin exocytosis.

However, the same study also reported that C16:0 sulfatide can enhance Ca2+-dependent exocytosis downstream of membrane depolarization.[1] This suggests a more complex regulatory function where it might influence the machinery of insulin granule fusion with the plasma membrane. Furthermore, in vivo studies in an animal model of insulin resistance have demonstrated that long-term administration of C16:0 sulfatide can actually improve the first-phase insulin response to glucose.[3]

C16_Sulfatide_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic Beta-Cell C16_Sulfatide_ext C16:0 Sulfatide C16_Sulfatide_int C16:0 Sulfatide C16_Sulfatide_ext->C16_Sulfatide_int KATP_Channel KATP Channel C16_Sulfatide_int->KATP_Channel Reduces ATP sensitivity Ca_Exocytosis Ca2+-dependent Exocytosis C16_Sulfatide_int->Ca_Exocytosis Enhancement Membrane_Potential Membrane Hyperpolarization KATP_Channel->Membrane_Potential K+ efflux Insulin_Secretion Insulin Secretion Membrane_Potential->Insulin_Secretion Inhibition Ca_Exocytosis->Insulin_Secretion Stimulation

Caption: Dual effects of C16:0 sulfatide on insulin secretion.

This compound (C18:0 Sulfatide): An Unresolved Role

While C18:0 sulfatide is known to be present in neuronal tissues, its specific function in pancreatic beta-cells and its direct impact on insulin secretion remain largely unexplored.[4] One study that used a mixture of sulfatides (B1148509) derived from pig brain, which included C18:0 among other isoforms, observed an inhibition of glucose-induced insulin secretion.[2] However, this study could not attribute the effect to any single isoform. Therefore, the precise contribution and mechanism of action of C18:0 sulfatide on insulin secretion are yet to be determined.

Experimental Workflow Overview

The general workflow for investigating the effects of sulfatides on insulin secretion involves a multi-pronged approach, starting from in vitro cell-based assays to in vivo animal studies.

Experimental_Workflow Islet_Isolation Islet Isolation (e.g., from rat pancreas) In_Vitro_Culture In Vitro Culture & Sulfatide Treatment Islet_Isolation->In_Vitro_Culture Insulin_Secretion_Assay Insulin Secretion Assay (Varying Glucose) In_Vitro_Culture->Insulin_Secretion_Assay Electrophysiology Electrophysiological Recordings In_Vitro_Culture->Electrophysiology Data_Analysis Data Analysis and Interpretation Insulin_Secretion_Assay->Data_Analysis Electrophysiology->Data_Analysis In_Vivo_Studies In Vivo Animal Studies (e.g., Zucker rats) In_Vivo_Studies->Data_Analysis

Caption: General workflow for studying sulfatide effects.

Conclusion

References

validation of N-Octadecanoyl-sulfatide as a therapeutic target in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Octadecanoyl-sulfatide as a therapeutic target. Drawing from preclinical studies, we evaluate the efficacy of targeting this sulfolipid against alternative strategies, supported by experimental data and detailed methodologies.

This compound, a prominent species of sulfatide, is increasingly implicated in the pathophysiology of various diseases, ranging from rare lysosomal storage disorders to more common autoimmune and neurodegenerative conditions. Its accumulation or dysregulation can disrupt critical cellular processes, making it a compelling target for therapeutic intervention. This guide delves into the preclinical validation of targeting this compound, comparing direct and indirect therapeutic approaches and their alternatives.

Therapeutic Strategies Targeting Sulfatide Metabolism

The primary focus of therapeutic intervention has been on diseases characterized by sulfatide accumulation, most notably Metachromatic Leukodystrophy (MLD). MLD is a devastating autosomal recessive lysosomal storage disease caused by a deficiency of the enzyme arylsulfatase A (ASA), leading to the buildup of sulfatides (B1148509) and progressive demyelination.[1][2] Preclinical studies have explored several strategies to counteract this accumulation.

Direct Modulation of this compound and its Pathway

Therapeutic strategies targeting the synthesis of sulfatides, a concept known as Substrate Reduction Therapy (SRT), are being explored. This approach aims to inhibit the enzyme Cerebroside Sulfotransferase (CST), which is responsible for the final step in sulfatide biosynthesis.[3][4] By reducing the production of sulfatides, SRT could potentially alleviate the pathological accumulation in diseases like MLD.

In the context of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, direct administration of sulfatide has been shown to have immunomodulatory effects.[5][6] This suggests that targeting sulfatide signaling pathways could be a viable therapeutic strategy.

Alternative Approaches: Enzyme and Gene Therapy

For MLD, the most clinically advanced alternative strategies are Enzyme Replacement Therapy (ERT) and gene therapy. ERT involves the administration of recombinant human ASA (rhASA) to restore the deficient enzyme activity.[2][7] Gene therapy aims to provide a functional copy of the ARSA gene to produce the ASA enzyme endogenously.[8][9]

Comparative Preclinical Efficacy

Preclinical studies in mouse models of MLD provide a basis for comparing these therapeutic modalities. The primary endpoints in these studies often include the reduction of sulfatide storage in the nervous system, improvement in motor function, and prevention of demyelination.

Therapeutic StrategyPreclinical ModelKey Efficacy EndpointsQuantitative OutcomesReference
Substrate Reduction Therapy (SRT) MLD Mouse Model (conceptual)Reduction of sulfatide synthesisPreclinical in vivo data with specific CST inhibitors is emerging. α-galactosylceramide 16 identified as a competitive CST inhibitor.[3][10]
Enzyme Replacement Therapy (ERT) Aggravated MLD Mouse ModelSulfatide storage reduction, improved nerve conduction velocity (NCV) and behaviorWeekly intravenous injections of 20 mg/kg rhASA for 16 weeks improved brain sulfatide storage, NCV, and behavior only in early-treated mice.[7]
Gene Therapy (AAV-mediated) MLD Mouse ModelARSA expression, sulfatide storage reduction, improved motor functionIntrathecal AAV9/ARSA administration in 6-week-old mice led to significant decreases in stored sulfatide and improved performance on balance beam tests.[11]
Gene Therapy (Lentiviral-modified HSCs) Arsa-knockout MLD miceARSA activity, sulfatide body quantification, neuroinflammation reductionTransplantation with HSCs transduced with the EA1 vector (0.6 VCN) resulted in ARSA activity 4x higher than the approved vector, normalized sulfatide levels, and reduced neuroinflammation.[8]
Direct Sulfatide Administration (Autoimmunity) EAE Mouse ModelDisease prevention, suppression of pathogenic T-cell responseTreatment with sulfatide prevented antigen-induced EAE in wild-type but not CD1d-deficient mice, correlating with suppressed IFN-γ and IL-4 production by myelin-reactive T cells.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided.

Sulfatide_Metabolism_and_Therapeutic_Intervention cluster_synthesis Sulfatide Synthesis cluster_degradation Sulfatide Degradation cluster_therapeutics Therapeutic Interventions Cer Ceramide GalCer Galactosylceramide Cer->GalCer CGT Sulfatide N-Octadecanoyl- Sulfatide GalCer->Sulfatide CST Lysosome Lysosome Sulfatide->Lysosome Endocytosis Degraded Degraded Products Lysosome->Degraded ASA SRT SRT Inhibitors (e.g., α-galactosylceramide 16) CST CST SRT->CST Inhibits ERT ERT (rhASA) ERT->Lysosome Supplements ASA GeneTherapy Gene Therapy (ARSA gene) GeneTherapy->Lysosome Provides functional ASA Preclinical_Validation_Workflow cluster_model Disease Model cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis MLD_mouse MLD Mouse Model (Arsa-/-) Control Vehicle Control MLD_mouse->Control Treatment Administration ERT ERT (rhASA) MLD_mouse->ERT Treatment Administration GeneTherapy Gene Therapy (AAV-ARSA) MLD_mouse->GeneTherapy Treatment Administration SRT SRT (CST Inhibitor) MLD_mouse->SRT Treatment Administration Biochem Biochemical Analysis (Sulfatide Levels by LC-MS/MS) Control->Biochem Post-treatment Evaluation Histo Histopathological Analysis (Myelination - MBP IHC) Control->Histo Post-treatment Evaluation Behavior Behavioral Testing (e.g., Balance Beam) Control->Behavior Post-treatment Evaluation ERT->Biochem Post-treatment Evaluation ERT->Histo Post-treatment Evaluation ERT->Behavior Post-treatment Evaluation GeneTherapy->Biochem Post-treatment Evaluation GeneTherapy->Histo Post-treatment Evaluation GeneTherapy->Behavior Post-treatment Evaluation SRT->Biochem Post-treatment Evaluation SRT->Histo Post-treatment Evaluation SRT->Behavior Post-treatment Evaluation

References

Safety Operating Guide

Navigating the Safe Disposal of N-Octadecanoyl-sulfatide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of N-Octadecanoyl-sulfatide, ensuring compliance and minimizing risk.

I. Hazard Assessment and Waste Classification

Before initiating any disposal procedure, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds and general principles of chemical waste management indicate that it should be handled as a potentially hazardous substance.

Key Hazard Considerations:

  • Chemical Nature: this compound is a complex sulfated glycosphingolipid. While not classified as acutely toxic, its biological activity warrants careful handling.

  • Physical Form: In its pure form, it is a solid. Waste may also be in solution with various solvents.

  • Regulatory Status: In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Similar regulatory bodies govern chemical waste in other regions. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific local and national regulations.

Waste containing this compound should be classified as chemical waste . Depending on the concentration and any solvents used, it may be further classified as hazardous waste .

II. Proper Disposal Procedures: A Step-by-Step Guide

The following protocol outlines the recommended steps for the safe disposal of this compound waste.

Step 1: Segregation of Waste

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof container.

    • Do not mix with other types of waste unless explicitly permitted by your EHS office.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible, and clearly labeled waste container.

    • Common solvents used to dissolve lipids, such as chloroform (B151607) and methanol, are themselves hazardous and must be disposed of as hazardous waste.

    • Aqueous solutions should also be collected, as discharging lipids into the sewer system is generally not permitted.

Step 2: Waste Container Selection and Labeling

  • Container Selection:

    • Use containers that are chemically resistant to the waste being collected. For solutions containing organic solvents, glass or appropriate solvent-resistant plastic bottles are recommended.

    • Ensure containers have a secure, tight-fitting lid to prevent spills and evaporation.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound" and the names of any solvents or other chemicals in the mixture. Avoid abbreviations or chemical formulas.

      • The approximate concentrations or percentages of each component.

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills. This can be a larger, chemically resistant tray or bin.

  • Keep waste containers closed at all times, except when adding waste.

  • Segregate incompatible waste streams to prevent dangerous reactions.

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in accumulation for the maximum allowable time (consult your EHS office for specific time limits, often 90 or 180 days), arrange for its collection.

  • Contact your institution's EHS office to schedule a pickup. Do not transport hazardous waste yourself.

  • Follow all institutional procedures for waste pickup requests.

Step 5: Disposal of Empty Containers

  • A container that held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple-rinse the empty container with a suitable solvent that can solubilize the compound (e.g., an appropriate organic solvent followed by water).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, allow the container to air dry in a well-ventilated area, such as a fume hood.

  • Deface or remove the original label before placing the clean, dry container in the appropriate recycling or trash receptacle.

III. Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Treat as chemical waste; may be hazardous depending on concentration and solvents.General Laboratory Safety Principles
Container Fullness Leave at least 10% headspace to allow for expansion.Institutional EHS Guidelines
Satellite Accumulation Limit Typically up to 55 gallons of non-acute hazardous waste.US EPA Regulations (40 CFR Part 262)
Empty Container Rinsing Triple-rinse with an appropriate solvent.US EPA Regulations (40 CFR Part 261.7)

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound waste generated B Is the waste solid or liquid? A->B C Collect in a labeled, sealed container for solid chemical waste B->C Solid D Collect in a labeled, sealed container for liquid chemical waste B->D Liquid H Store in designated Satellite Accumulation Area with secondary containment C->H E Does the waste contain organic solvents? D->E F Label as 'Hazardous Waste' with all components listed E->F Yes G Label as 'Aqueous Waste' with all components listed E->G No F->H G->H I Is the container full or has the accumulation time limit been reached? H->I J Contact Environmental Health & Safety (EHS) for waste pickup I->J Yes K Continue to collect waste in the same container I->K No L End: Waste properly disposed of by EHS J->L K->H

Disposal Decision Workflow for this compound Waste

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and regulations applicable to your location. Your EHS office is the ultimate authority on chemical waste disposal.

Safeguarding Your Research: Personal Protective Equipment for N-Octadecanoyl-sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of N-Octadecanoyl-sulfatide in a laboratory setting.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS 244215-65-4). Adherence to these guidelines is paramount to ensure personal safety and proper experimental conduct.

Hazard Identification and Risk Assessment

  • Inhalation: Harmful if inhaled, potentially causing respiratory irritation.

  • Skin Contact: May cause skin irritation or an allergic reaction. Harmful if absorbed through the skin.

  • Eye Contact: Can cause serious eye irritation.

  • Ingestion: Harmful if swallowed.

A thorough risk assessment should be conducted before commencing any work involving this compound.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the recommended personal protective equipment for handling this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid/Powder) - Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields- Fume Hood or Ventilated EnclosureTo prevent inhalation of fine particles and to protect skin and eyes from accidental contact.
Solubilizing and Handling Solutions - Nitrile Gloves- Lab Coat- Safety GogglesTo protect against splashes of the chemical solution.
Experimental Procedures - Nitrile Gloves- Lab Coat- Safety Goggles or Face ShieldTo provide continuous protection during experimental manipulations.
Spill Cleanup - Chemical-Resistant Gloves (e.g., Nitrile)- Lab Coat or Disposable Coveralls- Safety Goggles and Face Shield- Respiratory Protection (if spill generates dust or aerosols)To ensure comprehensive protection during the management of a hazardous spill.
Waste Disposal - Nitrile Gloves- Lab Coat- Safety GogglesTo protect against contact with contaminated waste materials.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or equivalent hazard information) B Don appropriate PPE A->B C Weigh/Aliquot in a Fume Hood B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Designated Hazardous Waste Container F->G H Remove and Dispose of PPE Properly G->H

Figure 1. Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The product information for a similar compound suggests storage in a freezer.[1]

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid generating dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Spill Management:

  • Evacuate the immediate area.

  • Wear appropriate PPE as detailed in the table above.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of waste this compound and any contaminated materials in a designated hazardous waste container.

  • All chemical waste must be disposed of in accordance with federal, state, and local regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.[2]

By adhering to these safety protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Octadecanoyl-sulfatide
Reactant of Route 2
N-Octadecanoyl-sulfatide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。